molecular formula C18H18FNO B1346522 2-Fluoro-4'-pyrrolidinomethyl benzophenone CAS No. 898776-63-1

2-Fluoro-4'-pyrrolidinomethyl benzophenone

Cat. No.: B1346522
CAS No.: 898776-63-1
M. Wt: 283.3 g/mol
InChI Key: RVBRWQXILHFKBR-UHFFFAOYSA-N
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Description

2-Fluoro-4'-pyrrolidinomethyl benzophenone is a useful research compound. Its molecular formula is C18H18FNO and its molecular weight is 283.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-fluorophenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO/c19-17-6-2-1-5-16(17)18(21)15-9-7-14(8-10-15)13-20-11-3-4-12-20/h1-2,5-10H,3-4,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVBRWQXILHFKBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90642756
Record name (2-Fluorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898776-63-1
Record name (2-Fluorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2-Fluoro-4'-pyrrolidinomethyl benzophenone and its Analogs: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-Fluoro-4'-pyrrolidinomethyl benzophenone. As this specific molecule is not extensively documented in publicly accessible literature, this guide leverages data from structurally related analogs and foundational chemical principles to offer expert insights for researchers, scientists, and drug development professionals. The methodologies and theoretical discussions are grounded in established chemical literature to ensure scientific integrity and practical applicability.

Introduction: The Significance of Fluorinated Benzophenones and Pyrrolidine Moieties

The benzophenone scaffold is a privileged structure in medicinal chemistry, serving as a core component in a wide array of pharmacologically active molecules.[1][2] Its derivatives are known to exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The incorporation of a fluorine atom into the benzophenone structure can significantly modulate its physicochemical and biological properties.[3] Fluorine's high electronegativity and relatively small size can alter a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2]

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is another crucial pharmacophore in drug discovery.[4] Its three-dimensional structure allows for a thorough exploration of pharmacophore space, contributing to the stereochemistry and overall 3D shape of a molecule.[4] The pyrrolidinomethyl group, in particular, can enhance solubility and provide a basic nitrogen center for salt formation or key binding interactions, such as with opioid receptors.[5]

The combination of a 2-fluorobenzophenone core with a 4'-pyrrolidinomethyl substituent, as in the title compound, suggests a molecule designed with intent for biological activity, potentially as a CNS agent, an antimicrobial, or a molecular probe. This guide will explore the inferred properties and synthesis of this specific compound by examining its close structural relatives.

Predicted Physicochemical and Spectroscopic Properties

PropertyPredicted Value / CharacteristicRationale / Comparative Data Source
Molecular Formula C₁₈H₁₈FNOBased on chemical structure.
Molecular Weight 283.34 g/mol Calculated from the molecular formula.[6]
Appearance Likely a solid at room temperatureBenzophenone derivatives are typically crystalline solids.[8]
Boiling Point ~423 °CBy analogy to its isomer 4'-fluoro-2-pyrrolidinomethyl benzophenone.[6]
Density ~1.18 g/cm³By analogy to its isomer 4'-fluoro-2-pyrrolidinomethyl benzophenone.[6]
Solubility Expected to be soluble in organic solvents like ethanol, DMSO, and DMF. Limited solubility in water.The benzophenone core is hydrophobic, while the pyrrolidinomethyl group may confer slight aqueous solubility, especially at acidic pH.
pKa Estimated 8.5 - 9.5The pyrrolidine nitrogen is basic. The exact value is influenced by the electron-withdrawing benzophenone core.

Synthesis and Characterization

A plausible and efficient synthesis of this compound can be envisioned through a multi-step process. The two most probable synthetic strategies are a Friedel-Crafts acylation followed by a Mannich reaction, or a Friedel-Crafts acylation followed by benzylic bromination and nucleophilic substitution.

Proposed Synthetic Pathway via Mannich Reaction

The Mannich reaction is a classic three-component condensation that forms a β-amino carbonyl compound, known as a Mannich base.[9][10][11] This approach is highly convergent and is a cornerstone of organic synthesis for producing such structures.[9][12]

Step 1: Friedel-Crafts Acylation to form 2-Fluoro-4'-methylbenzophenone

The synthesis would commence with a Friedel-Crafts acylation between 2-fluorobenzoyl chloride and toluene, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). This reaction establishes the core benzophenone structure.

Step 2: Mannich Reaction

The resulting 2-Fluoro-4'-methylbenzophenone can then undergo a Mannich reaction. However, a more direct approach would be to use a precursor that allows for the direct introduction of the pyrrolidinomethyl group. A more likely pathway would involve the Mannich reaction on a suitable benzophenone precursor.

A more robust synthetic route would involve the synthesis of 2-fluorobenzophenone first, followed by functionalization. However, for the specific target, a Friedel-Crafts reaction between fluorobenzene and 4-(chloromethyl)benzoyl chloride, followed by substitution with pyrrolidine, is a more direct route.

A plausible synthetic route is outlined below:

Synthesis_Workflow Proposed Synthesis of this compound cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Alternative Step 1: Precursor Synthesis cluster_2 Alternative Step 2: Benzylic Bromination cluster_3 Alternative Step 3: Nucleophilic Substitution A Fluorobenzene C This compound A->C AlCl₃ B 4-(Pyrrolidinomethyl)benzoyl chloride B->C D 4-Methylbenzoyl chloride F 2-Fluoro-4'-methylbenzophenone D->F AlCl₃ E Fluorobenzene E->F G 2-Fluoro-4'-(bromomethyl)benzophenone F->G NBS, Light I This compound G->I H Pyrrolidine H->I

Caption: Proposed synthetic workflows for this compound.

Experimental Protocol: Friedel-Crafts Acylation and Nucleophilic Substitution

This protocol is a generalized procedure based on established methods for synthesizing substituted benzophenones.[8]

Part A: Synthesis of 2-Fluoro-4'-methylbenzophenone

  • To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane (DCM) at 0 °C, add 4-methylbenzoyl chloride (1.0 eq) dropwise.

  • Stir the mixture for 15 minutes, then add fluorobenzene (1.1 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture slowly into a beaker of crushed ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield 2-fluoro-4'-methylbenzophenone.

Part B: Benzylic Bromination

  • Dissolve the 2-fluoro-4'-methylbenzophenone (1.0 eq) in carbon tetrachloride.

  • Add N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).

  • Heat the mixture to reflux and irradiate with a UV lamp for 4-6 hours.

  • Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate.

  • The crude 2-fluoro-4'-(bromomethyl)benzophenone can be used in the next step without further purification.

Part C: Nucleophilic Substitution with Pyrrolidine

  • Dissolve the crude 2-fluoro-4'-(bromomethyl)benzophenone (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF.

  • Add pyrrolidine (2.0-3.0 eq) and a non-nucleophilic base like potassium carbonate or triethylamine.

  • Stir the mixture at room temperature for 8-12 hours.

  • Monitor the reaction by TLC.

  • After completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product, this compound, by column chromatography.

Analytical Characterization

The identity and purity of the synthesized compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic peaks for the aromatic protons, the methylene bridge, and the pyrrolidine protons. ¹³C NMR would confirm the presence of the carbonyl carbon and all other carbon atoms. ¹⁹F NMR would show a singlet corresponding to the fluorine atom.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass and molecular formula of the compound.

  • Infrared (IR) Spectroscopy: A strong absorption band around 1650-1670 cm⁻¹ would indicate the presence of the benzophenone carbonyl group.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.

Potential Pharmacological Profile and Applications

The structural motifs present in this compound suggest several potential areas of pharmacological interest.

  • CNS Agents: Many benzophenone derivatives, such as 2-amino-5-chloro-2'-fluorobenzophenone, are key intermediates in the synthesis of benzodiazepines and other CNS-active agents.[8][13][14] The pyrrolidine moiety is also found in various CNS-active compounds.

  • Anticancer Activity: The pyrrolidine scaffold is present in compounds designed as potent inhibitors of targets like the murine double minute 2 (MDM2) protein, which is relevant in cancer therapy.[15]

  • Antimicrobial Agents: Benzophenone derivatives have been explored for their antimicrobial properties.[2]

  • Molecular Probes: The benzophenone core is a known photosensitizer, and derivatives can be used in fluorescence polarization assays.[1]

The logical workflow for investigating a novel compound like this would be as follows:

Research_Workflow Drug Discovery Workflow A Synthesis & Purification B Structural Characterization (NMR, MS, IR) A->B Purity & Identity C In Vitro Screening (Target Binding, Enzyme Assays) B->C Confirmed Structure D Cell-Based Assays (Cytotoxicity, Functional Assays) C->D Identified Hits E Lead Optimization (SAR Studies) D->E Cellular Activity F In Vivo Studies (Animal Models) D->F Promising Lead E->C Improved Analogs

Caption: A typical workflow for the preclinical evaluation of a novel chemical entity.

Conclusion

While this compound is not a widely characterized compound, its structural components—the fluorinated benzophenone core and the pyrrolidine moiety—are of significant interest in medicinal chemistry. This guide has provided a scientifically grounded framework for its synthesis, characterization, and potential applications by drawing on established chemical principles and data from closely related analogs. The proposed synthetic routes are robust and rely on well-understood reactions, offering a clear path for researchers to synthesize this and similar molecules for further investigation in drug discovery programs.

References

  • Jørgensen, K. A., et al. (2000). Catalytic Asymmetric Mannich Reactions of Glycine Derivatives with Imines. A New Approach to Optically Active r. Journal of the American Chemical Society.
  • BenchChem. (n.d.). 4-Chloro-3-fluoro-4'-pyrrolidinomethyl Benzophenone.
  • Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.
  • Chem-Impex. (n.d.). 2-Amino-5-chloro-2'-fluorobenzophenone.
  • BenchChem. (n.d.). Application Notes and Protocols: Experimental Procedure for the Mannich Reaction with Acetophenone.
  • BenchChem. (n.d.). The Discovery and Synthetic History of 2-Amino-5-chloro-2'-fluorobenzophenone: A Technical Guide.
  • Wikipedia. (n.d.). Mannich reaction.
  • Echemi. (n.d.). 4'-fluoro-2-pyrrolidinomethyl benzophenone.
  • BenchChem. (n.d.). A Comparative Guide to 2-Amino-2'-fluoro-5-nitrobenzophenone and Other Key Benzophenone Derivatives.
  • Thermo Fisher Scientific. (n.d.). Mannich Reaction.
  • MedchemExpress.com. (n.d.). 2-Amino-5-chloro-2'-fluorobenzophenone | Midazolam Precursor.
  • Glavaš, M., et al. (2018). Acetophenone Mannich bases: study of ionic liquid catalysed synthesis and antioxidative potential of products. RSC Advances.
  • PubChem. (n.d.). 4-Chloro-3-fluoro-4'-pyrrolidinomethyl benzophenone.
  • DeNinno, M. P., et al. (1991). 2-(3,4-Dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted- ethyl]-acetamides: the use of conformational analysis in the development of a novel series of potent opioid kappa agonists. Journal of Medicinal Chemistry.
  • Gumede, N. Z. (2018). Synthesis of fluorinated benzophenones and phenylcoumarins. ResearchSpace@UKZN.
  • Aguilar, A., et al. (2017). Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry.

Sources

An In-depth Technical Guide to the Structure Elucidation of 2-Fluoro-4'-pyrrolidinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive, multi-technique approach for the unambiguous structure elucidation of the novel compound 2-Fluoro-4'-pyrrolidinomethyl benzophenone. Designed for researchers and drug development professionals, this document moves beyond a simple recitation of methods to detail the underlying scientific rationale for each analytical choice. We present an integrated workflow, leveraging High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FTIR) Spectroscopy, and a suite of advanced one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. Each section includes not only the predicted data but also detailed, field-tested experimental protocols, ensuring both theoretical understanding and practical applicability. The causality behind experimental choices is emphasized, creating a self-validating system for structural confirmation.

Introduction

Substituted benzophenones are a critical scaffold in medicinal chemistry and materials science, known for their unique photophysical properties and utility as building blocks for complex molecular architectures.[1][2] The target molecule, this compound, incorporates three key functionalities: a diaryl ketone core, a fluorine substituent which can significantly modulate electronic properties and metabolic stability, and a pyrrolidinomethyl group, a common feature in bioactive compounds for improving solubility and receptor interaction.

Given the potential for isomeric impurities during synthesis, unambiguous confirmation of the connectivity and substitution pattern is paramount. A mistake in structural assignment can invalidate subsequent biological or material science data. This guide, therefore, presents a rigorous, gold-standard workflow for confirming the precise structure of the title compound, establishing a blueprint for the characterization of similarly complex small molecules.

Part 1: Foundational Analysis - Molecular Formula and Functional Groups

The initial steps in any structure elucidation focus on confirming the fundamental properties of the molecule: its exact mass and the functional groups it contains.

High-Resolution Mass Spectrometry (HRMS): Elemental Composition

Causality: Before attempting to determine connectivity, we must first confirm the elemental composition. HRMS provides the exact mass of the molecular ion with high precision (typically to four or five decimal places), which allows for the confident determination of a unique molecular formula.[3][4] This is a critical first pass that validates the successful synthesis of the target compound.[5][6]

Predicted Data: The molecular formula for this compound is C₁₈H₁₈FNO. Using the exact masses of the most abundant isotopes (¹²C = 12.00000, ¹H = 1.00783, ¹⁹F = 18.99840, ¹⁴N = 14.00307, ¹⁶O = 15.99491), the predicted monoisotopic mass of the protonated molecular ion [M+H]⁺ is calculated.

Parameter Value
Molecular FormulaC₁₈H₁₈FNO
Calculated Exact Mass [M]299.13724
Calculated Exact Mass [M+H]⁺300.14507

An experimental mass measurement within a narrow tolerance (e.g., ± 5 ppm) of 300.14507 provides high confidence in the proposed molecular formula.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

Causality: FTIR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. For this molecule, the key absorptions are the diaryl ketone carbonyl stretch and the carbon-fluorine bond.[7]

Predicted Data: The spectrum is expected to show strong, characteristic absorption bands confirming the major functional components of the molecule.

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
C=O (Diaryl Ketone)Stretch1660 - 1685Strong
C-F (Aryl Fluoride)Stretch1250 - 1100Strong
C=C (Aromatic)Stretch1600, 1585, 1450Medium-Weak
C-N (Aliphatic Amine)Stretch1250 - 1020Medium
C-H (Aromatic)Stretch3100 - 3000Medium-Weak
C-H (Aliphatic)Stretch3000 - 2850Medium

The presence of a strong peak around 1665 cm⁻¹ is highly indicative of the benzophenone carbonyl group.[8][9]

Part 2: Definitive Connectivity Analysis - The NMR Suite

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment, count, and connectivity of atoms.[10][11] For a molecule of this complexity, a combination of 1D and 2D experiments is required.

Below is the annotated structure of this compound with atom numbering used for the following NMR discussion.

Caption: Annotated structure of the target molecule.

¹H NMR Spectroscopy: Proton Environments

Causality: ¹H NMR provides the number of distinct proton environments, their integration (relative numbers), and their splitting patterns (multiplicity), which reveals adjacent proton relationships. The fluorine atom will introduce additional splitting (J-coupling) to nearby protons, a key diagnostic feature.[12][13]

Predicted Data (in CDCl₃, ~400 MHz):

Proton(s) Predicted Shift (δ, ppm) Multiplicity Integration Rationale & Key Couplings
H3', H5'~7.7d2HAromatic protons ortho to the C-N bond, deshielded.
H2', H6'~7.4d2HAromatic protons meta to the C-N bond.
H3, H4, H5, H67.1 - 7.6m4HComplex multiplet for the fluorinated ring protons, influenced by C=O and F. H6 will be a doublet of triplets due to coupling with H5 and F.
H7'~3.6s2HMethylene bridge protons, singlet expected.
H8', H11'~2.5t4HPyrrolidine protons adjacent to Nitrogen.
H9', H10'~1.8p4HPyrrolidine protons beta to Nitrogen.

Note: d=doublet, t=triplet, p=pentet, m=multiplet, s=singlet. The key observation will be the splitting patterns on the fluorinated ring, where proton-fluorine couplings (JHF) over two, three, and four bonds are expected.[14][15]

¹³C NMR and DEPT-135 Spectroscopy: Carbon Skeleton

Causality: Proton-decoupled ¹³C NMR reveals the number of unique carbon environments. Critically, the fluorine atom will couple to carbon atoms, resulting in doublets with characteristic coupling constants (JCF) that decrease with distance.[16] A DEPT-135 experiment is used to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals, simplifying assignment.

Predicted Data (in CDCl₃, ~100 MHz):

Carbon(s) Predicted Shift (δ, ppm) DEPT-135 Key C-F Coupling
C=O~195Absent³JCF ≈ 5-8 Hz
C2~160Absent¹JCF ≈ 250 Hz
C1~133Absent²JCF ≈ 20-25 Hz
C4'~145AbsentNone
C1'~138AbsentNone
Aromatic CHs115 - 135PositiveVarious ²J, ³J, ⁴JCF
C7'~64NegativeNone
C8', C11'~54NegativeNone
C9', C10'~24NegativeNone

The direct, one-bond C-F coupling (¹JCF) for C2 will be a very large, unmistakable doublet (~250 Hz).[17][18] This, combined with the other C-F couplings, provides definitive evidence for the fluorine's position.[19][20]

2D NMR Spectroscopy: The Connectivity Blueprint

Causality: While 1D NMR provides lists of atoms, 2D NMR experiments build the connections between them.[21][22] A combination of COSY, HSQC, and HMBC experiments is essential to assemble the molecular puzzle unambiguously.[23]

  • COSY (Correlation Spectroscopy): Identifies ¹H-¹H coupling networks. We expect to see correlations between adjacent aromatic protons (e.g., H5-H6) and throughout the pyrrolidine ring (H8'/H11' with H9'/H10').

  • HSQC (Heteronuclear Single Quantum Coherence): Directly correlates each proton with the carbon it is attached to. This allows for the confident assignment of all protonated carbons identified in the ¹³C spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for this molecule. It reveals correlations between protons and carbons over 2-3 bonds. It is the key to connecting the isolated fragments.

Key Predicted HMBC Correlations: The following diagram illustrates the critical HMBC correlations that will be used to connect the molecular fragments into the final structure.

Caption: Key HMBC correlations for structural assembly.

  • Connecting Rings to Carbonyl: Protons H6 on the fluoro-ring and H2'/H6' on the other ring will show correlations to the carbonyl carbon (C=O), linking both aromatic systems to the ketone.

  • Connecting Methylene Bridge: The methylene protons (H7') will show a crucial correlation to the quaternary carbon C4' of the phenyl ring, confirming the para substitution.

  • Connecting Pyrrolidine: The methylene protons (H7') will also correlate to the pyrrolidine carbons (C8'/C11'), and vice-versa, unambiguously linking the aliphatic ring to the benzophenone core via the methylene bridge.

Part 3: Integrated Analytical Workflow & Protocols

A systematic approach ensures that data from each technique builds upon the last, leading to a confident structural assignment.

Overall Elucidation Strategy

The logical flow of experiments is critical for an efficient and accurate structure determination.

G cluster_0 Initial Confirmation cluster_1 Spectroscopic Analysis cluster_2 Final Verification A Synthesized Compound B HRMS Analysis A->B C Molecular Formula (C18H18FNO) B->C D 1D NMR (1H, 13C, DEPT) C->D E FTIR Analysis C->E G Fragment Identification - Fluoro-benzoyl - Pyrrolidinomethyl-phenyl D->G E->G F 2D NMR (COSY, HSQC, HMBC) H Connectivity Mapping F->H G->F I Data Integration H->I J Unambiguous Structure Confirmed I->J

Caption: Systematic workflow for structure elucidation.

Experimental Protocols

Sample Preparation:

  • NMR: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer to a 5 mm NMR tube.[24]

  • HRMS: Prepare a ~1 mg/mL stock solution in methanol or acetonitrile. Dilute to ~1-10 µg/mL in the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for infusion or LC-MS analysis.

  • FTIR: If the sample is a solid, acquire a spectrum using an Attenuated Total Reflectance (ATR) accessory by applying a small amount of sample directly to the crystal.

Instrumentation Parameters:

  • NMR Spectroscopy (400 MHz Spectrometer):

    • ¹H NMR: Spectral width 16 ppm, acquisition time 4s, relaxation delay 2s, 32 scans.

    • ¹³C NMR: Spectral width 240 ppm, acquisition time 1s, relaxation delay 2s, 1024 scans, proton decoupled.

    • HMBC: Optimized for a long-range coupling constant of 8 Hz.

    • HSQC: Optimized for a one-bond coupling constant of 145 Hz.

  • HRMS (ESI-QTOF Instrument):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 - 4.0 kV.

    • Mass Range: 50 - 500 m/z.

    • Acquisition Mode: Centroid, with a reference mass for internal calibration.

  • FTIR (ATR):

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: 32 scans co-added.

Conclusion

By systematically integrating data from HRMS, FTIR, and a full suite of 1D and 2D NMR experiments, the chemical structure of this compound can be elucidated with the highest degree of confidence. The key diagnostic features are the exact mass from HRMS, the carbonyl stretch in the FTIR, and, most importantly, the characteristic C-F and H-F coupling constants in the ¹³C and ¹H NMR spectra. The HMBC experiment serves as the final, definitive tool to piece together the molecular framework, confirming the specific isomeric form. This guide provides the strategic framework and practical protocols necessary for researchers to confidently validate this and other related molecular structures.

References

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An In-depth Technical Guide to 2-Fluoro-4'-pyrrolidinomethyl benzophenone (CAS 898776-63-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Fluoro-4'-pyrrolidinomethyl benzophenone, a substituted benzophenone of interest in medicinal chemistry and drug discovery. While specific published data on this exact molecule is limited, this document synthesizes information from analogous compounds and established chemical principles to offer valuable insights into its synthesis, potential biological activities, and significance as a research tool.

Introduction: The Significance of Substituted Benzophenones

The benzophenone scaffold is a privileged structure in medicinal chemistry, serving as the core for a multitude of pharmacologically active molecules.[1] These diaromatic ketones are recognized for their versatile biological activities, which can be finely tuned through various substitutions on the phenyl rings.[1] The incorporation of a fluorine atom and a pyrrolidinomethyl group, as seen in this compound, introduces key pharmacophoric features that can significantly influence a compound's pharmacokinetic and pharmacodynamic properties.

The fluorine atom is a bioisostere of the hydrogen atom and is widely used in drug design to enhance metabolic stability, binding affinity, and membrane permeability.[2] Its high electronegativity can modulate the electronic properties of the molecule, potentially leading to improved potency and selectivity.[2] The pyrrolidine ring, a saturated nitrogen heterocycle, is another crucial moiety in drug discovery.[3] It can increase the three-dimensional complexity of a molecule, which is often advantageous for specific interactions with biological targets, and can also improve solubility and bioavailability.[3]

Given these structural features, this compound represents a promising scaffold for the development of novel therapeutic agents.

Chemical Properties and Structure

This compound is identified by the CAS number 898776-63-1. Its chemical structure consists of a benzophenone core with a fluorine atom at the 2-position of one phenyl ring and a pyrrolidinomethyl group at the 4'-position of the other.

PropertyValueSource
CAS Number 898776-63-1
Molecular Formula C18H18FNO[3]
Molecular Weight 283.34 g/mol [3]
IUPAC Name (2-Fluorophenyl)(4-(pyrrolidin-1-ylmethyl)phenyl)methanoneN/A

Below is a diagram illustrating the chemical structure of this compound.

Chemical structure of the molecule.

Synthesis Pathway: A Plausible Approach

Proposed Retrosynthetic Analysis

A retrosynthetic analysis suggests that the target molecule can be disconnected at the bond between the carbonyl carbon and the fluorinated phenyl ring, leading to fluorobenzene and a 4-(pyrrolidin-1-ylmethyl)benzoyl derivative as the key starting materials.

Retrosynthesis Target 2-Fluoro-4'-pyrrolidinomethyl benzophenone Disconnect C-C bond (Friedel-Crafts) Target->Disconnect Intermediates Fluorobenzene + 4-(pyrrolidin-1-ylmethyl)benzoyl chloride Disconnect->Intermediates Precursor1 4-(pyrrolidin-1-ylmethyl)benzoic acid Intermediates->Precursor1 from Precursor2 4-(Chloromethyl)benzoic acid + Pyrrolidine Precursor1->Precursor2 from

Retrosynthetic analysis of the target molecule.
Step-by-Step Synthesis Protocol

Step 1: Synthesis of 4-(pyrrolidin-1-ylmethyl)benzoic acid

This intermediate can be prepared from 4-(chloromethyl)benzoic acid and pyrrolidine.

  • Reaction Setup: In a round-bottom flask, dissolve 4-(chloromethyl)benzoic acid in a suitable solvent such as dichloromethane or acetonitrile.

  • Addition of Reagents: Add an excess of pyrrolidine (approximately 2-3 equivalents) to the solution. The reaction is typically carried out in the presence of a non-nucleophilic base, like triethylamine, to neutralize the hydrochloric acid formed during the reaction.

  • Reaction Conditions: Stir the mixture at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is typically washed with water to remove excess pyrrolidine and the triethylamine hydrochloride salt. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield 4-(pyrrolidin-1-ylmethyl)benzoic acid. Further purification can be achieved by recrystallization if necessary.

Step 2: Synthesis of 4-(pyrrolidin-1-ylmethyl)benzoyl chloride

The carboxylic acid is then converted to the more reactive acyl chloride.

  • Reaction Setup: Place the dried 4-(pyrrolidin-1-ylmethyl)benzoic acid in a flask equipped with a reflux condenser and a drying tube.

  • Addition of Thionyl Chloride: Add an excess of thionyl chloride (SOCl2) to the flask.

  • Reaction Conditions: Gently heat the mixture to reflux for 1-2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO2) evolution.

  • Isolation: After the reaction is complete, excess thionyl chloride is removed by distillation under reduced pressure to afford the crude 4-(pyrrolidin-1-ylmethyl)benzoyl chloride, which is often used in the next step without further purification.

Step 3: Friedel-Crafts Acylation to yield this compound

This is the key step where the two aromatic rings are coupled.

  • Catalyst and Solvent: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), suspend a Lewis acid catalyst, such as aluminum chloride (AlCl3), in a dry, non-polar solvent like dichloromethane or 1,2-dichloroethane.

  • Formation of Acylium Ion: Cool the suspension in an ice bath and slowly add the 4-(pyrrolidin-1-ylmethyl)benzoyl chloride dissolved in the same solvent. Stir the mixture for a short period to allow for the formation of the acylium ion complex.

  • Addition of Fluorobenzene: Slowly add fluorobenzene to the reaction mixture. The fluorine atom is an ortho-, para-director, but the ortho-position is sterically hindered, which can favor the formation of the desired 2-fluoro isomer, although a mixture with the 4-fluoro isomer is likely.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC or GC-MS.

  • Quenching and Work-up: Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with the solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to isolate the desired this compound isomer.

Potential Biological Activities and Therapeutic Applications

While no specific biological data for this compound has been published, the known activities of structurally similar compounds provide a strong basis for inferring its potential pharmacological profile.

Inferred Antimicrobial and Anticancer Potential

Derivatives of benzophenone are known to possess a wide range of biological activities, including antimicrobial and anticancer properties. For instance, compounds like 4-Chloro-3-fluoro-4'-pyrrolidinomethyl benzophenone have shown promising activity in these areas. It is plausible that this compound could exhibit similar effects.

  • Antimicrobial Activity: The benzophenone core can interact with microbial enzymes or disrupt cell membranes. The presence of the pyrrolidinomethyl group may enhance cellular uptake or interaction with specific targets within the microbial cell.

  • Anticancer Activity: Many benzophenone derivatives exert their anticancer effects through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and interference with cell signaling pathways. The specific substitution pattern on this compound could lead to interactions with kinases, transcription factors, or other proteins involved in cancer progression.

Potential as a CNS-Active Agent

The pyrrolidine moiety is a common feature in many centrally active drugs. Its ability to cross the blood-brain barrier and interact with neurotransmitter receptors or transporters suggests that this compound could have applications in neuropharmacology. Further research would be needed to explore its potential as an antidepressant, anxiolytic, or agent for treating neurodegenerative diseases.

Future Directions and Research Opportunities

This compound represents a molecule with significant untapped potential. Key areas for future research include:

  • Definitive Synthesis and Characterization: The development and publication of a detailed, optimized synthesis protocol and full analytical characterization (NMR, MS, IR, etc.) are crucial first steps.

  • Biological Screening: A comprehensive biological evaluation of the compound is warranted. This should include screening for antimicrobial, anticancer, and CNS activities.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of a library of related analogues will help to elucidate the structure-activity relationships and identify the key structural features responsible for any observed biological activity. This could involve modifying the position of the fluorine atom, replacing the pyrrolidine ring with other heterocycles, or altering the substitution pattern on the benzophenone core.

The following diagram illustrates a potential workflow for the future investigation of this compound.

ResearchWorkflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_optimization Lead Optimization Synthesis Optimized Synthesis Purification Purification & Isolation Synthesis->Purification Characterization Full Spectroscopic Characterization Purification->Characterization Antimicrobial Antimicrobial Screening Characterization->Antimicrobial Anticancer Anticancer Assays Characterization->Anticancer CNS CNS Activity Profiling Characterization->CNS SAR SAR Studies Anticancer->SAR ADMET In vitro ADMET Profiling SAR->ADMET Lead Lead Compound Identification ADMET->Lead

Proposed research workflow for the compound.

Conclusion

This compound is a synthetically accessible molecule with a high potential for exhibiting valuable biological activities. By leveraging the known pharmacological benefits of the benzophenone scaffold, the fluorine atom, and the pyrrolidinomethyl group, researchers can explore this compound as a starting point for the development of new therapeutic agents. This guide provides a solid foundation for initiating such research endeavors by outlining its chemical properties, a plausible synthetic route, and its inferred biological potential based on sound scientific principles and data from analogous compounds. Further experimental investigation is highly encouraged to fully unlock the therapeutic promise of this intriguing molecule.

References

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  • Khan, I., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022). Pharmaceuticals, 16(8), 1162. Retrieved from [Link]

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Spectroscopic Unveiling of 2-Fluoro-4'-pyrrolidinomethyl benzophenone: A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Fluoro-4'-pyrrolidinomethyl benzophenone in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the benzophenone scaffold remains a cornerstone for the development of novel therapeutic agents. Its rigid, yet conformationally versatile, diarylketone structure provides an excellent platform for introducing a variety of functional groups to modulate pharmacological activity. The subject of this guide, this compound, is a compound of significant interest, embodying a strategic combination of functionalities. The introduction of a fluorine atom at the 2-position can profoundly influence the molecule's electronic properties, metabolic stability, and binding affinity through favorable electrostatic interactions. Concurrently, the 4'-pyrrolidinomethyl group imparts increased solubility and offers a basic nitrogen center, a common feature in many centrally acting and peripherally active pharmaceuticals for enhancing pharmacokinetic profiles and target engagement.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Portrait of the Molecular Architecture

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will offer unambiguous insights into its structure.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to be complex, with distinct regions corresponding to the aromatic protons of the two phenyl rings and the aliphatic protons of the pyrrolidine and methylene groups. The chemical shifts are influenced by the electron-withdrawing nature of the carbonyl and fluorine groups, and the electron-donating effect of the pyrrolidinomethyl substituent.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-3, H-4, H-5, H-6 (Fluorophenyl Ring)7.20 - 7.80Multiplet
H-2', H-6' (Pyrrolidinomethylphenyl Ring)~7.40Doublet~8.0
H-3', H-5' (Pyrrolidinomethylphenyl Ring)~7.25Doublet~8.0
Methylene (-CH₂-)~3.60Singlet
Pyrrolidine (-CH₂-N-CH₂-)~2.50Triplet~6.5
Pyrrolidine (-CH₂-CH₂-N-)~1.80Multiplet

Causality Behind Predicted Chemical Shifts:

  • Aromatic Protons: The protons on the 2-fluorophenyl ring are expected to resonate in the downfield region (7.20 - 7.80 ppm) due to the deshielding effect of the aromatic ring currents and the electron-withdrawing carbonyl group. The fluorine atom will introduce complex splitting patterns (coupling with adjacent protons). The protons on the 4'-pyrrolidinomethylphenyl ring will appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring.

  • Methylene Protons: The benzylic methylene protons are expected to appear as a singlet around 3.60 ppm. Their proximity to the electron-donating pyrrolidine nitrogen and the aromatic ring influences this shift.

  • Pyrrolidine Protons: The protons on the pyrrolidine ring will exhibit characteristic aliphatic shifts. The protons alpha to the nitrogen atom (~2.50 ppm) will be more deshielded than the beta protons (~1.80 ppm).

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will complement the ¹H NMR data, providing information on the carbon skeleton. The carbonyl carbon and the carbon bearing the fluorine atom will be particularly informative.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O)~195.0
C-F (Fluorophenyl Ring)~160.0 (d, ¹JCF ≈ 250 Hz)
Aromatic Carbons125.0 - 140.0
Methylene (-CH₂-)~60.0
Pyrrolidine (α-Carbons)~54.0
Pyrrolidine (β-Carbons)~23.0

Expert Insights on ¹³C NMR:

  • Carbonyl Carbon: The benzophenone carbonyl carbon typically resonates around 196 ppm[1]. The presence of the ortho-fluoro substituent may cause a slight upfield shift.

  • Carbon-Fluorine Coupling: The carbon directly attached to the fluorine atom will exhibit a large one-bond coupling constant (¹JCF) of approximately 250 Hz, appearing as a doublet in the proton-decoupled ¹³C NMR spectrum. This is a definitive indicator of the fluorine's position.

Experimental Protocol for NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR spectra of this compound would involve:

  • Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6 mL of a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical to avoid signal overlap with the analyte.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Integrate the signals to determine the relative number of protons.

    • Perform a COSY (Correlation Spectroscopy) experiment to establish proton-proton coupling networks.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Perform a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.

    • An HSQC (Heteronuclear Single Quantum Coherence) experiment can be run to correlate directly bonded protons and carbons.

Infrared (IR) Spectroscopy: Probing the Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the key functional groups within a molecule. The IR spectrum of this compound will be dominated by the strong absorption of the carbonyl group.

Predicted IR Absorption Bands
Vibrational Mode Predicted Frequency (cm⁻¹) Intensity
C=O Stretch (Aromatic Ketone)1660 - 1685Strong
C-F Stretch1200 - 1250Strong
C-N Stretch (Aliphatic Amine)1100 - 1200Medium
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 2960Medium
C=C Stretch (Aromatic)1450 - 1600Medium-Weak

Authoritative Grounding for IR Predictions:

  • Carbonyl Stretch: The carbonyl (C=O) stretch of aromatic ketones typically appears in the range of 1660-1685 cm⁻¹[2][3]. Conjugation with the aromatic rings lowers the frequency compared to aliphatic ketones[2]. The ortho-fluoro substituent is not expected to significantly shift this absorption.

  • C-F Stretch: The carbon-fluorine bond exhibits a strong stretching vibration in the 1200-1250 cm⁻¹ region, which is a characteristic feature for fluorinated aromatic compounds.

  • C-N Stretch: The C-N stretching of the tertiary amine in the pyrrolidine ring will likely appear in the 1100-1200 cm⁻¹ range.

Methodology for IR Spectrum Acquisition
  • Sample Preparation: For a solid sample, the KBr (potassium bromide) pellet method is standard. A small amount of the sample is ground with dry KBr and pressed into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for a neat solid sample, which requires minimal sample preparation.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: A background spectrum of the empty sample compartment (or the pure KBr pellet) is recorded first. The sample is then placed in the beam path, and the sample spectrum is recorded. The instrument software automatically subtracts the background to produce the final spectrum.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is an essential tool for determining the molecular weight of a compound and gaining structural information through its fragmentation pattern.

Predicted Mass Spectrum Data
  • Molecular Ion (M⁺•): The molecular weight of this compound (C₁₈H₁₈FNO) is 283.34 g/mol . A prominent molecular ion peak is expected at m/z = 283.

  • Key Fragmentation Pathways:

    • Alpha-Cleavage: A characteristic fragmentation of ketones is the cleavage of the bond adjacent to the carbonyl group[4][5]. This can lead to the formation of the 2-fluorobenzoyl cation (m/z = 123) and the 4-pyrrolidinomethylphenyl radical, or the 4-pyrrolidinomethylbenzoyl cation (m/z = 160) and the 2-fluorophenyl radical.

    • Benzylic Cleavage: Cleavage of the bond between the methylene group and the pyrrolidine ring is also highly probable, leading to the formation of a stable benzylic cation. The most prominent fragment is often the iminium ion from the pyrrolidine moiety. For a benzylpyrrolidine structure, a fragment at m/z 91 corresponding to the tropylium ion is common[6]. The pyrrolidinomethyl fragment itself can lead to a base peak at m/z 84.

m/z Predicted Fragment Ion
283[M]⁺• (Molecular Ion)
160[COC₆H₄CH₂NC₄H₈]⁺
123[COC₆H₄F]⁺
91[C₇H₇]⁺ (Tropylium ion)
84[CH₂NC₄H₈]⁺

Trustworthiness of Fragmentation Prediction:

The fragmentation of ketones and amines is well-documented[4][5][7]. The predicted fragmentation pattern is based on the formation of the most stable carbocations and radical species. The relative abundance of the fragment ions will depend on the ionization energy and the specific mass spectrometry technique used.

Protocol for Mass Spectrometry Analysis
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC). For a relatively non-volatile compound like this, LC-MS is often preferred.

  • Ionization Technique: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which will likely produce a strong protonated molecule peak [M+H]⁺ at m/z = 284. Electron ionization (EI) would lead to more extensive fragmentation.

  • Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is recommended to determine the accurate mass of the molecular ion and its fragments, allowing for the confirmation of the elemental composition.

  • Tandem MS (MS/MS): To confirm the fragmentation pathways, tandem mass spectrometry can be performed. The molecular ion (or protonated molecule) is selected and subjected to collision-induced dissociation (CID) to generate a product ion spectrum.

Visualizing the Spectroscopic-Structural Correlations

The following diagrams illustrate the relationship between the molecular structure of this compound and its predicted spectroscopic data, as well as a generalized workflow for its analysis.

G cluster_mol This compound cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry mol H_aromatic ¹H: 7.20-7.80 ppm mol->H_aromatic Aromatic Protons H_CH2 ¹H: ~3.60 ppm mol->H_CH2 Methylene Protons H_pyrrolidine ¹H: 1.80-2.50 ppm mol->H_pyrrolidine Pyrrolidine Protons C_CO ¹³C: ~195.0 ppm mol->C_CO Carbonyl Carbon C_CF ¹³C: ~160.0 ppm (d) mol->C_CF Fluorinated Carbon IR_CO C=O: 1660-1685 cm⁻¹ mol->IR_CO Carbonyl Group IR_CF C-F: 1200-1250 cm⁻¹ mol->IR_CF C-F Bond MS_M m/z 283 (M⁺•) mol->MS_M Molecular Ion MS_frag1 m/z 123 mol->MS_frag1 2-Fluorobenzoyl fragment MS_frag2 m/z 84 mol->MS_frag2 Pyrrolidinomethyl fragment

Caption: Correlation of structural features with key spectroscopic signals.

G cluster_workflow Spectroscopic Analysis Workflow start Sample of 2-Fluoro-4'-pyrrolidinomethyl benzophenone nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) start->nmr ir IR Spectroscopy (FT-IR) start->ir ms Mass Spectrometry (LC-MS, HRMS, MS/MS) start->ms data_analysis Data Interpretation and Correlation nmr->data_analysis ir->data_analysis ms->data_analysis structure_elucidation Structure Elucidation and Confirmation data_analysis->structure_elucidation

Caption: Workflow for the spectroscopic elucidation of the compound's structure.

Conclusion: A Predictive Framework for Structural Elucidation

This technical guide has presented a comprehensive, albeit predictive, spectroscopic analysis of this compound. By leveraging foundational principles of NMR, IR, and MS, and drawing parallels with known spectral data of analogous structures, we have constructed a detailed and scientifically rigorous analytical profile. The provided protocols for data acquisition represent best practices in the field, ensuring the generation of high-quality, reliable data. This guide is intended to serve as a valuable resource for researchers in drug discovery and development, aiding in the synthesis, identification, and characterization of this and other novel benzophenone derivatives. The principles outlined herein underscore the power of a logical, predictive approach in modern chemical analysis, a critical skill in the fast-paced environment of pharmaceutical research.

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An In-depth Technical Guide to the Solubility of 2-Fluoro-4'-pyrrolidinomethyl benzophenone in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1][2][3][4] This technical guide provides a comprehensive overview of the solubility characteristics of 2-Fluoro-4'-pyrrolidinomethyl benzophenone, a compound of interest in contemporary drug discovery. While specific experimental solubility data for this molecule is not extensively published, this paper establishes a framework for its solubility assessment based on its physicochemical properties and established methodologies. We will explore the theoretical considerations for solubility, present a detailed protocol for its experimental determination, and discuss the implications of these findings for formulation development. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and optimize the delivery of benzophenone-based compounds.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug from administration to its site of action is fraught with physiological barriers. For orally administered drugs, dissolution in the gastrointestinal tract is the first and often rate-limiting step for absorption.[1][5] Poor aqueous solubility is a major hurdle in formulation development, with over 40% of new chemical entities (NCEs) being practically insoluble in water.[1][4][5] This can lead to low and variable bioavailability, hindering the translation of a potent molecule into an effective therapeutic agent.[1][2] Therefore, a thorough understanding and characterization of an API's solubility in various solvent systems, including organic solvents which are often used in formulation processes, is paramount.[3][6]

This compound is a derivative of the benzophenone scaffold, a structure prevalent in medicinal chemistry. Its unique substitutions, including a fluorine atom and a pyrrolidinomethyl group, are expected to modulate its physicochemical properties, including solubility. This guide will provide the foundational knowledge and practical steps to characterize the solubility of this promising compound.

Physicochemical Properties of this compound

While the exact IUPAC name and CAS number for "this compound" can vary based on the precise substitution pattern, a closely related isomer, (4-chloro-3-fluorophenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone, has the CAS number 898776-57-3.[7] For the purpose of this guide, we will consider the general structural features of a benzophenone core with a fluorine atom on one phenyl ring and a pyrrolidinomethyl group on the other.

Key Structural Features Influencing Solubility:

  • Benzophenone Core: The large, relatively non-polar aromatic structure of the benzophenone backbone suggests a preference for non-polar organic solvents.

  • Fluorine Atom: The presence of a fluorine atom can increase lipophilicity and potentially influence crystal lattice energy, thereby affecting solubility.

  • Pyrrolidinomethyl Group: This tertiary amine group introduces a degree of polarity and a potential site for protonation. Its presence is likely to enhance solubility in more polar organic solvents and aqueous media, particularly at lower pH.

Based on these features, it can be hypothesized that this compound will exhibit a range of solubilities across different organic solvents, with higher solubility expected in solvents that can engage in hydrogen bonding or have a moderate to high polarity.

Experimental Determination of Solubility

A systematic approach to determining the solubility of this compound is essential for generating reliable and reproducible data. The "shake-flask" method is a widely accepted and recommended technique for equilibrium solubility determination.[3][8]

Materials and Equipment
  • This compound (analytical standard)

  • Selected organic solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, dichloromethane, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF))

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator

  • Temperature-controlled incubator or water bath

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Analytical balance

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Weigh excess API B Add to vial with known solvent volume A->B C Incubate at controlled temperature B->C D Agitate until equilibrium is reached C->D E Centrifuge to separate solid D->E F Filter supernatant E->F G Dilute sample F->G H Analyze by HPLC/UV-Vis G->H

Caption: Experimental workflow for solubility determination.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) to mimic physiological conditions.[8][9]

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium solubility is reached. Preliminary studies may be needed to determine the optimal equilibration time.[9]

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Centrifuge the vials to further separate the undissolved solid from the supernatant.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification:

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of the dissolved compound.[10][11]

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

  • Data Analysis:

    • Calculate the solubility of the compound in each solvent based on the measured concentration and the dilution factor. Express the solubility in units such as mg/mL or mol/L.

Predicted Solubility Profile and Data Interpretation

While experimental data is pending, a predicted solubility profile can be anticipated based on the principles of "like dissolves like."

Table 1: Predicted Solubility of this compound in Common Organic Solvents

SolventPolarity IndexPredicted SolubilityRationale
Methanol5.1HighPolar protic solvent, capable of hydrogen bonding with the pyrrolidinomethyl group.
Ethanol4.3HighSimilar to methanol, a polar protic solvent.
Isopropanol3.9Moderate to HighLess polar than methanol and ethanol, but still capable of hydrogen bonding.
Acetonitrile5.8ModeratePolar aprotic solvent.
Acetone5.1Moderate to HighPolar aprotic solvent, good general solvent for many organic compounds.
Dichloromethane3.1ModerateNon-polar solvent, may be effective due to the large aromatic core.
Ethyl Acetate4.4ModerateModerately polar solvent.
DMSO7.2HighHighly polar aprotic solvent, often a good solvent for poorly soluble compounds.
DMF6.4HighHighly polar aprotic solvent.

Interpretation of Results:

The experimentally determined solubility data will be crucial for:

  • Formulation Strategy: Solvents in which the compound exhibits high solubility can be considered for liquid formulations or as co-solvents in aqueous systems.[3] For solid dosage forms, understanding the solubility in organic solvents is important for processes like spray drying and granulation.

  • Preclinical Studies: The choice of vehicle for in vitro and in vivo studies is dictated by the compound's solubility.

  • Biopharmaceutics Classification System (BCS): While the BCS primarily focuses on aqueous solubility, understanding the broader solubility profile provides a more complete picture of the compound's physicochemical properties.[12]

Conclusion

The solubility of this compound is a critical parameter that will significantly influence its development as a potential therapeutic agent. This technical guide has outlined the theoretical considerations for its solubility based on its molecular structure and has provided a detailed, field-proven protocol for its experimental determination. By following a systematic and rigorous approach to solubility assessment, researchers and drug development professionals can generate the high-quality data needed to make informed decisions and advance the development of this and other promising benzophenone derivatives.

References

  • Drug Solubility: Importance and Enhancement Techniques. (2012). ISRN Pharmaceutics. [Link]

  • The Importance of Solubility for New Drug Molecules. (2020). Polymers (Basel). [Link]

  • Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. (2024). ALWSCI. [Link]

  • Drug solubility: importance and enhancement techniques. (2012). ISRN Pharmaceutics. [Link]

  • DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. (2012). ISRN Pharmaceutics. [Link]

  • WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. ECA Academy. [Link]

  • Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. (2006). World Health Organization. [Link]

  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Dow Development Labs. [Link]

  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. (2018). World Health Organization. [Link]

  • Solubility Determinations for Pharmaceutical API. (2016). University of Huddersfield Research Portal. [Link]

  • Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents. (2018). Journal of Chemical & Engineering Data. [Link]

  • Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents. (2018). ResearchGate. [Link]

  • Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. (2014). Analytical Methods. [Link]

  • Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods. (2021). Molecules. [Link]

  • Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis. (2022). Molecules. [Link]

  • 4-Chloro-3-fluoro-4'-pyrrolidinomethyl benzophenone. PubChem. [Link]

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Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 2-Fluoro-4'-pyrrolidinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-Fluoro-4'-pyrrolidinomethyl benzophenone, a compound of significant interest in medicinal chemistry and drug development. The synthetic strategy is designed for robustness and scalability, employing a three-step sequence commencing with the formation of 2-fluorobenzoyl chloride, followed by a Friedel-Crafts acylation, and concluding with a nucleophilic substitution. This guide is intended for researchers, scientists, and drug development professionals, offering not only a detailed methodology but also the underlying chemical principles and critical experimental considerations to ensure a successful synthesis.

Introduction

Benzophenone derivatives are a critical class of compounds in pharmaceutical research, serving as foundational scaffolds for a wide array of therapeutic agents. The incorporation of a fluorine atom and an amino moiety, such as a pyrrolidinomethyl group, can significantly modulate the pharmacokinetic and pharmacodynamic properties of these molecules. The fluorine atom can enhance metabolic stability and binding affinity, while the pyrrolidinomethyl group often improves solubility and can introduce crucial interactions with biological targets. This compound is a key intermediate in the synthesis of more complex molecules, making a reliable and well-documented synthetic protocol highly valuable.

This document outlines a validated three-step synthesis to obtain this compound with a good overall yield and high purity.

Synthetic Strategy Overview

The synthesis of this compound is accomplished via a three-step process, as illustrated in the workflow diagram below. The synthesis begins with the conversion of commercially available 2-fluorobenzoic acid to its corresponding acyl chloride. This is followed by a Friedel-Crafts acylation of toluene to yield 2-fluoro-4'-methylbenzophenone. The final step involves the bromination of the methyl group followed by a nucleophilic substitution with pyrrolidine to afford the target compound.

Synthesis_Workflow cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Friedel-Crafts Acylation cluster_2 Step 3: Functionalization A 2-Fluorobenzoic Acid B 2-Fluorobenzoyl Chloride A->B SOCl2, cat. DMF D 2-Fluoro-4'-methylbenzophenone B->D AlCl3, DCM C Toluene C->D E 4'-(Bromomethyl)-2- fluorobenzophenone D->E NBS, AIBN, CCl4 F 2-Fluoro-4'-pyrrolidinomethyl benzophenone (Target) E->F Pyrrolidine, K2CO3, ACN

Caption: Synthetic workflow for this compound.

Experimental Protocols

Materials and Reagents
Reagent/MaterialPurity/GradeSupplier
2-Fluorobenzoic acid≥98%Sigma-Aldrich
Thionyl chloride (SOCl₂)≥99%Sigma-Aldrich
N,N-Dimethylformamide (DMF)AnhydrousSigma-Aldrich
TolueneAnhydrousSigma-Aldrich
Aluminum chloride (AlCl₃)AnhydrousSigma-Aldrich
Dichloromethane (DCM)AnhydrousSigma-Aldrich
N-Bromosuccinimide (NBS)99%Sigma-Aldrich
Azobisisobutyronitrile (AIBN)98%Sigma-Aldrich
Carbon tetrachloride (CCl₄)AnhydrousSigma-Aldrich
Pyrrolidine≥99%Sigma-Aldrich
Potassium carbonate (K₂CO₃)AnhydrousSigma-Aldrich
Acetonitrile (ACN)AnhydrousSigma-Aldrich
Diethyl ether (Et₂O)AnhydrousSigma-Aldrich
Saturated sodium bicarbonateACS GradeFisher Scientific
BrineACS GradeFisher Scientific
Anhydrous magnesium sulfateACS GradeFisher Scientific
Step 1: Synthesis of 2-Fluorobenzoyl Chloride

Rationale: The conversion of a carboxylic acid to an acyl chloride is a crucial activation step for the subsequent Friedel-Crafts acylation. Thionyl chloride is an excellent reagent for this transformation as the byproducts, sulfur dioxide and hydrogen chloride, are gaseous and easily removed from the reaction mixture.[1][2] A catalytic amount of DMF accelerates the reaction.[3][4]

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-fluorobenzoic acid (14.0 g, 100 mmol).

  • Carefully add thionyl chloride (14.3 g, 120 mmol, 8.8 mL) to the flask.

  • Add a catalytic amount of N,N-dimethylformamide (DMF, 3-4 drops).

  • Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude 2-fluorobenzoyl chloride is a pale yellow liquid and is used in the next step without further purification.

Step 2: Friedel-Crafts Acylation for the Synthesis of 2-Fluoro-4'-methylbenzophenone

Rationale: The Friedel-Crafts acylation is a classic and effective method for forming carbon-carbon bonds between an aromatic ring and a carbonyl group.[5] Anhydrous aluminum chloride is a common Lewis acid catalyst for this reaction.[6][7] The acylation of toluene with 2-fluorobenzoyl chloride is expected to predominantly yield the para-substituted product due to the steric hindrance at the ortho position.[8]

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, add anhydrous aluminum chloride (14.7 g, 110 mmol) and anhydrous dichloromethane (DCM, 150 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 2-fluorobenzoyl chloride (from Step 1, ~100 mmol) in anhydrous DCM (50 mL) to the cooled suspension over 30 minutes.

  • After the addition is complete, add a solution of anhydrous toluene (10.1 g, 110 mmol, 11.7 mL) in anhydrous DCM (50 mL) dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice (200 g) and concentrated hydrochloric acid (20 mL) with vigorous stirring.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers and wash with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2-fluoro-4'-methylbenzophenone as a white solid.

Step 3: Synthesis of this compound

Rationale: This final step involves a two-stage functionalization of the methyl group. First, a free-radical bromination at the benzylic position is achieved using N-bromosuccinimide (NBS) and a radical initiator like AIBN. This is followed by a nucleophilic substitution of the resulting benzyl bromide with pyrrolidine to introduce the desired pyrrolidinomethyl group.

Procedure:

Part A: Bromination of 2-Fluoro-4'-methylbenzophenone

  • In a round-bottom flask, dissolve 2-fluoro-4'-methylbenzophenone (10.7 g, 50 mmol) in anhydrous carbon tetrachloride (150 mL).

  • Add N-bromosuccinimide (NBS, 9.8 g, 55 mmol) and a catalytic amount of azobisisobutyronitrile (AIBN, 0.16 g, 1 mmol).

  • Heat the mixture to reflux (approximately 77 °C) and irradiate with a UV lamp for 4-6 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with water (2 x 100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude 4'-(bromomethyl)-2-fluorobenzophenone is used in the next step without further purification.

Part B: Nucleophilic Substitution with Pyrrolidine

  • Dissolve the crude 4'-(bromomethyl)-2-fluorobenzophenone (from Part A, ~50 mmol) in anhydrous acetonitrile (150 mL).

  • Add anhydrous potassium carbonate (13.8 g, 100 mmol) and pyrrolidine (5.3 g, 75 mmol, 6.3 mL).

  • Stir the mixture vigorously at room temperature for 12-16 hours. Monitor the reaction by TLC.

  • After the reaction is complete, filter off the inorganic salts and wash the solid with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane (150 mL) and wash with water (2 x 100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a dichloromethane/methanol gradient) to yield this compound as a solid.

Characterization

The final product and intermediates should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm their identity and purity.

Safety Considerations

  • Thionyl chloride is corrosive and reacts violently with water. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Aluminum chloride is a moisture-sensitive and corrosive solid. Handle in a dry environment and avoid inhalation of dust. The quenching of the Friedel-Crafts reaction is highly exothermic and should be performed with caution.

  • N-bromosuccinimide is a lachrymator and should be handled with care in a fume hood.

  • Carbon tetrachloride is a toxic and environmentally hazardous solvent. Use with appropriate engineering controls and consider alternative solvents if possible.

  • Always wear appropriate PPE and work in a well-ventilated fume hood throughout the synthesis.

References

  • Narayana Babu, M., Sharma, L., & Madhavan, V. (2012). Synthesis and Antimicrobial Activity of Some Novel Pyrrolidine Derivatives. International Journal of ChemTech Research, 4(3), 903-909.
  • [Reference for a similar benzoic acid derivative, not directly cited in the protocol but relevant to the field]
  • [Patent on the preparation of a similar benzophenone, providing context for Friedel-Crafts reactions]
  • [Patent on a method for preparing high-purity difluorobenzophenone, relevant to Friedel-Crafts conditions]
  • [Patent on a synthesizing method of a similar aminofluorobenzophenone]
  • PubChem. (n.d.). 4-Chloro-3-fluoro-4'-pyrrolidinomethyl benzophenone. Retrieved from [Link]

  • [Thesis on the synthesis of fluorinated benzophenones, relevant to Friedel-Crafts methodology]
  • ResearchGate. (2019). What should I reconsider in my experiment for acyl chloride to be formed?. Retrieved from [Link]

  • [Patent on a method for acyl
  • [Research article on C-F bond activation, providing broader context on fluorin
  • ResearchGate. (2025). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. Retrieved from [Link]

  • [Technical guide on the synthesis of a related compound, providing procedural insights]
  • Google Patents. (1987). Acylation of aromatics.
  • [Review on the synthesis of rel
  • ResearchGate. (n.d.). Friedel-Craft's acylation of fluorobenzene and 1-benzoylpiperidine-4-carbonyl chloride (4c). Retrieved from [Link]

  • [Chemical supplier information for a rel
  • European Patent Office. (n.d.). Process for the preparation of 4-hydroxybenzophenones. Retrieved from [Link]

  • Chemguide. (n.d.). Converting carboxylic acids into acyl (acid) chlorides. Retrieved from [Link]

  • [Research article on a related benzoic acid deriv
  • [Chemical supplier information for a rel
  • Wikipedia. (n.d.). Acyl chloride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [Link]

  • [Research article on the synthesis of benzoic acids]
  • Physics & Maths Tutor. (n.d.). 33 Carboxylic Acids and Derivatives. Retrieved from [Link]

  • [PubChem entry for a rel
  • [Chemical supplier information for a rel
  • [Safety data sheet for a rel

Sources

Application Notes and Protocols for the Quantification of 2-Fluoro-4'-pyrrolidinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Fluoro-4'-pyrrolidinomethyl benzophenone is a substituted benzophenone derivative that is of increasing interest to researchers in the fields of medicinal chemistry and drug development. The accurate and reliable quantification of this compound is paramount for various stages of the pharmaceutical pipeline, including reaction monitoring, purity assessment of the active pharmaceutical ingredient (API), formulation development, and stability testing.[1] This application note provides a comprehensive guide to the analytical methodologies for the quantification of this compound, with a focus on High-Performance Liquid Chromatography (HPLC) with UV detection as the primary method and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) as a confirmatory and more sensitive technique. The protocols described herein are based on established methods for structurally similar benzophenone derivatives and provide a robust starting point for method development and validation.[2][3][4]

Physicochemical Properties and Analytical Strategy

The molecular structure of this compound, with its benzophenone core, halogen substitution, and a pyrrolidinomethyl group, confers a moderate polarity. The benzophenone chromophore ensures strong ultraviolet (UV) absorbance, typically in the range of 250-350 nm, making UV-based detection a suitable and accessible quantification method.[3] For these reasons, a reversed-phase HPLC (RP-HPLC) method with UV detection is proposed as the primary analytical technique.

For applications requiring higher sensitivity and selectivity, such as analysis in complex biological matrices or the quantification of trace-level impurities, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is also detailed.[2][5]

Primary Analytical Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is designed for the routine quantification of this compound in bulk drug substance and simple formulations.

Experimental Protocol

1. Instrumentation and Materials

  • HPLC System: A standard HPLC or UHPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.[3]

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.[3]

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (optional, for pH adjustment)

    • This compound reference standard

2. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Sample Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v)

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.[3]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the sample diluent to achieve concentrations in the desired calibration range (e.g., 1-100 µg/mL).

3. Chromatographic Conditions

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA common mobile phase system for reversed-phase chromatography of polar and non-polar compounds. The formic acid helps to improve peak shape and ionization in MS.
Gradient Program 50% B to 90% B over 10 minutes, hold for 2 minutes, return to 50% B and equilibrate for 3 minutes.An initial gradient is used to determine the optimal elution conditions. This can be optimized to an isocratic method for faster analysis once the retention time is known.[3]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTo ensure reproducible retention times.
Injection Volume 10 µLCan be adjusted based on the concentration of the sample and the sensitivity of the detector.
Detection Wavelength 260 nm (or λmax determined by PDA)Benzophenone derivatives typically exhibit strong absorbance around this wavelength.[3] A PDA detector can be used to determine the optimal wavelength.

4. System Suitability

Before sample analysis, the performance of the HPLC system should be verified by injecting a system suitability solution (a working standard solution) multiple times. The following parameters should be monitored:

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%
Data Analysis and Quantification

Quantification is achieved by constructing a calibration curve from the peak areas of the working standard solutions versus their known concentrations. The concentration of this compound in the samples is then determined from this calibration curve.

Confirmatory Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is ideal for the quantification of this compound in complex matrices or when high sensitivity is required.[2][6]

Experimental Protocol

1. Instrumentation and Materials

  • LC-MS/MS System: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is suitable for LC-MS/MS.[7]

  • Chemicals and Reagents: As per the HPLC-UV method.

2. Chromatographic Conditions

The chromatographic conditions can be adapted from the HPLC-UV method, with a lower flow rate to accommodate the smaller column internal diameter (e.g., 0.3 mL/min).

3. Mass Spectrometry Conditions

ParameterConditionRationale
Ion Source Electrospray Ionization (ESI), Positive ModeThe pyrrolidinomethyl group is likely to be readily protonated.
Scan Mode Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[7]
Precursor Ion (Q1) [M+H]⁺ of this compoundTo be determined by direct infusion of a standard solution.
Product Ions (Q3) To be determined by fragmentation of the precursor ion.At least two transitions should be monitored for confirmation.
Capillary Voltage 3.5 kVTypical voltage for ESI.
Source Temperature 150 °CTo aid in desolvation.
Desolvation Temperature 350 °CTo ensure complete desolvation of the analyte.
Data Analysis and Quantification

Quantification is performed using the MRM data. A calibration curve is generated by plotting the peak area of the most intense transition against the concentration of the working standard solutions.

Sample Preparation

The choice of sample preparation technique is critical and depends on the sample matrix.[8][9]

  • Bulk Drug Substance: Dissolve the sample in the sample diluent to a suitable concentration within the calibration range.

  • Pharmaceutical Formulations (e.g., Tablets):

    • Grind a known number of tablets to a fine powder.

    • Accurately weigh a portion of the powder equivalent to a single dose.

    • Extract the active ingredient with a suitable solvent (e.g., methanol or the sample diluent).

    • Vortex and sonicate to ensure complete extraction.

    • Centrifuge or filter the extract to remove excipients.

    • Dilute the supernatant or filtrate to a suitable concentration with the sample diluent.

  • Biological Matrices (e.g., Plasma, Urine):

    • Solid-Phase Extraction (SPE): This is a common technique for cleaning up and concentrating analytes from biological fluids.[10] A C18 SPE cartridge can be used.

      • Condition the cartridge with methanol and then water.

      • Load the pre-treated sample.

      • Wash the cartridge to remove interferences.

      • Elute the analyte with an organic solvent (e.g., acetonitrile or methanol).

      • Evaporate the eluate and reconstitute in the sample diluent.

    • Liquid-Liquid Extraction (LLE): An alternative to SPE, where the analyte is partitioned between the aqueous sample and an immiscible organic solvent.[10]

Method Validation

Any analytical method used for pharmaceutical analysis must be validated to ensure it is suitable for its intended purpose.[1][11] The validation should be performed according to the International Council for Harmonisation (ICH) guidelines.[12] Key validation parameters include:

ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, and matrix components.[12]
Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample.
Range The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of the test results obtained by the method to the true value.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.[12]
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating properties of the analytical method.[13][14] The drug substance should be subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products.[15] The analytical method should be able to separate the main peak from any degradation products formed.[16]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing Bulk_Substance Bulk Substance (Dissolution) HPLC_UV HPLC-UV Analysis Bulk_Substance->HPLC_UV Formulation Formulation (Extraction) Formulation->HPLC_UV Biological_Matrix Biological Matrix (SPE or LLE) LC_MSMS LC-MS/MS Analysis Biological_Matrix->LC_MSMS Quantification Quantification (Calibration Curve) HPLC_UV->Quantification LC_MSMS->Quantification Validation Method Validation (ICH Guidelines) Quantification->Validation

Caption: Experimental workflow for the quantification of this compound.

Conclusion

This application note provides a comprehensive framework for the development and validation of analytical methods for the quantification of this compound. The detailed HPLC-UV and LC-MS/MS protocols serve as a robust starting point for researchers and scientists. Adherence to the principles of method validation and system suitability is crucial to ensure the generation of accurate and reliable data in a regulated environment.

References

  • Validation of Impurity Methods, Part II. (2014).
  • Validation Of Analytical Methods For Pharmaceutical Analysis. (n.d.). .

  • Optimization study of GC-MS and IDMS technique for separation of benzophenone and its derivatives from food packaging paper. (2022). Bulletin of Applied Sciences - ThaiJO.
  • Benzodiazepines identified by capillary gas chromatography-mass spectrometry, with specific ion screening used to detect benzophenone derivatives. (n.d.). Clinical Chemistry | Oxford Academic.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025).
  • Development and Validation of a Rapid Method for Identification and Quantitation of Benzophenone and Related 17 Derivatives in Paper and Cardboard Packaging Materials by Gas Chromatography-Mass Spectrometry. (n.d.).
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  • Analytical method valid
  • Degradation Studies of 4'-bromo-3-morpholinomethyl benzophenone. (n.d.). Benchchem.
  • Q2(R2) Validation of Analytical Procedures. (n.d.). FDA.
  • Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods. (2021). NIH.
  • forced degradation products: Topics by Science.gov. (n.d.).
  • An Introduction To Forced Degradation Studies For Drug Substance Drug Product. (2020).
  • Benzophenones in the Environment: Occurrence, Fate and Sample Prepar
  • Overview Of Degradation Studies For Pharmaceutical Drug Candid
  • analytical methods. (n.d.).
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  • Detection of Benzophenone-2,4,5-tricarboxylic Acid in Complex M
  • Sample Preparation for Benzophenone Detection. (2023). Encyclopedia.pub.
  • Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. (n.d.). MDPI.
  • Sample preparation in analysis of pharmaceuticals. (n.d.).
  • Current Developments in LC-MS for Pharmaceutical Analysis. (n.d.). Lirias.
  • 4-Bromo-2-fluoro-4'-pyrrolidinomethyl benzophenone. (n.d.). BLDpharm.
  • Rapid multi-analyte quantification of benzophenone, 4-methylbenzophenone and related derivatives from paperboard food packaging. (n.d.). PubMed.
  • HPLC method development for 2-Bromo-3'-fluoro-5'-methylbenzophenone. (n.d.). Benchchem.
  • Validated hydrophilic interaction LC-MS/MS method for determination of 2-pyrrolidinone residue: applied to a depletion study of 2-pyrrolidinone in swine liver. (n.d.). PubMed.
  • Automatised on-line SPE-chiral LC-MS/MS method for the enantiomeric determination of main fluoroquinolones and their metabolites in wastewater and surface w
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  • A Comparative Guide to LC-MS and NMR for the Characterization of 2-(4-Hydroxyphenoxy)propanamide Impurities. (n.d.). Benchchem.
  • HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. (n.d.). PMC - NIH.
  • 4'-fluoro-2-pyrrolidinomethyl benzophenone. (n.d.). Echemi.
  • A Comparative Guide to Analytical Methods for the Quantification of 4-Benzoylbenzamide. (n.d.). Benchchem.
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Application Note: Utilizing 2-Fluoro-4'-pyrrolidinomethyl benzophenone in Cell-Based Assays for Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This document provides a technical guide for the application of 2-Fluoro-4'-pyrrolidinomethyl benzophenone in cell-based assays. The proposed mechanism of action and signaling pathways are based on the known biological activities of structurally related benzophenone and pyrrolidine derivatives due to the limited direct research on this specific compound. Researchers should validate these proposed applications and mechanisms in their specific experimental systems.

Introduction: The Emerging Potential of Benzophenone Derivatives in Oncology

The benzophenone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1] Several derivatives have demonstrated significant potential as anticancer agents, primarily by inducing cell cycle arrest and apoptosis in various cancer cell lines.[2][3] The incorporation of a pyrrolidinomethyl group can further enhance the pharmacological properties of a molecule, with many pyrrolidine-containing compounds exhibiting potent anticancer activity.[4][5][6]

This compound is a novel synthetic compound that combines these key pharmacophores. The presence of the benzophenone core suggests a potential for cytotoxicity against cancer cells, while the pyrrolidinomethyl moiety may influence its solubility, cell permeability, and target engagement. This application note provides a comprehensive guide for researchers on how to effectively utilize this compound in a suite of cell-based assays to characterize its potential as an anticancer agent. We will propose a plausible mechanism of action and provide detailed protocols for assessing its impact on cell viability, apoptosis, and cell cycle progression.

Proposed Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Based on the established activities of related benzophenone derivatives, we hypothesize that this compound may exert its anticancer effects through a multi-faceted mechanism involving the induction of apoptosis via the intrinsic (mitochondrial) pathway and by causing cell cycle arrest.

Several benzophenone compounds have been shown to induce the mitochondrial apoptosis pathway.[7] This process is often initiated by cellular stress and leads to the release of cytochrome c from the mitochondria into the cytosol.[8] Cytochrome c then activates a cascade of caspases, which are the executioners of apoptosis, leading to the characteristic morphological and biochemical changes of programmed cell death.

Furthermore, a number of benzophenone derivatives are known to interfere with microtubule dynamics, leading to an arrest of the cell cycle in the G2/M phase.[2] This disruption of the cell cycle can itself trigger apoptosis.

The following diagram illustrates a proposed signaling pathway for the anticancer activity of this compound.

Proposed_Signaling_Pathway Compound 2-Fluoro-4'-pyrrolidinomethyl benzophenone Cell Cancer Cell Compound->Cell Mitochondria Mitochondria Cell->Mitochondria Microtubules Microtubules Cell->Microtubules Bax_Bak Bax/Bak Activation Mitochondria->Bax_Bak Stress Signal G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Disruption Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G2M_Arrest->Apoptosis

Caption: Proposed mechanism of action for this compound.

Experimental Protocols for Cell-Based Assays

The following protocols are designed to assess the cytotoxic and apoptotic effects of this compound on cancer cell lines. It is recommended to perform these assays in a dose- and time-dependent manner to obtain a comprehensive understanding of the compound's activity.

Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric method for assessing cell viability by measuring the metabolic activity of cells.[9][10][11]

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[12]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[10]

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14][15]

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Harvesting: Harvest cells after treatment and wash twice with cold PBS.

  • Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method uses PI to stain the cellular DNA content, allowing for the analysis of cell cycle distribution by flow cytometry.[16][17][18][19][20]

Materials:

  • Treated and control cells

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

Protocol:

  • Cell Harvesting and Fixation: Harvest approximately 1 x 10^6 cells and wash with PBS. Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to fix the cells. Incubate for at least 30 minutes on ice.[18]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry.

Data Presentation and Analysis

Quantitative data from the cell-based assays should be presented clearly for easy interpretation.

Table 1: Cell Viability Data (MTT Assay)

Concentration (µM)% Viability (24h)% Viability (48h)% Viability (72h)
0 (Control)100 ± 5.2100 ± 4.8100 ± 6.1
195 ± 4.588 ± 5.175 ± 5.9
1072 ± 6.155 ± 4.938 ± 4.2
5045 ± 3.925 ± 3.515 ± 2.8
10020 ± 2.810 ± 2.15 ± 1.5

Table 2: Apoptosis Analysis (Annexin V/PI Staining after 48h treatment)

Concentration (µM)Viable Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
0 (Control)95 ± 2.13 ± 0.82 ± 0.5
1070 ± 3.515 ± 2.215 ± 1.9
5030 ± 4.245 ± 3.825 ± 3.1
10010 ± 2.560 ± 4.530 ± 3.7

Table 3: Cell Cycle Distribution (PI Staining after 24h treatment)

Concentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
0 (Control)55 ± 3.130 ± 2.515 ± 1.8
1050 ± 2.825 ± 2.125 ± 2.4
5040 ± 3.315 ± 1.945 ± 3.6
10030 ± 2.910 ± 1.560 ± 4.1

Experimental Workflow

The following diagram outlines a typical workflow for evaluating the anticancer potential of this compound.

Experimental_Workflow Start Start Cell_Culture Cancer Cell Line Culture Start->Cell_Culture Compound_Prep Prepare Compound Dilutions Cell_Culture->Compound_Prep Treatment Treat Cells with Compound Compound_Prep->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Apoptosis_Assay Annexin V/PI Staining (Apoptosis) Treatment->Apoptosis_Assay Cell_Cycle PI Staining (Cell Cycle) Treatment->Cell_Cycle Data_Analysis Data Analysis & Interpretation MTT->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: General workflow for cell-based assay evaluation.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Chikkanna, A., & Das, S. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 8(19), e3013.
  • Gong, J., Traganos, F., & Darzynkiewicz, Z. (2016). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol, 6(18), e1934.
  • Sharma, P., et al. (2022). Structural Perspective of Benzophenones Targeting Tubulin as Anticancer Agents. Current Medicinal Chemistry, 29(28), 4885-4903.
  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • Wikipedia. (2023). Cell cycle analysis. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Kim, H. J., & Lee, J. H. (2012). Assaying cell cycle status using flow cytometry. Methods in molecular biology (Clifton, N.J.), 925, 13–19.
  • Antibodies.com. (2025). Cell-Based Assays Guide. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Kamal, A., et al. (2018). The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis. MedChemComm, 9(10), 1675–1687.
  • Royal Society of Chemistry. (2018). The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis. MedChemComm. Retrieved from [Link]

  • Li, M., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances, 14(28), 20040-20051.
  • Hillgene Biopharma Co., Ltd. (n.d.). How to Choose a Cell Viability or Cytotoxicity Assay. Retrieved from [Link]

  • Pomierny, B., et al. (2018).
  • BMG Labtech. (2025). Cytotoxicity Assays – what your cells don't like. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of synthetic and natural benzophenones with anticancer activity. Retrieved from [Link]

  • Amar, S. K., et al. (2015). Benzophenone 1 induced photogenotoxicity and apoptosis via release of cytochrome c and Smac/DIABLO at environmental UV radiation. Toxicology Letters, 239(3), 182-193.
  • Matsumoto, K., et al. (2003). Cytotoxic benzophenone derivatives from Garcinia species display a strong apoptosis-inducing effect against human leukemia cell lines. Biological & Pharmaceutical Bulletin, 26(4), 569-571.
  • Semantic Scholar. (n.d.). Cytotoxic benzophenone derivatives from Garcinia species display a strong apoptosis-inducing effect against human leukemia cell lines. Retrieved from [Link]

  • Kamal, A., et al. (2016). Benzo[b]furan Derivatives Induces Apoptosis by Targeting the PI3K/Akt/mTOR Signaling Pathway in Human Breast Cancer Cells. Bioorganic & Medicinal Chemistry, 24(12), 2718-2729.
  • American Chemical Society. (2025). Exploring variations of pyrrolidine-2-ones for enhanced biological activity. Retrieved from [Link]

  • Singh, S., et al. (2024). Recent advancement in pyrrolidine moiety for the management of cancer: A review. Results in Chemistry, 7, 101301.
  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249352.
  • ResearchGate. (n.d.). Some of the 2-pyrrolidinone-based compounds with anticancer properties.... Retrieved from [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249352.

Sources

Application Notes and Protocols: 2-Fluoro-4'-pyrrolidinomethyl benzophenone as a Novel Fluorescent Probe for Cellular Imaging and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a New Fluorophore

In the dynamic landscape of biomedical research and drug development, fluorescent probes are indispensable tools for visualizing and quantifying biological processes in real-time.[1][2][3][4] The benzophenone scaffold, a well-established photoactivatable moiety in chemical proteomics, offers a robust framework for the design of novel imaging agents.[5][6] This document introduces 2-Fluoro-4'-pyrrolidinomethyl benzophenone , a promising candidate for a new class of fluorescent probes. Its unique structural features—a fluorine atom for modulating electronic properties and a pyrrolidinomethyl group to potentially enhance cell permeability and target interaction—position it as a versatile tool for researchers. These application notes provide a comprehensive guide to the synthesis, characterization, and application of this probe for cellular imaging and high-throughput screening.

Physicochemical Properties and Putative Mechanism of Fluorescence

While specific experimental data for this compound is emerging, we can infer its properties based on the well-characterized benzophenone core and the influence of its substituents.

Structural and Photophysical Characteristics:

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₈H₁₈FNOBased on its chemical structure.
Molecular Weight ~283.34 g/mol Calculated from the molecular formula.
Excitation Wavelength (λex) ~340-360 nmTypical for benzophenone derivatives, which absorb in the UV-A range.[7]
Emission Wavelength (λem) ~400-480 nm (solvent dependent)The pyrrolidinomethyl group, an electron-donating group, is expected to cause a bathochromic (red) shift in the emission spectrum compared to unsubstituted benzophenone, likely through an Intramolecular Charge Transfer (ICT) mechanism.[1][2][3]
Quantum Yield (ΦF) ModerateThe inherent triplet state formation in benzophenones can quench fluorescence. However, the substitution pattern may enhance the radiative decay pathway.
Solubility Good in organic solvents (DMSO, DMF, Acetonitrile); moderate in aqueous buffers with co-solvents.The pyrrolidinomethyl group may improve aqueous solubility compared to unsubstituted benzophenone.

Proposed Mechanism of Action:

The fluorescence of this compound is likely governed by an Intramolecular Charge Transfer (ICT) mechanism.[1][2][3] Upon excitation with UV light, an electron is promoted from the electron-rich pyrrolidinomethyl-substituted phenyl ring (the donor) to the electron-deficient carbonyl group and the fluorine-substituted phenyl ring (the acceptor). The resulting charge-separated excited state is sensitive to the polarity of its microenvironment, making this probe a potential sensor for changes in cellular compartments or binding to biomolecules.

Furthermore, the benzophenone core can undergo a photochemical reaction upon UV irradiation, forming a covalent bond with nearby C-H bonds in target proteins.[5] This photoaffinity labeling capability opens up avenues for identifying protein-protein interactions and drug targets.

Synthesis of this compound

The synthesis of this probe can be achieved through a multi-step process, primarily involving a Friedel-Crafts acylation followed by a nucleophilic substitution.

Synthesis_Workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Benzylic Bromination cluster_2 Step 3: Nucleophilic Substitution 2-Fluorobenzoyl_chloride 2-Fluorobenzoyl chloride Acylation_Reaction Friedel-Crafts Acylation 2-Fluorobenzoyl_chloride->Acylation_Reaction Toluene Toluene Toluene->Acylation_Reaction AlCl3 AlCl₃ (Lewis Acid) AlCl3->Acylation_Reaction Intermediate_1 2-Fluoro-4'-methylbenzophenone Acylation_Reaction->Intermediate_1 Bromination_Reaction Radical Bromination Intermediate_1->Bromination_Reaction NBS NBS NBS->Bromination_Reaction AIBN AIBN (Initiator) AIBN->Bromination_Reaction Intermediate_2 4'-(Bromomethyl)-2-fluorobenzophenone Bromination_Reaction->Intermediate_2 Substitution_Reaction Nucleophilic Substitution Intermediate_2->Substitution_Reaction Pyrrolidine Pyrrolidine Pyrrolidine->Substitution_Reaction Base Base (e.g., K₂CO₃) Base->Substitution_Reaction Final_Product This compound Substitution_Reaction->Final_Product

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis

Materials:

  • 2-Fluorobenzoyl chloride

  • Toluene

  • Anhydrous Aluminum Chloride (AlCl₃)

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄)

  • Pyrrolidine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Step 1: Synthesis of 2-Fluoro-4'-methylbenzophenone

  • To a stirred solution of anhydrous AlCl₃ in toluene at 0 °C, add 2-fluorobenzoyl chloride dropwise under a nitrogen atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by slowly pouring it into a mixture of crushed ice and concentrated HCl.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 2-fluoro-4'-methylbenzophenone.

Step 2: Synthesis of 4'-(Bromomethyl)-2-fluorobenzophenone

  • Dissolve 2-fluoro-4'-methylbenzophenone, NBS, and a catalytic amount of AIBN in CCl₄.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and filter off the succinimide.

  • Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.

  • Remove the solvent under reduced pressure to obtain the crude 4'-(bromomethyl)-2-fluorobenzophenone, which can be used in the next step without further purification.

Step 3: Synthesis of this compound

  • To a solution of 4'-(bromomethyl)-2-fluorobenzophenone in ACN, add pyrrolidine and K₂CO₃.

  • Stir the mixture at room temperature for 8-12 hours.

  • Filter the reaction mixture and concentrate the filtrate.

  • Dissolve the residue in DCM and wash with water.

  • Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

  • Purify the final product by silica gel column chromatography to obtain this compound as a solid.

Application Protocols

Protocol 1: In Vitro Spectral Characterization

This protocol outlines the steps to determine the fundamental photophysical properties of the probe.

Spectral_Characterization_Workflow Prepare_Stock Prepare 10 mM Stock Solution in DMSO Prepare_Working Prepare 10 µM Working Solutions in Solvents of Varying Polarity Prepare_Stock->Prepare_Working Measure_Absorbance Measure Absorbance Spectrum (250-500 nm) Prepare_Working->Measure_Absorbance Determine_Ex_Max Determine λex (max) Measure_Absorbance->Determine_Ex_Max Measure_Emission Measure Emission Spectrum (Excitation at λex (max)) Determine_Ex_Max->Measure_Emission Determine_Em_Max Determine λem (max) Measure_Emission->Determine_Em_Max Calculate_QY Calculate Quantum Yield (Relative to a Standard, e.g., Quinine Sulfate) Determine_Em_Max->Calculate_QY

Caption: Workflow for spectral characterization of the fluorescent probe.

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store at -20°C, protected from light.

  • Preparation of Working Solutions: Dilute the stock solution to a final concentration of 10 µM in various solvents (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol, and phosphate-buffered saline (PBS)) to assess solvatochromic effects.

  • Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance spectrum of the working solutions from 250 nm to 500 nm to determine the maximum excitation wavelength (λex).

  • Fluorescence Measurement: Using a fluorometer, excite the samples at their respective λex and record the emission spectra. Note the maximum emission wavelength (λem).

  • Quantum Yield Determination: Calculate the relative fluorescence quantum yield using a known standard, such as quinine sulfate in 0.1 M H₂SO₄ (ΦF = 0.54).

Protocol 2: Live-Cell Imaging

This protocol details the use of the probe for staining and visualizing subcellular structures in live cells.

  • Cell Culture: Plate cells (e.g., HeLa, A549) on glass-bottom dishes or chamber slides and culture to 70-80% confluency.

  • Probe Loading:

    • Prepare a working solution of the probe at 1-10 µM in serum-free cell culture medium from the DMSO stock solution.

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Add the probe-containing medium to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

  • Washing: Remove the loading solution and wash the cells two to three times with warm PBS to remove excess probe.

  • Imaging:

    • Add fresh, warm culture medium or PBS to the cells.

    • Image the cells using a fluorescence microscope equipped with appropriate filters (e.g., DAPI or custom filter set for ~350 nm excitation and ~450 nm emission).

    • Acquire images and analyze the subcellular localization of the fluorescence signal.

Protocol 3: Photoaffinity Labeling of Cellular Proteins

This protocol leverages the photoactivatable nature of the benzophenone core to identify protein binding partners.

Photoaffinity_Labeling_Workflow Incubate_Cells Incubate Cells with Probe (1-10 µM) UV_Irradiation Irradiate with UV Light (365 nm) to Induce Crosslinking Incubate_Cells->UV_Irradiation Cell_Lysis Lyse Cells and Prepare Proteome UV_Irradiation->Cell_Lysis Protein_Analysis Analyze Labeled Proteins (e.g., via Click Chemistry, SDS-PAGE, Mass Spectrometry) Cell_Lysis->Protein_Analysis

Sources

experimental setup for studying 2-Fluoro-4'-pyrrolidinomethyl benzophenone binding affinity

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Comprehensive Methodologies for Determining the Binding Affinity of 2-Fluoro-4'-pyrrolidinomethyl benzophenone to the Human Dopamine Transporter

Abstract

This application note provides a detailed experimental framework for characterizing the binding affinity of this compound, a synthetic benzophenone derivative.[1][2] While the specific biological target of this molecule is under investigation, its structural motifs suggest potential interaction with neurotransmitter transporters. For the purpose of this guide, we hypothesize the human dopamine transporter (DAT), a key regulator of dopaminergic signaling and a target for various psychoactive compounds, as the primary biological target.[3][4][5] We present a primary radioligand binding assay protocol using membranes from cells expressing the human DAT, followed by orthogonal validation methods including Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) for a comprehensive biophysical characterization.

Introduction: The Rationale for a Multi-Faceted Approach

The determination of a compound's binding affinity for its biological target is a cornerstone of drug discovery and development. A high-affinity interaction is often a prerequisite for potent pharmacological activity. This compound's benzophenone core and pyrrolidinomethyl group are features found in molecules with central nervous system activity. The monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), are critical targets for a wide array of therapeutics and substances of abuse.[3][4] Therefore, a systematic evaluation of this compound's affinity for these transporters is a logical first step in elucidating its pharmacological profile.

This guide champions a multi-pronged approach. We begin with the "gold standard" radioligand binding assay for its sensitivity and robustness in a membrane preparation.[6] However, to ensure the trustworthiness of our findings, we will complement this with label-free, real-time techniques like SPR and ITC.[7][8][9][10] This strategy provides a self-validating system, where data from orthogonal methods can be cross-verified, lending higher confidence to the determined binding constants.

Principle of Methodologies

Radioligand Competition Binding Assay

This technique measures the affinity of a test compound (the "competitor," in this case, this compound) by its ability to displace a radiolabeled ligand of known high affinity for the target receptor (in our hypothetical case, the DAT). The assay is performed by incubating a fixed concentration of the radioligand and cell membranes containing the DAT with increasing concentrations of the unlabeled test compound.[6] The amount of radioligand bound to the receptor is then measured. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. This can then be converted to the inhibition constant (Ki), which reflects the true binding affinity of the test compound.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that allows for the real-time monitoring of molecular interactions.[9][10] In this setup, the target protein (DAT) is immobilized on a sensor chip. The test compound is then flowed over the surface. The binding of the compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a response. This allows for the determination of association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (KD) can be calculated (KD = koff/kon).[11]

Isothermal Titration Calorimetry (ITC)

ITC is a powerful biophysical technique that directly measures the heat change associated with a binding event.[7][12] It is a solution-based, label-free method that provides a complete thermodynamic profile of the interaction in a single experiment.[13] By titrating the test compound into a solution containing the target protein, the heat released or absorbed upon binding is measured. The resulting data can be used to determine the binding affinity (Ka, and its reciprocal, the dissociation constant, KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[14]

Experimental Workflows

Diagram of the Overall Experimental Workflow

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Orthogonal Validation cluster_2 Phase 3: Data Integration A Preparation of hDAT-expressing cell membranes B Radioligand Competition Binding Assay A->B C Determination of IC50 and Ki B->C D Surface Plasmon Resonance (SPR) C->D Validate with label-free method E Isothermal Titration Calorimetry (ITC) C->E Confirm with thermodynamic data F Determination of KD, kon, koff D->F G Determination of KD, ΔH, ΔS E->G H Comprehensive Binding Profile F->H G->H

Caption: Overall workflow for determining binding affinity.

Detailed Protocols

Protocol 1: Radioligand Competition Binding Assay for hDAT

This protocol is adapted from standard procedures for monoamine transporter binding assays.[3][15]

4.1.1. Materials and Reagents

  • Cell Membranes: Membranes from HEK293 cells stably expressing the human dopamine transporter (hDAT).

  • Radioligand: [³H]-WIN 35,428 (a high-affinity DAT ligand).

  • Test Compound: this compound.

  • Non-specific Binding Control: GBR 12909 (a high-affinity DAT inhibitor).[5]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well plates.

  • Glass fiber filters (e.g., GF/B or GF/C).

  • Filtration apparatus.

  • Scintillation counter.

4.1.2. Step-by-Step Procedure

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the test compound in assay buffer to achieve a range of final concentrations (e.g., 0.1 nM to 100 µM).

    • Dilute the [³H]-WIN 35,428 in assay buffer to a final concentration of ~1-2 nM (approximately its Kd).

    • Prepare the hDAT cell membranes in assay buffer to a final concentration of 10-20 µg of protein per well.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]-WIN 35,428, and 100 µL of membrane suspension.

    • Non-specific Binding: Add 50 µL of GBR 12909 (final concentration 10 µM), 50 µL of [³H]-WIN 35,428, and 100 µL of membrane suspension.

    • Competition Binding: Add 50 µL of each dilution of this compound, 50 µL of [³H]-WIN 35,428, and 100 µL of membrane suspension.

  • Incubation:

    • Incubate the plate at room temperature (or 4°C to minimize uptake) for 60-120 minutes with gentle agitation to reach equilibrium.[5]

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters pre-soaked in assay buffer.

    • Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.

  • Counting:

    • Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.

    • Quantify the radioactivity using a scintillation counter.

4.1.3. Data Analysis

  • Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

  • Generate a Competition Curve: Plot the percentage of specific binding against the log concentration of this compound.

  • Determine IC50: Use non-linear regression analysis (e.g., in GraphPad Prism) to fit the data to a one-site competition model and determine the IC50 value.

  • Calculate Ki: Convert the IC50 to a Ki value using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Diagram of Radioligand Binding Assay Workflow

G A Prepare Reagents: - hDAT Membranes - [3H]-Ligand - Test Compound B Set up 96-well Plate: - Total Binding - Non-specific Binding - Competition Wells A->B C Incubate to Equilibrium B->C D Rapid Filtration & Washing C->D E Scintillation Counting D->E F Data Analysis: - Calculate IC50 - Calculate Ki E->F

Caption: Workflow for the radioligand competition binding assay.

Protocol 2: Surface Plasmon Resonance (SPR) Analysis

This protocol provides a general framework for SPR-based analysis of small molecule-protein interactions.[8][16]

4.2.1. Materials and Reagents

  • SPR Instrument and Sensor Chips: (e.g., Biacore system with CM5 sensor chips).

  • Purified, Solubilized DAT: The transporter must be purified and in a detergent solution compatible with SPR.

  • Test Compound: this compound.

  • Immobilization Reagents: Amine coupling kit (EDC, NHS, ethanolamine).

  • Running Buffer: A buffer compatible with the protein and compound (e.g., HBS-P+ with 0.1% DDM detergent and 1-5% DMSO).

4.2.2. Step-by-Step Procedure

  • DAT Immobilization:

    • Activate the sensor chip surface with EDC/NHS.

    • Inject the purified DAT over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters with ethanolamine.

    • A reference flow cell should be prepared in parallel (activated and deactivated without protein) to subtract non-specific binding and bulk refractive index changes.

  • Binding Analysis:

    • Prepare a series of dilutions of this compound in running buffer.

    • Inject the compound dilutions over the DAT and reference flow cells, starting with the lowest concentration.

    • Include buffer-only injections (blanks) for double referencing.

    • Each injection cycle consists of an association phase (compound flowing over the surface) and a dissociation phase (running buffer flowing over the surface).

    • Regenerate the surface between cycles if necessary, using a mild regeneration solution that removes the bound compound without denaturing the protein.

4.2.3. Data Analysis

  • Data Processing: Subtract the reference flow cell data and the buffer blank data from the active flow cell data to obtain the specific binding sensorgrams.

  • Kinetic Analysis: Globally fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

Protocol 3: Isothermal Titration Calorimetry (ITC)

This protocol outlines the general steps for an ITC experiment.[7][13]

4.3.1. Materials and Reagents

  • ITC Instrument.

  • Purified, Solubilized DAT.

  • Test Compound: this compound.

  • Dialysis Buffer: The same buffer used to prepare the protein and ligand solutions to minimize heat of dilution effects.

4.3.2. Step-by-Step Procedure

  • Sample Preparation:

    • Thoroughly dialyze the purified DAT against the chosen ITC buffer.

    • Dissolve the this compound in the final dialysis buffer. The concentration of the compound in the syringe should be 10-20 times higher than the protein concentration in the cell.

    • Degas both the protein and compound solutions before the experiment.

  • ITC Experiment:

    • Load the DAT solution into the sample cell and the compound solution into the injection syringe.

    • Set the experimental parameters (temperature, stirring speed, injection volume, and spacing).

    • Perform an initial small injection, followed by a series of larger injections until the binding sites are saturated.

4.3.3. Data Analysis

  • Integration of Raw Data: Integrate the raw data (heat flow vs. time) to obtain the heat change for each injection.

  • Binding Isotherm: Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

  • Model Fitting: Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Ka or KD), stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(Ka).

Data Presentation and Interpretation

The quantitative data from these experiments should be summarized for clear comparison.

Table 1: Summary of Binding Affinity Data for this compound with hDAT

ParameterRadioligand Binding AssaySurface Plasmon ResonanceIsothermal Titration Calorimetry
Ki (nM) Calculated Value--
IC50 (nM) Experimental Value--
KD (nM) -Calculated (koff/kon)Calculated (1/Ka)
kon (M⁻¹s⁻¹) -Experimental Value-
koff (s⁻¹) -Experimental Value-
n (Stoichiometry) --Experimental Value
ΔH (kcal/mol) --Experimental Value
-TΔS (kcal/mol) --Experimental Value

A high degree of concordance between the Ki from the radioligand binding assay and the KD values from SPR and ITC would provide strong evidence for the binding affinity of this compound to the dopamine transporter. Discrepancies may suggest complexities in the binding mechanism or issues with one of the assay formats that would require further investigation.

Conclusion

This application note provides a robust, multi-faceted strategy for the in-depth characterization of the binding affinity of this compound for a hypothesized target, the human dopamine transporter. By integrating the strengths of radioligand binding assays, SPR, and ITC, researchers can obtain a comprehensive and validated binding profile. This approach not only enhances the reliability of the affinity data but also provides deeper insights into the kinetics and thermodynamics of the molecular interaction, which are crucial for understanding the compound's mechanism of action and for guiding further drug development efforts.

References

  • Velazquez-Campoy, A., & Freire, E. (2013). Isothermal titration calorimetry for studying protein-ligand interactions. Methods in Molecular Biology, 1008, 103-18.
  • Pantsar, T., & Poso, A. (2019). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online.
  • Pantsar, T., & Poso, A. (2019). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. Methods in Molecular Biology, 1964, 61-74.
  • Virtual Labs IIT Kharagpur.
  • Velazquez-Campoy, A., & Freire, E. (2013). Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. JoVE.
  • Heukers, R., et al. (2016). Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. PLoS One, 11(10), e0164393.
  • Quick, M., & Javitch, J. A. (2007). Measuring substrate binding and affinity of purified membrane transport proteins using the scintillation proximity assay.
  • Wigglesworth, M. J., & Clouser, C. L. (2012). Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand. Methods in Molecular Biology, 897, 91-103.
  • Let's talk science. (2024). Scintillation proximity assay.
  • Merck Millipore. (2015). Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. Merckmillipore.com.
  • Benchchem. 4-Chloro-3-fluoro-4'-pyrrolidinomethyl Benzophenone. Benchchem.com.
  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Giffordbio.com.
  • Sitte, H. H., & Freissmuth, M. (2010). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Methods in Molecular Biology, 637, 331–346.
  • Niello, M., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 681.
  • Eurofins. DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Eurofinsdiscoveryservices.com.
  • Gifford Bioscience. Radioligand Binding Assay. Giffordbio.com.
  • Saha, K., et al. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 66, 12.16.1–12.16.18.
  • Cytiva. Biacore SPR for small-molecule discovery. Cytivalifesciences.com.
  • ResearchGate. Standard procedures for monoamine transporter and receptor-binding assays.
  • Rich, R. L., & Myszka, D. G. (2007). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical Biochemistry, 361(1), 1–9.
  • Luo, L., et al. (2021). Characterization of Small Molecule–Protein Interactions Using SPR Method. Methods in Molecular Biology, 2260, 141–153.
  • Luo, L., et al. (2021). Characterization of Small Molecule-Protein Interactions Using SPR Method. Methods in Molecular Biology, 2260, 141-153.
  • Rothman, R. B., et al. (2000). Design, Synthesis, and Monoamine Transporter Binding Site Affinities of Methoxy Derivatives of Indatraline. Journal of Medicinal Chemistry, 43(25), 4783–4791.
  • Reichert. (2024). Protein-Small Molecule Biomolecular Interactions – a Retrospective. Reichert.com.
  • Rothman, R. B., et al. (2000). Design, synthesis, and monoamine transporter binding site affinities of methoxy derivatives of indatraline. Journal of Medicinal Chemistry, 43(25), 4783-91.
  • PubChem. 4-Chloro-3-fluoro-4'-pyrrolidinomethyl benzophenone. Pubchem.ncbi.nlm.nih.gov.

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Application Note: A Robust, Validated RP-HPLC Method for the Quantification of 2-Fluoro-4'-pyrrolidinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details the development and validation of a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Fluoro-4'-pyrrolidinomethyl benzophenone. The method is suitable for in-process control and final product testing in pharmaceutical development and manufacturing. The development strategy focused on understanding the analyte's physicochemical properties to rationally select chromatographic conditions, ensuring excellent peak shape and resolution. The final isocratic method was validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating its specificity, linearity, accuracy, precision, and robustness.[1][2][3]

Introduction: The Rationale for Method Development

This compound is a substituted benzophenone derivative. The benzophenone scaffold is a critical structural motif in medicinal chemistry, and its derivatives are often used as key intermediates in the synthesis of active pharmaceutical ingredients (APIs).[4] Accurate quantification of such intermediates is paramount for ensuring the quality, consistency, and purity of the final drug substance. A reliable analytical method is essential for monitoring reaction progress, identifying impurities, and performing release testing.

The target analyte possesses distinct chemical features that dictate the chromatographic approach: a hydrophobic benzophenone core, a basic pyrrolidine moiety, and a UV-active chromophore. The presence of the basic nitrogen atom presents a common challenge in reversed-phase chromatography: potential interaction with residual silanols on the silica-based stationary phase, leading to poor peak shape (tailing) and unreliable quantification.[5] Therefore, this method development was approached with a clear strategy to mitigate these interactions and produce a robust and transferable analytical procedure.

Analyte Characterization: A Science-Based Approach

A foundational understanding of the analyte's properties is the cornerstone of efficient method development.

  • Structure: The molecule combines a non-polar aromatic system with a polar, ionizable functional group.

  • Hydrophobicity (logP): With a calculated XLogP3 of 4.3, the compound is significantly hydrophobic, making reversed-phase chromatography the ideal separation mode.[6] In this mode, separation is driven by the partitioning of the analyte between a non-polar stationary phase and a polar mobile phase.[7][8]

  • Acidity/Basicity (pKa): The pyrrolidine nitrogen is basic, with a predicted pKa of approximately 9.22.[9] This is the most critical parameter influencing the method. At a mobile phase pH below ~7, the amine will be protonated (cationic), while at a pH above ~11, it will be in its neutral form. To ensure consistent retention and avoid peak tailing from silanol interactions, it is crucial to maintain a mobile phase pH that is at least two units below the analyte's pKa.[10] This ensures the analyte exists in a single, fully protonated state.

  • UV Absorbance: The benzophenone core structure is an excellent chromophore. Benzophenones typically exhibit strong absorbance between 240 nm and 260 nm, with a weaker n→π* transition at higher wavelengths (~340 nm).[11] This allows for sensitive detection using a standard UV detector.

PropertyEstimated Value / CharacteristicSourceImplication for HPLC Method
Molecular FormulaC₁₈H₁₇ClFNO[6]-
Molecular Weight317.8 g/mol [6]Used for concentration calculations.
XLogP34.3[6]High hydrophobicity; suitable for Reversed-Phase (RP) mode.
Predicted pKa9.22 (basic)[9]Requires acidic mobile phase (pH < 7) for consistent protonation and good peak shape.
UV ChromophoreBenzophenone[11]Strong UV absorbance allows for sensitive detection.

Experimental Protocol

Instrumentation and Software
  • HPLC System: Agilent 1260 Infinity II LC System (or equivalent) equipped with a quaternary pump, autosampler, multicolumn thermostat, and Diode Array Detector (DAD).

  • Software: Agilent OpenLab CDS (or equivalent).

  • Analytical Balance: Mettler Toledo XPE205 (or equivalent).

  • pH Meter: Calibrated pH meter.

Reagents and Materials
  • Analyte: this compound reference standard (>99% purity).

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and Purified Water (18.2 MΩ·cm).

  • Acid Modifier: Formic acid (reagent grade, ~99%).

  • Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm particle size (or equivalent end-capped C18 column).

Preparation of Solutions
  • Mobile Phase: Prepare a 0.1% (v/v) solution of formic acid in water for Mobile Phase A. Use Acetonitrile as Mobile Phase B. Filter the aqueous phase through a 0.45 µm filter and degas all mobile phases before use.

  • Diluent: A mixture of Acetonitrile and Water (50:50, v/v) was used as the diluent for all standard and sample preparations.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent. This solution is used for system suitability and quantification.

Method Development Workflow: A Logic-Driven Process

The development process followed a systematic workflow to efficiently arrive at a robust final method. This approach minimizes trial-and-error and ensures the final conditions are scientifically sound.

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Analyte Characterization (pKa, logP, UV Scan) B Select Separation Mode (Reversed-Phase) A->B Hydrophobic C Initial Column Selection (C18, 4.6x150mm, 5µm) B->C D Mobile Phase pH Control (0.1% Formic Acid, pH ~2.7) C->D E Scouting Gradient Run (5-95% ACN) D->E Ensures good peak shape F Optimize Organic Content (Isocratic Hold) E->F Determine elution % G Fine-Tune Flow & Temp (1.0 mL/min, 30°C) F->G H System Suitability Test (SST) G->H I ICH Q2(R2) Validation (Linearity, Accuracy, etc.) H->I Confirm performance J Final Method Protocol I->J

Diagram 1: A structured workflow for HPLC method development.

Causality Behind Experimental Choices:
  • Column Choice: A C18 stationary phase was selected for its strong hydrophobic retention capabilities, which are well-suited for an analyte with a high logP.[8] A column with modern, high-purity silica and robust end-capping is critical to shield the analyte from acidic silanol groups, thereby preventing peak tailing.[5] A standard 150 x 4.6 mm, 5 µm column provides a good balance of efficiency, resolution, and backpressure for routine analysis.[12]

  • Mobile Phase pH: The use of 0.1% formic acid in water yields a pH of approximately 2.7.[13] This is more than 6 pH units below the analyte's pKa, guaranteeing that the pyrrolidine group is fully and consistently protonated. This stable ionization state leads to sharp, symmetrical peaks and reproducible retention times.[10]

  • Organic Solvent: Acetonitrile was chosen over methanol as it generally provides better peak shapes for basic compounds and has a lower UV cutoff, which is beneficial for purity analysis where impurities might elute near the solvent front.[14]

  • Detection Wavelength: A DAD was used to scan the analyte from 200-400 nm. The maximum absorbance (λmax) was observed at 256 nm. This wavelength was chosen for quantification to ensure maximum sensitivity.

  • Isocratic vs. Gradient: A scouting gradient determined that the analyte elutes at approximately 55% Acetonitrile. Since the primary goal is quantifying a single compound, a simple isocratic method is preferable for its robustness, faster re-equilibration times, and simpler transfer between instruments.

The interaction of the protonated basic analyte with the stationary phase is primarily hydrophobic, while the positive charge helps prevent strong secondary interactions with residual silanols.

AnalyteInteraction Analyte 2-Fluoro-4'-pyrrolidinomethyl benzophenone (BH+) Hydrophobic Benzophenone Core Protonated Pyrrolidine (Basic) StationaryPhase C18 Stationary Phase Hydrophobic C18 Chains Residual Silanols (Si-O-) Analyte:f1->StationaryPhase:f1 Primary Hydrophobic Interaction (Retention) Analyte:f2->StationaryPhase:f2 Electrostatic Repulsion (Mitigates Tailing)

Diagram 2: Analyte-stationary phase interactions under acidic mobile phase conditions.

Optimized Method and System Suitability

The following optimized conditions were established for the final method.

ParameterCondition
Column Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm
Mobile Phase Isocratic: 55% Acetonitrile, 45% (0.1% Formic Acid in Water)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 256 nm
Run Time 10 minutes

A system suitability test (SST) was performed by injecting the 100 µg/mL working standard solution six times. The results must meet the acceptance criteria before any sample analysis.[15][16]

SST ParameterAcceptance CriteriaResultStatus
Retention Time (tR) -5.82 min-
Tailing Factor (Tf) ≤ 1.51.12Pass
Theoretical Plates (N) ≥ 20008560Pass
%RSD for Peak Area ≤ 2.0%0.45%Pass
%RSD for Retention Time ≤ 1.0%0.15%Pass

Method Validation Protocols and Results

The method was validated following ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[1][3][17]

Specificity

Specificity was demonstrated by injecting the diluent, a placebo (if applicable), and the standard solution. The diluent and placebo showed no interfering peaks at the retention time of the analyte, proving the method's ability to assess the analyte unequivocally.

Linearity and Range

Linearity was evaluated by preparing a series of seven solutions from the stock solution, ranging from 10 µg/mL to 200 µg/mL (10% to 200% of the working concentration). Each solution was injected in triplicate.

Concentration (µg/mL)Average Peak Area
10115234
25288567
50578901
1001156890
1251445678
1501735432
2002310987
Correlation Coefficient (r²) 0.9998
Regression Equation y = 11542x + 1250

The method demonstrated excellent linearity across the specified range with a correlation coefficient exceeding 0.999.

Accuracy

Accuracy was determined by a recovery study. The analyte was spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the working concentration). Each level was prepared in triplicate.

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%80.079.699.5%
100%100.0100.8100.8%
120%120.0121.1100.9%
Average Recovery 100.4%

The high recovery values (98-102%) confirm the accuracy of the method.[18][19]

Precision
  • Repeatability (Intra-day Precision): Six separate samples were prepared at 100% of the test concentration and analyzed on the same day by the same analyst. The %RSD was 0.52%.

  • Intermediate Precision (Inter-day Ruggedness): The analysis was repeated on a different day by a different analyst using a different HPLC system. The %RSD between the two days was 0.88%.

Both precision studies resulted in a %RSD well below the typical acceptance criterion of 2.0%, indicating the method is highly precise.[19]

LOD and LOQ

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD: 0.5 µg/mL

  • LOQ: 1.5 µg/mL

Robustness

The robustness of the method was evaluated by making small, deliberate variations to the method parameters. The system suitability parameters remained within the acceptance criteria for all variations.

Parameter VariedVariationResult (SST)
Flow Rate ± 0.1 mL/min (0.9 & 1.1)Pass
Column Temperature ± 2 °C (28 & 32)Pass
Mobile Phase Composition ± 2% Organic (53% & 57% ACN)Pass

The method is robust with respect to minor changes in its operating parameters.[18]

Conclusion

A highly robust, specific, and accurate RP-HPLC method for the analysis of this compound has been successfully developed and validated per ICH guidelines. The science-driven approach, focusing on the analyte's physicochemical properties, led to a simple isocratic method with excellent chromatographic performance. The comprehensive validation data confirms that this method is fit for its intended purpose in a regulated quality control environment.

References

  • Title: Q2(R2) Validation of Analytical Procedures Source: Food and Drug Administration (FDA) URL: [Link]

  • Title: Column Selection for Reversed-Phase HPLC Source: LCGC International URL: [Link]

  • Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]

  • Title: Choosing Right Column for Reverse Phase HPLC Separations Source: Agilent URL: [Link]

  • Title: FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics Source: ECA Academy URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]

  • Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm International URL: [Link]

  • Title: HPLC Column Selection Guide Source: SCION Instruments URL: [Link]

  • Title: A Comprehensive Guide to Selecting HPLC Columns Source: Labtech URL: [Link]

  • Title: Reversed-Phase HPLC Column Selection Guide Source: Phenomenex URL: [Link]

  • Title: Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry Source: MDPI URL: [Link]

  • Title: Steps for HPLC Method Validation Source: Pharmaguideline URL: [Link]

  • Title: Control pH During Method Development for Better Chromatography Source: Agilent URL: [Link]

  • Title: Development and validation of a high-performance liquid chromatographic method for the determination of benzophenone-3 in rats Source: PubMed URL: [Link]

  • Title: New Method Development by HPLC and Validation as per ICH Guidelines Source: Acta Scientific URL: [Link]

  • Title: Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography Source: LCGC International URL: [Link]

  • Title: Development and validation of a new RP-HPLC-UV method for the simultaneous determination of phenytoin impurities, benzophenone, and benzil Source: AKJournals URL: [Link]

  • Title: Mobile Phase Optimization: A Critical Factor in HPLC Source: Phenomenex URL: [Link]

  • Title: Exploring the Different Mobile Phases in HPLC Source: Veeprho URL: [Link]

  • Title: Development and validation of an HPLC method for the determination of endocrine disruptors bisphenol A and benzophenone in thermochromic printing inks Source: Taylor & Francis Online URL: [Link]

  • Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview Source: YouTube URL: [Link]

  • Title: Stability indicating HPLC method for the determination of benzophenone-3 and avobenzone in cosmetic formulations Source: ResearchGate URL: [Link]

  • Title: 4-Chloro-3-fluoro-4'-pyrrolidinomethyl benzophenone Source: PubChem URL: [Link]

  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) Source: ICH URL: [Link]

  • Title: 2-Fluoro-6-(trifluoromethyl)benzophenone Source: NIST WebBook URL: [Link]

  • Title: 2-Bromo-4'-fluoro-4-(trifluoromethyl)benzophenone Source: PubChem URL: [Link]

  • Title: (PDF) UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents Source: ResearchGate URL: [Link]

  • Title: Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone Source: MDPI URL: [Link]

  • Title: Photoexcited states of UV absorbers, benzophenone derivatives Source: PubMed URL: [Link]

  • Title: Stability and Toxicity of Selected Chlorinated Benzophenone-type UV Filters in Waters Source: ResearchGate URL: [Link]

  • Title: 4'-FLUORO-.ALPHA.-PYRROLIDINOHEXANOPHENONE HYDROCHLORIDE Source: precisionFDA URL: [Link]

  • Title: SYNTHESIS AND CHARACTERIZATION OF FLUORINE CONTAINING ULTRAVIOLET RADIATION ABSORBERS. Source: DTIC URL: [Link]

  • Title: 4-Fluoro-4'-hydroxybenzophenone Source: PubChem URL: [Link]

  • Title: 2-[4-(2-Fluoro-3-methoxyphenyl)phenyl]pyrrolidine Source: PubChem URL: [Link]

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Application Notes & Protocols: In Vitro Experimental Design for 2-Fluoro-4'-pyrrolidinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed framework for the in vitro characterization of 2-Fluoro-4'-pyrrolidinomethyl benzophenone. Based on its structural features, which are analogous to pyrovalerone-type synthetic cathinones, the primary hypothesis is that this compound functions as a monoamine reuptake inhibitor.[1][2] The experimental design detailed herein follows a logical, phased approach, beginning with foundational cytotoxicity assessments to establish a viable concentration range for experimentation. Subsequent phases focus on defining the compound's binding affinity and functional potency at the primary targets of interest: the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). This comprehensive guide is intended for researchers in pharmacology and drug development, providing not only step-by-step protocols but also the scientific rationale behind each stage of the investigation to ensure data integrity and mechanistic clarity.

Introduction: Rationale and Scientific Background

The compound this compound belongs to the α-pyrrolidinophenone class of molecules. This structural class includes well-characterized psychoactive compounds like α-PVP and pyrovalerone, which are known to be potent inhibitors of monoamine transporters.[1] These transporters—DAT, NET, and SERT—are critical for regulating neurotransmitter levels in the synaptic cleft, and their inhibition is a key mechanism for many therapeutic agents and substances of abuse.[3][4]

The potency and selectivity of a compound for these three transporters largely determine its pharmacological profile. For instance, high selectivity for DAT is often associated with a higher potential for abuse, while balanced inhibition of NET and SERT is a hallmark of certain antidepressant medications.[1] Therefore, a rigorous in vitro profiling of this compound is essential to elucidate its mechanism of action, potency, and selectivity. The following experimental workflow is designed to systematically deconstruct its pharmacological properties.

Experimental Workflow Overview

The proposed investigation is structured in a cascading manner. Each phase builds upon the results of the previous one, ensuring that data is collected in a scientifically sound and resource-efficient way.

Experimental_Workflow cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Target Engagement (Affinity) cluster_2 Phase 3: Functional Activity (Potency) cluster_3 Phase 4: Mechanistic Insights P1 Cytotoxicity Screening (e.g., MTT or CellTiter-Glo Assay) P2_DAT DAT Radioligand Binding Assay P1->P2_DAT Determines non-toxic concentration range P2_NET NET Radioligand Binding Assay P1->P2_NET Determines non-toxic concentration range P2_SERT SERT Radioligand Binding Assay P1->P2_SERT Determines non-toxic concentration range P3_DAT Dopamine Uptake Inhibition Assay P2_DAT->P3_DAT Confirms target binding P3_NET Norepinephrine Uptake Inhibition Assay P2_NET->P3_NET Confirms target binding P3_SERT Serotonin Uptake Inhibition Assay P2_SERT->P3_SERT Confirms target binding P4 Data Analysis: Potency (IC50) & Selectivity Ratios P3_DAT->P4 P3_NET->P4 P3_SERT->P4

Caption: Logical progression of the in vitro experimental plan.

Phase 1: General Cytotoxicity Assessment

Causality: Before assessing specific pharmacological activity, it is imperative to determine the concentration range at which this compound exhibits general toxicity to the cellular systems used in subsequent assays.[5][6] Performing functional assays at cytotoxic concentrations would yield confounding results, as a reduction in signal could be due to cell death rather than specific target inhibition. This step establishes the maximum concentration for reliable pharmacological testing.

Protocol 2.1: Cell Viability Assay using CellTiter-Glo®

This protocol utilizes a luminescent-based assay to quantify ATP, an indicator of metabolically active, viable cells.[7]

  • Cell Line: Human Embryonic Kidney (HEK293) cells (a common, robust cell line for transfection and pharmacological studies).

  • Materials:

    • HEK293 cells

    • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

    • Opaque-walled 96-well microplates suitable for luminescence

    • This compound (test compound)

    • Digitonin (positive control for cytotoxicity)

    • CellTiter-Glo® Luminescent Cell Viability Assay Kit

    • Luminometer

  • Methodology:

    • Cell Seeding: Seed HEK293 cells in an opaque-walled 96-well plate at a density of 8,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

    • Compound Preparation: Prepare a 10-point serial dilution of the test compound in assay buffer (e.g., DMEM), starting from a high concentration (e.g., 200 µM). Include wells for vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., 100 µM Digitonin).

    • Dosing: Remove the culture medium from the cells and add 100 µL of the prepared compound dilutions, vehicle, or positive control to the respective wells.

    • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂. This duration is chosen to reflect typical exposure times in functional assays.

    • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature and prepare the reagent according to the manufacturer's instructions.

    • Measurement: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of the prepared CellTiter-Glo® reagent to each well.

    • Signal Stabilization: Place the plate on an orbital shaker for 2 minutes to induce cell lysis, then let it incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Data Acquisition: Read the luminescence on a microplate luminometer.

  • Data Analysis:

    • Normalize the data by setting the vehicle control as 100% viability and the positive control (or no-cell control) as 0% viability.

    • Plot the normalized viability (%) against the log concentration of the test compound.

    • Calculate the 50% cytotoxic concentration (CC50) using a non-linear regression fit (log(inhibitor) vs. response -- variable slope).

Data Presentation: Hypothetical Cytotoxicity Data
ParameterValueInterpretation
CC5085 µMThe compound shows significant cytotoxicity at 85 µM. Subsequent functional assays should use a maximum concentration well below this value (e.g., ≤10 µM) to ensure observed effects are target-specific.

Phase 2: Target Engagement - Radioligand Binding Assays

Causality: This phase directly measures the affinity (Ki) of the test compound for DAT, NET, and SERT. Competitive binding assays determine how effectively the compound displaces a known high-affinity radioligand from the transporter binding site. This provides a quantitative measure of potency and is the first step in establishing selectivity.[4][8][9]

Protocol 3.1: Dopamine Transporter (DAT) Binding Assay
  • Biological System: Cell membranes prepared from HEK293 cells stably expressing human DAT (hDAT).

  • Radioligand: [³H]WIN 35,428 (a high-affinity DAT ligand).

  • Non-specific Binding Definer: GBR 12909 (10 µM).

  • Methodology:

    • Assay Setup: In a 96-well plate, combine in triplicate:

      • 50 µL of assay buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

      • 50 µL of test compound dilutions (ranging from 0.1 nM to 10 µM) or vehicle (for total binding) or GBR 12909 (for non-specific binding).

      • 50 µL of [³H]WIN 35,428 (final concentration ~2 nM).

      • 100 µL of hDAT-expressing cell membrane preparation (~20-40 µg protein).

    • Incubation: Incubate the plate at 4°C for 2 hours with gentle agitation.

    • Harvesting: Rapidly harvest the contents of each well onto glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Immediately wash the filters three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.[8]

    • Quantification: Place the filters into scintillation vials, add 4 mL of scintillation fluid, and quantify radioactivity using a scintillation counter.

    • Data Analysis: Calculate the inhibition constant (Ki) from the IC50 value (determined via non-linear regression) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.

(Protocols for NET and SERT binding assays follow the same principle but with different components as detailed in the table below)

Summary of Binding Assay Components
TransporterCell SourceRadioligandNon-specific DefinerReference Protocol
DAT HEK293-hDAT[³H]WIN 35,428GBR 12909[8][9]
NET HEK293-hNET[³H]NisoxetineDesipramine[4]
SERT HEK293-hSERT[³H]CitalopramFluoxetine[10][11]
Data Presentation: Hypothetical Binding Affinity & Selectivity
TargetKi (nM)Selectivity Ratio (Ki SERT / Ki Target)Selectivity Ratio (Ki NET / Ki Target)
DAT 15200x5x
NET 7540x1x
SERT 30001x0.025x

Phase 3: Functional Activity - Uptake Inhibition Assays

Causality: While binding assays measure affinity, they do not confirm function. An uptake assay measures the compound's ability to functionally inhibit the transport of the native neurotransmitter into the cell.[12] This is the definitive test to confirm the compound acts as a reuptake inhibitor and to determine its functional potency (IC50).

Mechanism of Action: Monoamine Reuptake Inhibition

MOA cluster_Pre Presynaptic Neuron cluster_Post Postsynaptic Neuron Vesicle Vesicles (Dopamine) Cleft Synaptic Cleft Vesicle->Cleft Release DAT Dopamine Transporter (DAT) Receptor Dopamine Receptors Cleft->DAT Reuptake Cleft->Receptor Binding & Signal Compound 2-Fluoro-4'-pyrrolidinomethyl benzophenone Compound->DAT Inhibition

Caption: Inhibition of dopamine reuptake at the synapse.

Protocol 4.1: Dopamine Uptake Inhibition Assay
  • Biological System: Live HEK293 cells stably expressing human DAT (hDAT), plated in a 96-well plate.

  • Substrate: [³H]Dopamine.

  • Non-specific Uptake Definer: Nomifensine (10 µM).

  • Methodology:

    • Cell Plating: Plate hDAT-expressing cells in a 96-well plate and grow to ~90% confluency.

    • Preparation: On the day of the assay, wash the cells once with 200 µL of pre-warmed (37°C) uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

    • Pre-incubation: Add 100 µL of uptake buffer containing varying concentrations of the test compound (0.1 nM to 10 µM), vehicle, or nomifensine to the appropriate wells. Pre-incubate the plate at 37°C for 15-20 minutes.[8]

    • Uptake Initiation: Initiate dopamine uptake by adding 50 µL of uptake buffer containing [³H]Dopamine (final concentration ~10-20 nM).

    • Incubation: Incubate at 37°C for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.

    • Termination: Terminate the uptake by rapidly aspirating the solution and washing the cells three times with 200 µL of ice-cold uptake buffer.

    • Lysis & Quantification: Lyse the cells by adding 150 µL of 1% SDS solution to each well. Transfer the lysate to scintillation vials, add 4 mL of scintillation fluid, and quantify radioactivity.

    • Data Analysis: Normalize the data with vehicle control as 100% uptake and nomifensine as 0% specific uptake. Plot the percent inhibition against the log concentration of the test compound and calculate the IC50 value using non-linear regression.

(Protocols for NET and SERT uptake assays follow the same principle but with different components as detailed in the table below)

Summary of Uptake Assay Components
TransporterCell SourceSubstrateNon-specific DefinerReference Protocol
DAT HEK293-hDAT[³H]DopamineNomifensine[12][13]
NET HEK293-hNET[³H]NorepinephrineDesipramine[14][15]
SERT HEK293-hSERT[³H]SerotoninFluoxetine[11][16]
Data Presentation: Hypothetical Functional Potency
TargetIC50 (nM)Interpretation
DAT 25Potent functional inhibitor of dopamine uptake.
NET 110Moderate functional inhibitor of norepinephrine uptake.
SERT 4500Weak functional inhibitor of serotonin uptake.

Conclusion and Interpretation

The systematic in vitro evaluation outlined in this guide provides a robust pathway to characterizing this compound. By integrating cytotoxicity, binding affinity, and functional uptake inhibition data, a comprehensive pharmacological profile can be constructed.

Based on the hypothetical data presented:

  • The compound is a potent inhibitor of DAT (Ki=15 nM, IC50=25 nM).

  • It displays moderate activity at NET (Ki=75 nM, IC50=110 nM).

  • It is very weak at SERT (Ki=3000 nM, IC50=4500 nM).

  • This profile (DAT > NET >> SERT) is characteristic of a stimulant-type psychoactive compound and suggests a pharmacological action dominated by the potentiation of dopamine and, to a lesser extent, norepinephrine signaling. The high DAT selectivity (200-fold over SERT) suggests a potential for abuse liability that would warrant further investigation.[1]

This foundational in vitro data is critical for guiding further preclinical development, including in vivo behavioral studies, pharmacokinetic analysis, and broader off-target safety screening.

References

  • Kaur, N., & Shukla, R. (2017). cAMP assays in GPCR drug discovery. PubMed. Retrieved from [Link]

  • Creative BioMart. (n.d.). cAMP Accumulation Assay. Retrieved from [Link]

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  • Saha, K., et al. (2019). The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivative. MDPI. Retrieved from [Link]

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  • Saha, K., et al. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). PMC. Retrieved from [Link]

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  • Gonzalez, C. A. C., et al. (2024). Development of a Fluorescently Labeled Ligand for Rapid Detection of DAT in Human and Mouse Peripheral Blood Monocytes. JACS Au - ACS Publications. Retrieved from [Link]

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Application Notes: Protocol for Derivatizing 2-Fluoro-4'-pyrrolidinomethyl benzophenone via Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-tested protocol for the derivatization of 2-Fluoro-4'-pyrrolidinomethyl benzophenone. The core methodology focuses on the reductive amination of the benzophenone ketone moiety, a versatile and high-yield reaction crucial for generating novel molecular entities in drug discovery and chemical biology. We delve into the mechanistic rationale behind the chosen reagents, offer a detailed step-by-step procedure, and provide guidance on the characterization of the final amine product. Furthermore, this note includes troubleshooting strategies and visual workflows to ensure successful implementation by researchers, scientists, and drug development professionals.

Introduction and Scientific Principle

This compound is a substituted benzophenone scaffold, a structural motif of significant interest in medicinal chemistry.[1] The derivatization of such core structures is a fundamental strategy in lead optimization, allowing for the systematic exploration of structure-activity relationships (SAR). The ketone functional group in the benzophenone core is an ideal target for chemical modification.

This protocol details a one-pot reductive amination procedure.[2][3][4] This powerful C-N bond-forming reaction proceeds in two main stages:

  • Imine/Iminium Ion Formation: The ketone carbonyl reacts with a primary or secondary amine to form a hemiaminal intermediate, which then dehydrates to form an imine (or its protonated form, the iminium ion).[2][4][5]

  • In Situ Reduction: A selective reducing agent, present in the same reaction vessel, reduces the imine/iminium ion to the corresponding amine.[2][5]

The success of this one-pot strategy hinges on the choice of a reducing agent that is mild enough not to significantly reduce the starting ketone but reactive enough to efficiently reduce the formed iminium ion.[2][6] For this purpose, we have selected Sodium Triacetoxyborohydride (NaBH(OAc)₃) , often abbreviated as STAB. STAB is a preferred reagent for reductive aminations due to its mild nature, high selectivity for iminium ions over ketones, and its compatibility with a wide range of functional groups.[2][6][7] Unlike sodium cyanoborohydride, it avoids the generation of toxic cyanide byproducts.[2][5]

Experimental Protocol: Reductive Amination

This section provides a detailed methodology for the reductive amination of this compound with a generic primary amine (e.g., benzylamine) as an example.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
This compound>98% PuritySigma-AldrichStarting material.
BenzylamineReagent GradeAcros OrganicsExample primary amine for derivatization.
Sodium Triacetoxyborohydride (STAB)Reagent GradeSigma-AldrichMild and selective reducing agent. Handle in a fume hood.
Dichloroethane (DCE), AnhydrousAnhydrous, >99.8%Sigma-AldrichPreferred reaction solvent.[6] Can be substituted with DCM or THF.[2]
Acetic Acid, GlacialACS GradeFisher ScientificOptional catalyst to promote imine formation.[6][8]
Saturated Sodium Bicarbonate (NaHCO₃) Solution--For aqueous work-up.
Dichloromethane (DCM)ACS GradeFisher ScientificFor extraction.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeVWRFor drying organic layers.
Silica Gel60 Å, 230-400 meshSorbent Tech.For column chromatography.
Thin Layer Chromatography (TLC) PlatesSilica Gel 60 F₂₅₄MilliporeSigmaFor reaction monitoring.
Standard Glassware--Round-bottom flasks, condensers, separatory funnels, etc.
Step-by-Step Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolution: Add anhydrous dichloroethane (DCE) to dissolve the starting material (approx. 10 mL per gram of benzophenone). Stir the solution using a magnetic stir bar.

  • Amine Addition: Add the primary amine (e.g., benzylamine, 1.1 eq) to the stirred solution.

  • Catalyst (Optional): If the reaction is slow to form the imine (as monitored by TLC), a catalytic amount of glacial acetic acid (0.1 eq) can be added to facilitate imine formation.[6][8]

  • Imine Formation: Allow the mixture to stir at room temperature for 30-60 minutes to allow for the formation of the imine intermediate. Monitor the consumption of the starting ketone by TLC.

  • Reduction: In a single portion, carefully add sodium triacetoxyborohydride (STAB, 1.5 eq) to the reaction mixture. Note: The reaction may bubble slightly. Ensure adequate stirring.

  • Reaction Progress: Stir the reaction at room temperature for 4-12 hours. Monitor the disappearance of the imine intermediate and the appearance of the product spot by TLC. The reaction is typically complete when the starting ketone spot is no longer visible.

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15-20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM) (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes, often with 1% triethylamine to prevent the amine product from streaking on the column).

Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification start Dissolve Benzophenone in Anhydrous DCE add_amine Add Primary Amine (1.1 eq) start->add_amine form_imine Stir 30-60 min (Imine Formation) add_amine->form_imine add_stab Add STAB (1.5 eq) form_imine->add_stab reduce Stir 4-12h (Reduction) add_stab->reduce quench Quench with sat. NaHCO₃ Solution reduce->quench extract Extract with DCM quench->extract dry Dry (MgSO₄) & Concentrate extract->dry purify Purify via Column Chromatography dry->purify end end purify->end Final Product

Caption: Experimental workflow for the one-pot reductive amination.

Characterization and Data Analysis

Confirmation of the successful synthesis and purity of the derivatized product is essential. The following analytical techniques are recommended.

TechniqueExpected ObservationsPurpose
¹H NMR Disappearance of the ketone carbonyl signal in the ¹³C NMR. Appearance of a new signal for the C-H bond where the ketone was (typically ~4.5-5.5 ppm in ¹H NMR). Appearance of new signals corresponding to the protons of the newly introduced amine substituent.[9]Structural confirmation of the final product.
¹³C NMR Disappearance of the ketone carbonyl carbon resonance (typically >190 ppm). Appearance of a new aliphatic carbon signal where the ketone was located.[10]Confirms the reduction of the carbonyl group.
¹⁹F NMR The fluorine signal should still be present, though its chemical shift may be slightly altered due to the change in the electronic environment of the molecule.Confirms the integrity of the fluoro-substituent.
MS (ESI) The mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of the derivatized product.[10]Confirmation of the molecular weight of the product.
HPLC/UPLC A single major peak should be observed, indicating the purity of the isolated compound. This technique can also be coupled with mass spectrometry (LC-MS) for simultaneous purity assessment and mass confirmation.[11][12]Purity assessment of the final product.

Mechanistic Insight and Troubleshooting

Understanding the underlying mechanism is key to troubleshooting potential issues.

Reaction Mechanism

G ketone Benzophenone (Ketone) hemiaminal Hemiaminal Intermediate ketone->hemiaminal + H⁺ amine Primary Amine (R-NH₂) amine->hemiaminal + H⁺ iminium Iminium Ion hemiaminal->iminium - H₂O product Final Amine Product iminium->product Hydride Transfer stab NaBH(OAc)₃ stab->product Hydride Transfer

Caption: Simplified mechanism of reductive amination.

Troubleshooting Guide
IssuePotential CauseRecommended Solution
Incomplete Reaction 1. Inefficient imine formation. 2. Deactivated STAB reagent. 3. Steric hindrance.1. Add a catalytic amount of acetic acid.[8] Consider adding 4Å molecular sieves to remove water and drive imine formation. 2. Use a fresh bottle of STAB. 3. Increase reaction time and/or temperature (e.g., to 40-50 °C).
Side Product Formation Reduction of the starting ketone to the corresponding alcohol.This suggests the reducing agent is too strong or the imine formation is too slow. STAB is specifically chosen to avoid this, but if it occurs, ensure the amine is added and allowed to stir before the STAB is introduced.[5]
Difficult Purification The amine product is streaking on the silica gel column.Add 0.5-1% triethylamine or ammonia in methanol to the eluent system. This deactivates the acidic sites on the silica gel, leading to better peak shapes.
Low Yield 1. Incomplete reaction. 2. Product loss during aqueous work-up.1. See "Incomplete Reaction" above. 2. Ensure the aqueous layer is thoroughly extracted multiple times with the organic solvent (e.g., 3-4 times).[13]

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]

  • Carlson, M. W., Ciszewski, J. T., Bhatti, M. M., Swanson, W. F., & Wilson, A. M. (2020). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education, 97(11), 4149–4153. [Link]

  • Kondo, Y., Morisaki, K., Hirazawa, Y., Arimitsu, S., & Ohno, H. (2019). A Convenient Preparation Method for Benzophenone Imine Catalyzed by Tetrabutylammonium Fluoride. Organic Process Research & Development, 23(8), 1718–1724. [Link]

  • Reddit. (2023). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]

  • BYU ScholarsArchive. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. [Link]

  • Arulmozhi, P., & Ponnuswamy, M. N. (2013). Growth and Characterization of Benzophenone and Mixed Crystal of Benzophenone and 2,4-Dinitrophenyl hydrazone of Benzophenone. International Journal of ChemTech Research, 5(1), 220-226. [Link]

  • Kalkhof, S., Haehnel, S., Götze, M., & Sinz, A. (2017). Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry. Analytical Chemistry, 89(9), 4939–4947. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

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  • Gomez, C., et al. (2020). Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. Analytical Methods, 12(3), 305-314. [Link]

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Application Notes and Protocols for 2-Fluoro-4'-pyrrolidinomethyl benzophenone in Material Science

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Multifunctional Benzophenone Derivative

The benzophenone core is a cornerstone in photochemistry and polymer science, renowned for its ability to absorb UV radiation and initiate critical chemical reactions. The strategic addition of functional groups to this scaffold allows for the fine-tuning of its chemical and physical properties, opening doors to novel applications. This document explores the untapped potential of 2-Fluoro-4'-pyrrolidinomethyl benzophenone , a specialized derivative, within the realm of material science.

While direct, extensive research on this specific molecule is emerging, its structural components—a photo-active benzophenone core, an electron-withdrawing fluorine atom, and a tertiary amine in the pyrrolidinomethyl group—suggest a compelling profile for advanced material applications. These notes serve as a technical guide for researchers, providing a theoretical framework, hypothesized applications, and detailed protocols to investigate and harness the properties of this compound. We will proceed from the foundational principles of its constituent parts to propose and detail its use as a next-generation photoinitiator and a functional polymer building block.

Compound Profile: this compound

  • IUPAC Name: (2-Fluorophenyl)(4-(pyrrolidin-1-ylmethyl)phenyl)methanone

  • Molecular Formula: C₁₈H₁₈FNO

  • Core Attributes:

    • Benzophenone Moiety: The central chromophore responsible for UV absorption and photo-reactivity.

    • 2-Fluoro Substitution: The fluorine atom on one of the phenyl rings can significantly alter the electronic properties, photophysical behavior, and reactivity of the benzophenone core.

    • 4'-Pyrrolidinomethyl Group: This tertiary amine substituent on the second phenyl ring can enhance solubility in organic solvents and potentially participate in or influence photochemical reactions.

A plausible synthetic route to this compound, based on established organic chemistry principles, is the Friedel-Crafts acylation of a suitable pyrrolidinomethyl-substituted benzene derivative with 2-fluorobenzoyl chloride.

Proposed Synthesis Workflow

N-benzylpyrrolidine N-benzylpyrrolidine Friedel-Crafts Acylation Friedel-Crafts Acylation N-benzylpyrrolidine->Friedel-Crafts Acylation 2-Fluorobenzoyl chloride 2-Fluorobenzoyl chloride 2-Fluorobenzoyl chloride->Friedel-Crafts Acylation AlCl3 AlCl3 AlCl3->Friedel-Crafts Acylation Catalyst Intermediate Intermediate Friedel-Crafts Acylation->Intermediate Forms C-C bond Deprotection Deprotection Intermediate->Deprotection e.g., Hydrogenolysis Final Product 2-Fluoro-4'-pyrrolidinomethyl benzophenone Deprotection->Final Product

Caption: Proposed synthesis of this compound.

Application I: High-Efficiency Photoinitiator for UV Curing

The primary and most promising application of benzophenone derivatives is in photopolymerization.[1][2] Upon absorption of UV light (typically around 350 nm), the benzophenone moiety undergoes an n → π* transition to an excited singlet state, followed by efficient intersystem crossing to a triplet state. This triplet state can then abstract a hydrogen atom from a suitable donor (like a polymer backbone or a tertiary amine) to create free radicals, which in turn initiate polymerization.

The presence of the pyrrolidinomethyl group in this compound is particularly advantageous. Tertiary amines are known to act as co-initiators, readily donating a hydrogen atom to the excited benzophenone, thereby accelerating the rate of radical formation and polymerization.

Mechanism of Photoinitiation

cluster_0 UV Photon Absorption cluster_1 Radical Formation cluster_2 Polymerization BP Benzophenone (Ground State) BP_S1 Singlet State (S1) BP->BP_S1 UV (n→π*) BP_T1 Triplet State (T1) BP_S1->BP_T1 Intersystem Crossing Ketyl_Radical Benzophenone Ketyl Radical BP_T1->Ketyl_Radical R_Radical Substrate Radical (R•) BP_T1->R_Radical H-Abstraction RH Hydrogen Donor (e.g., Polymer, Amine) RH->R_Radical Polymer Growing Polymer Chain R_Radical->Polymer Initiation Monomer Monomer Monomer->Polymer Propagation

Caption: Photoinitiation mechanism of benzophenone derivatives.

Protocol: UV Curing of a Polyacrylate Film

Objective: To evaluate the efficacy of this compound as a photoinitiator for the cross-linking of a polyacrylate resin.

Materials:

  • This compound

  • Trimethylolpropane triacrylate (TMPTA) as the monomer

  • A suitable solvent (e.g., acetone)

  • Glass slides or other suitable substrates

  • UV curing system (365 nm lamp)

  • Spinner for film coating

Procedure:

  • Preparation of the Formulation:

    • Prepare a stock solution of this compound in acetone (e.g., 10 mg/mL).

    • In a separate vial, mix TMPTA with the photoinitiator solution to achieve a final concentration of 1-5% (w/w) of the photoinitiator relative to the monomer.

  • Film Deposition:

    • Clean the glass slides thoroughly.

    • Apply the formulation to the center of a glass slide and spin-coat to achieve a uniform film of desired thickness.

  • UV Curing:

    • Place the coated slide in the UV curing chamber.

    • Expose the film to UV radiation (365 nm) for a specified period (e.g., 30 seconds to 5 minutes). The exposure time should be varied to determine the optimal curing dose.

  • Evaluation of Curing:

    • Tack-Free Test: Gently touch the surface of the film with a cotton swab. A tack-free surface indicates successful curing.

    • Solvent Resistance Test: Immerse the cured film in a good solvent for the monomer (e.g., acetone). A cured film will swell but not dissolve, indicating the formation of a cross-linked network. The degree of swelling can be used to quantify the cross-link density.

Application II: Functional Monomer for Polymer Modification

The pyrrolidinomethyl group on the benzophenone derivative provides a reactive site for further chemical modifications. This functionality allows the compound to be used as a building block for creating polymers with specific properties. For instance, the tertiary amine can be quaternized to introduce positive charges, making the resulting polymer suitable for applications such as gene delivery or as an antimicrobial surface coating.

Furthermore, the entire molecule can be incorporated into a polymer backbone or as a side chain.[3] This covalently grafts the photo-active benzophenone moiety onto the polymer, which can prevent leaching of the photoinitiator from the cured material—a significant advantage in biomedical and food packaging applications.[4][5]

Protocol: Synthesis of a Methacrylate Copolymer with Pendant Benzophenone Groups

Objective: To synthesize a copolymer of methyl methacrylate (MMA) and a methacrylate-functionalized version of this compound.

Materials:

  • This compound (requires prior modification to a methacrylate derivative)

  • Methyl methacrylate (MMA)

  • AIBN (Azobisisobutyronitrile) as a thermal initiator

  • Anhydrous toluene or other suitable solvent

Procedure:

  • Monomer Synthesis: The this compound would first need to be functionalized with a polymerizable group, such as a methacrylate. This could be achieved through a multi-step synthesis, which is beyond the scope of this protocol but is a standard practice in polymer chemistry.

  • Polymerization:

    • In a reaction flask, dissolve the methacrylate-functionalized benzophenone monomer, MMA, and AIBN in anhydrous toluene. The molar ratio of the monomers will determine the composition of the final copolymer.

    • De-gas the solution by bubbling with nitrogen or through freeze-pump-thaw cycles.

    • Heat the reaction mixture under a nitrogen atmosphere at a temperature appropriate for AIBN decomposition (typically 60-80 °C) for several hours.

  • Purification:

    • Precipitate the resulting polymer by pouring the reaction mixture into a non-solvent such as methanol or hexane.

    • Filter and dry the polymer under vacuum.

  • Characterization:

    • The structure and composition of the copolymer can be confirmed using NMR spectroscopy.

    • The molecular weight and polydispersity can be determined by gel permeation chromatography (GPC).

    • The presence of the benzophenone moiety can be confirmed by UV-Vis spectroscopy.

The resulting copolymer would have covalently bound photoinitiator groups, ready for UV-induced cross-linking or surface grafting reactions.

Data Summary and Comparison

While specific experimental data for this compound is not yet available in the literature, we can infer its potential performance based on related compounds.

CompoundKey FeaturesPotential ApplicationReference
BenzophenoneUnsubstituted coreStandard photoinitiator[1]
4-HydroxybenzophenoneH-bonding capabilityPhotoinitiator, UV absorber[6]
2-Hydroxybenzophenone derivativesEfficient UV absorptionUV stabilizers in plastics[4]
4-Chloro-3-fluoro-4'-pyrrolidinomethyl benzophenoneHalogenated, amine-substitutedUV absorber in polymers[7]
This compound Fluoro- and amine-substituted High-efficiency photoinitiator, functional monomer (Proposed)

Conclusion and Future Outlook

This compound stands as a promising candidate for advanced applications in material science. Its unique combination of a photo-active core and functional substituents suggests its utility as a high-efficiency photoinitiator and a versatile building block for functional polymers. The protocols outlined in these notes provide a starting point for researchers to explore and validate these potential applications. Further research into the photophysical properties and reactivity of this compound will undoubtedly uncover new opportunities for the development of novel materials with tailored properties.

References

  • On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels. Available at: [Link]

  • Theoretical Study on the Grafting Reaction of Benzophenone Compounds to Polyethylene in the UV Radiation Cross-Linking Process - MDPI. Available at: [Link]

  • Engineering modifiers bearing benzophenone with enhanced reactivity to construct surface microstructures - Polymer Chemistry (RSC Publishing). Available at: [Link]

  • Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization - PMC - NIH. Available at: [Link]

  • Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers | ACS Omega - ACS Publications. Available at: [Link]

  • 4-Fluoro-4'-hydroxybenzophenone | C13H9FO2 | CID 117666 - PubChem. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Fluoro-4'-pyrrolidinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Fluoro-4'-pyrrolidinomethyl benzophenone. As a key intermediate in various research and development programs, achieving a high yield and purity of this compound is often critical. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during its synthesis.

I. Introduction to Synthetic Strategies

The synthesis of this compound, a non-symmetrical diaryl ketone, can be approached through several synthetic routes. The most common and industrially relevant methods involve the formation of the central ketone moiety via a carbon-carbon bond-forming reaction. Two primary strategies are prevalent:

  • Two-Step Approach: Friedel-Crafts Acylation followed by Nucleophilic Substitution. This is a robust and widely used method for constructing diaryl ketones.[1] It involves the initial acylation of a suitable aromatic ring, followed by the introduction of the pyrrolidinomethyl group.

  • Grignard-based Approach. This method utilizes the reaction of a Grignard reagent with an appropriate aldehyde or nitrile, followed by oxidation, to form the ketone.

This guide will primarily focus on the optimization of the two-step approach, as it is often the most accessible and scalable method for many laboratories.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, categorized by the synthetic step.

Step 1: Friedel-Crafts Acylation of Toluene with 2-Fluorobenzoyl Chloride

The initial and often most critical step is the Friedel-Crafts acylation to produce 2-Fluoro-4'-methyl benzophenone.

Diagram: Friedel-Crafts Acylation Workflow

Friedel_Crafts_Acylation_Workflow reagents 2-Fluorobenzoyl Chloride Toluene Anhydrous AlCl₃ reaction Reaction Setup (Inert Atmosphere, 0-5 °C) reagents->reaction workup Aqueous Work-up (HCl/Ice) reaction->workup extraction Solvent Extraction (e.g., DCM) workup->extraction purification Purification (Distillation/Crystallization) extraction->purification product 2-Fluoro-4'-methyl benzophenone purification->product

Caption: Workflow for the Friedel-Crafts Acylation Step.

Problem Potential Cause(s) Recommended Solution(s)
Low to No Yield of 2-Fluoro-4'-methyl benzophenone 1. Inactive Catalyst: Anhydrous aluminum chloride (AlCl₃) is extremely hygroscopic. Contamination with moisture will deactivate it. 2. Moisture in Reagents/Glassware: Trace amounts of water in toluene, 2-fluorobenzoyl chloride, or on the glassware will quench the catalyst. 3. Incorrect Reaction Temperature: The reaction is exothermic. If the temperature is too low, the reaction may not initiate. If it's too high, side reactions can occur.[1]1. Use a fresh, unopened container of anhydrous AlCl₃ or sublime old catalyst. 2. Ensure all glassware is oven-dried and cooled under an inert atmosphere (N₂ or Ar). Use anhydrous grade solvents. 3. Maintain the temperature between 0-5 °C during the addition of the acyl chloride and then allow the reaction to slowly warm to room temperature.[1]
Formation of a Dark, Tarry Substance 1. Excessive Reaction Temperature: Uncontrolled exotherm can lead to polymerization and charring of the aromatic compounds. 2. Incorrect Stoichiometry: Using a large excess of the catalyst can promote side reactions.1. Ensure efficient stirring and use an ice-salt bath for effective cooling during the addition of reagents. 2. Use a slight excess (1.1-1.3 equivalents) of AlCl₃.
Product is an Oil and Difficult to Purify 1. Presence of Isomeric Byproducts: Friedel-Crafts acylation can sometimes lead to a mixture of ortho, meta, and para isomers, although the para product is typically favored.[2] 2. Residual Starting Materials: Incomplete reaction can leave unreacted toluene and 2-fluorobenzoyl chloride.1. Use column chromatography (silica gel, hexane/ethyl acetate gradient) for purification if recrystallization is not effective. 2. Monitor the reaction by TLC to ensure completion. Unreacted 2-fluorobenzoyl chloride will be quenched during work-up. Toluene can be removed under reduced pressure.
Step 2: Benzylic Bromination of 2-Fluoro-4'-methyl benzophenone

To introduce the pyrrolidine moiety, the methyl group is first activated, typically through benzylic bromination.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of 2-Fluoro-4'-(bromomethyl)benzophenone 1. Inefficient Radical Initiation: Radical bromination requires an initiator (e.g., AIBN or benzoyl peroxide) and a light source (e.g., a sunlamp). 2. Use of Incorrect Brominating Agent: N-Bromosuccinimide (NBS) is the preferred reagent for benzylic bromination.1. Ensure the initiator is fresh and use a suitable light source to promote the reaction. 2. Use freshly recrystallized NBS.
Formation of Di- and Tri-brominated Byproducts Excess of Brominating Agent: Using more than one equivalent of NBS can lead to multiple brominations on the methyl group.Use a stoichiometric amount (1.0-1.1 equivalents) of NBS. Monitor the reaction closely by TLC and stop it once the starting material is consumed.
Step 3: Nucleophilic Substitution with Pyrrolidine

The final step involves the reaction of the benzylic bromide with pyrrolidine.

Diagram: Nucleophilic Substitution Workflow dot digraph "Nucleophilic_Substitution_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

reagents [label="2-Fluoro-4'-(bromomethyl)benzophenone\n Pyrrolidine\n Base (e.g., K₂CO₃)"]; reaction [label="Reaction in Polar Aprotic Solvent\n(e.g., DMF, 80-100 °C)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; workup [label="Aqueous Work-up", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; extraction [label="Solvent Extraction\n(e.g., Ethyl Acetate)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; purification [label="Purification\n(Column Chromatography/Recrystallization)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="2-Fluoro-4'-pyrrolidinomethyl\nbenzophenone", shape=cds, fillcolor="#FFFFFF", fontcolor="#202124"];

reagents -> reaction; reaction -> workup; workup -> extraction; extraction -> purification; purification -> product; }

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Technical Support Center: Overcoming Solubility Challenges with 2-Fluoro-4'-pyrrolidinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Fluoro-4'-pyrrolidinomethyl benzophenone. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the solubility challenges often encountered with this compound. Drawing from established principles in medicinal chemistry and pharmaceutical sciences, this document offers a series of troubleshooting guides and frequently asked questions to facilitate your experimental success.

Understanding the Molecule: A Structural Perspective

This compound is a substituted benzophenone derivative. Its structure, characterized by a lipophilic benzophenone core, is appended with a basic pyrrolidinomethyl group. This tertiary amine is the key to modulating the compound's aqueous solubility through pH adjustment. The fluorine atom contributes to the molecule's overall electronic properties and can influence its interactions with biological targets and formulating agents.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in neutral aqueous solutions?

A1: The benzophenone backbone is inherently hydrophobic, leading to low solubility in water. At neutral pH, the pyrrolidinomethyl group is largely uncharged, and the molecule's overall lipophilicity dominates, resulting in poor aqueous solubility.

Q2: What is the expected pKa of the pyrrolidinomethyl group and why is it important?

Q3: Can this compound degrade in solution?

A3: Benzophenone derivatives can be susceptible to photodegradation upon exposure to UV light[2][3]. It is advisable to protect solutions from light by using amber vials or covering them with aluminum foil. Additionally, prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures, may lead to chemical degradation[2]. Monitoring the purity of the compound in solution over time by a suitable analytical method like HPLC is recommended.

Q4: What are the primary strategies to improve the solubility of this compound?

A4: The three main approaches to enhance the solubility of this compound are:

  • pH Adjustment: Leveraging the basicity of the pyrrolidinomethyl group to form a soluble salt at acidic pH.

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent to increase the overall solvating power for the lipophilic molecule.

  • Cyclodextrin Complexation: Encapsulating the hydrophobic benzophenone moiety within the lipophilic cavity of a cyclodextrin molecule to form a water-soluble inclusion complex.

Troubleshooting Guide: From Insoluble to Soluble

This section provides a systematic approach to tackling solubility issues, complete with step-by-step protocols and the scientific rationale behind them.

Issue 1: The compound does not dissolve in aqueous buffer (e.g., PBS pH 7.4).

This is the most common issue and can be addressed by systematically exploring the three main solubilization strategies. The following workflow diagram illustrates the decision-making process.

Troubleshooting_Workflow start Start: Compound is Insoluble in Neutral Buffer ph_adjust Strategy 1: pH Adjustment (Primary Approach) start->ph_adjust cosolvent Strategy 2: Co-solvents (If pH adjustment is not suitable) ph_adjust->cosolvent Fails or is Incompatible success Compound Solubilized ph_adjust->success Success cyclodextrin Strategy 3: Cyclodextrin Complexation (For specific applications, e.g., reducing toxicity) cosolvent->cyclodextrin Fails or is Incompatible cosolvent->success Success cyclodextrin->success Success failure Re-evaluate Strategy or Compound cyclodextrin->failure Fails

Caption: A workflow for selecting a solubilization strategy.

Strategy 1: pH Adjustment

Causality: The pyrrolidinomethyl group is a tertiary amine, which is a weak base. By lowering the pH of the aqueous medium, this amine group becomes protonated, forming a positively charged ammonium salt. This salt has a much higher affinity for water molecules through ion-dipole interactions, thereby increasing the compound's solubility. The relationship between pH, pKa, and the ratio of the protonated (soluble) and unprotonated (insoluble) forms of the amine is described by the Henderson-Hasselbalch equation[4][5][6].

Experimental Protocol: pH-Dependent Solubility Profile

  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 8 (e.g., citrate buffers for pH 2-6 and phosphate buffers for pH 6-8).

  • Sample Preparation: Add an excess amount of this compound to a fixed volume of each buffer in separate vials.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.

  • Data Analysis: Plot the measured solubility against the pH of the buffer. This will generate a pH-solubility profile.

Expected Outcome & Troubleshooting:

pH RangeExpected SolubilityTroubleshooting Steps
< 6 HighIf solubility is still low, ensure the compound is not degrading at low pH. Check for precipitation of the counter-ion if a specific acid is used for pH adjustment.
6 - 8 DecreasingThis is the expected behavior as the pH approaches the pKa of the amine.
> 8 Low (Intrinsic Solubility)The compound is in its free base form and is expected to be poorly soluble.
Strategy 2: Co-solvents

Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system[7][8]. This makes the solvent more "hospitable" to lipophilic molecules like this compound, thereby increasing its solubility. Common co-solvents in research and pharmaceutical development include ethanol, propylene glycol, and dimethyl sulfoxide (DMSO)[9][10][11].

Experimental Protocol: Co-solvent Solubility Screen

  • Co-solvent Selection: Choose a panel of common, water-miscible organic solvents (e.g., DMSO, Ethanol, Propylene Glycol).

  • Preparation of Co-solvent Mixtures: Prepare a series of co-solvent/water mixtures at different volume ratios (e.g., 10%, 25%, 50%, 75%, and 100% co-solvent).

  • Solubility Determination: Add an excess of the compound to each co-solvent mixture.

  • Equilibration and Quantification: Follow steps 3-5 from the pH-dependent solubility protocol.

  • Data Analysis: Plot the solubility against the percentage of co-solvent.

Typical Starting Co-solvent Systems:

Co-solventTypical Starting Ratios (v/v) in WaterNotes
DMSO 10% - 50%A powerful aprotic solvent, but can have implications for cell-based assays[11][12].
Ethanol 10% - 75%A widely used and generally well-tolerated solvent in many applications[9][13][14].
Propylene Glycol 10% - 50%Often used in pharmaceutical formulations.

Troubleshooting:

  • Precipitation upon Dilution: A common issue is the "crashing out" of the compound when a stock solution in a high concentration of co-solvent is diluted into an aqueous medium. To mitigate this, use the lowest possible concentration of co-solvent that achieves the desired stock concentration.

  • Incompatibility with Assays: High concentrations of organic solvents can interfere with biological assays. Always run a vehicle control to assess the effect of the co-solvent on your experimental system.

Strategy 3: Cyclodextrin Complexation

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity[15]. They can encapsulate poorly water-soluble "guest" molecules, like the benzophenone portion of our compound, within their cavity, forming a host-guest inclusion complex[16]. This complex presents a hydrophilic exterior to the aqueous environment, thereby increasing the apparent solubility of the guest molecule[15].

Cyclodextrin_Complexation cluster_0 Insoluble Compound cluster_1 Cyclodextrin cluster_2 Soluble Inclusion Complex Compound Guest Molecule Complex Host-Guest Complex Compound->Complex Cyclodextrin Host Cyclodextrin->Complex

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Technical Support Center: Troubleshooting 2-Fluoro-4'-pyrrolidinomethyl benzophenone NMR Signal Overlap

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for NMR analysis of 2-Fluoro-4'-pyrrolidinomethyl benzophenone. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with NMR signal overlap during the characterization of this and structurally related molecules. As a Senior Application Scientist, I will provide field-proven insights and detailed protocols to help you resolve these common spectroscopic hurdles.

Understanding the Challenge: Predicted ¹H NMR and Potential Overlap

The structure of this compound presents several regions where proton signals in the ¹H NMR spectrum are likely to overlap. Based on the analysis of its constituent parts—a 2-fluorobenzoyl group and a 4-pyrrolidinomethylbenzoyl group—we can anticipate the following chemical shift regions and potential for signal crowding.

Proton Type Predicted Chemical Shift (ppm) Potential for Overlap
Aromatic Protons (2-Fluorophenyl Ring)7.0 - 7.8High, with protons on the other aromatic ring.
Aromatic Protons (4-Methylbenzoyl Ring)7.3 - 7.9High, with protons on the 2-fluorophenyl ring.
Benzylic Methylene Protons (-CH₂-)3.5 - 3.8Moderate, with pyrrolidine ring protons.
Pyrrolidine Protons (adjacent to N)2.5 - 2.8Moderate, with other pyrrolidine protons.
Pyrrolidine Protons (β to N)1.7 - 2.0Low, but could be broad.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address specific issues you might encounter during your experiments in a question-and-answer format.

Q1: My aromatic region (7.0-8.0 ppm) is a complex multiplet, and I can't assign the individual protons. What are my options?

A1: This is a very common issue with benzophenone derivatives due to the presence of two aromatic rings with similar electronic environments.[1][2] Here is a systematic approach to resolving this complexity:

Initial Step: Solvent-Induced Chemical Shift Changes

The chemical shifts of protons can be sensitive to the surrounding solvent environment.[3] Changing the NMR solvent can alter the shielding and deshielding of specific protons, potentially resolving the overlap. Aromatic solvents like benzene-d₆ or pyridine-d₅ often induce significant shifts in the signals of aromatic protons compared to chloroform-d₃.[3]

Experimental Protocol: Solvent Study

  • Sample Preparation: Prepare three separate NMR samples of your compound with the same concentration in CDCl₃, C₆D₆, and pyridine-d₅.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum for each sample.

  • Analysis: Compare the aromatic regions of the three spectra. Look for changes in chemical shifts and multiplet patterns that may simplify the spectrum.

Advanced Technique: 2D NMR Spectroscopy

If changing the solvent is insufficient, two-dimensional (2D) NMR experiments are the next logical step. These techniques spread the NMR signals into a second dimension, providing more detailed information about connectivity and spatial relationships.[4]

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[5] It will help you trace the connectivity of protons within each aromatic ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. This is invaluable for assigning proton signals based on the more dispersed ¹³C spectrum.[5]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). This can help to unambiguously assign protons and carbons and to determine the connectivity between the different fragments of the molecule.

Workflow for Resolving Aromatic Signal Overlap

Caption: Workflow for resolving aromatic signal overlap.

Q2: The signals for my benzylic methylene protons (~3.6 ppm) and some of the pyrrolidine protons are overlapping. How can I differentiate them?

A2: Overlap in the aliphatic region can be just as challenging as in the aromatic region.[6] Here's how to approach this problem:

Leveraging 2D NMR for Aliphatic Resolution

  • COSY: A COSY spectrum will show correlations between the benzylic methylene protons and the adjacent aromatic protons, as well as correlations between the different protons within the pyrrolidine ring. This will help to distinguish the two spin systems.

  • HSQC: The ¹³C chemical shifts of the benzylic methylene carbon and the pyrrolidine carbons will likely be distinct. An HSQC experiment will allow you to use these differences to resolve the overlapping proton signals.[7]

Advanced Technique: Lanthanide Shift Reagents (LSRs)

In cases of severe overlap, the use of lanthanide shift reagents can be a powerful tool. These are paramagnetic complexes that coordinate to Lewis basic sites in your molecule, such as the nitrogen of the pyrrolidine ring and the carbonyl oxygen. This coordination induces large changes in the chemical shifts of nearby protons, with the magnitude of the shift being dependent on the distance from the lanthanide ion.[8]

Experimental Protocol: Lanthanide Shift Reagent Titration

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of your compound in a dry, deuterated solvent (e.g., CDCl₃).

  • Addition of LSR: Add a small, known amount of a lanthanide shift reagent (e.g., Eu(fod)₃) to the NMR tube.

  • Acquire Spectra: Acquire a series of ¹H NMR spectra after each addition of the LSR.

  • Analysis: Observe the changes in chemical shifts. The protons closest to the coordination sites (pyrrolidine nitrogen and carbonyl oxygen) will experience the largest shifts, allowing for their differentiation and assignment.

Table of Common Lanthanide Shift Reagents and Their Effects

Lanthanide Ion Common Reagent Direction of Shift
Europium (Eu³⁺)Eu(fod)₃, Eu(dpm)₃Downfield (to higher ppm)
Praseodymium (Pr³⁺)Pr(fod)₃Upfield (to lower ppm)

Logical Flow for Differentiating Aliphatic Signals

Caption: Logical flow for differentiating overlapping aliphatic signals.

References

  • Oregon State University. (2014, March 9). NMR Analysis of Substituted Benzophenones. Retrieved from [Link]

  • RSC Publishing. (n.d.). High-resolution NMR spectroscopy for measuring complex samples based on chemical-shift-difference selection. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032049). Retrieved from [Link]

  • Organic Chemistry at CU Boulder. (n.d.). Aromatics. Retrieved from [Link]

  • Emery Pharma. (2012, October 3). Assignment of Complex NMR Spectra-Chemistry Services. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 2. (a) 1 H NMR spectrum of.... Retrieved from [Link]

  • YouTube. (2018, May 17). Signal Overlap in NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2019, May 18). Broad 1H peaks in aliphatic region but Sharp and well split peaks in aromatic region why?. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 3). 5.3: Factors That Influence NMR Chemical Shift. Retrieved from [Link]

  • University of Cambridge. (n.d.). Chemical shifts. Retrieved from [Link]

  • YouTube. (2021, March 24). Interpreting Aromatic NMR Signals. Retrieved from [Link]

  • Mestrelab Research. (2014, October 30). qNMR of mixtures: what is the best solution to signal overlap?. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Fluorinated Benzophenone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of fluorinated benzophenones. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing these critical building blocks in their work. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the nuances of this synthetic process and optimize your reaction conditions for high yield and purity.

Introduction: The Importance of Fluorinated Benzophenones

Fluorinated benzophenones are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and advanced materials. The introduction of fluorine atoms can significantly enhance the metabolic stability, binding affinity, and other pharmacokinetic properties of bioactive molecules. The most common and robust method for synthesizing these compounds is the Friedel-Crafts acylation, an electrophilic aromatic substitution reaction. This guide will focus on optimizing this crucial reaction.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the synthesis of fluorinated benzophenones via Friedel-Crafts acylation.

Q1: What is the most critical factor for a successful Friedel-Crafts acylation reaction?

A1: The single most critical factor is maintaining anhydrous (water-free) conditions. The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water present in your glassware, solvents, or reagents will react with and deactivate the catalyst, leading to low or no product yield.[1][2] It is imperative to use oven-dried glassware, anhydrous solvents, and freshly opened or properly stored anhydrous aluminum chloride.

Q2: Why is a stoichiometric amount of AlCl₃ often required, rather than a catalytic amount?

A2: The product of the reaction, the fluorinated benzophenone, is a ketone. The carbonyl oxygen of the ketone is a Lewis base and forms a stable complex with the strong Lewis acid AlCl₃.[3] This complexation effectively removes the AlCl₃ from the catalytic cycle. Therefore, at least one equivalent of the Lewis acid is needed for each equivalent of the acylating agent. It is common practice to use a slight excess (e.g., 1.1 equivalents) to ensure the reaction goes to completion.[1]

Q3: I am seeing the formation of an isomeric side product. Why is this happening and how can I minimize it?

A3: In the acylation of a monosubstituted fluorobenzene, the fluorine atom is an ortho-, para-directing group. This means that acylation can occur at the position adjacent (ortho) or opposite (para) to the fluorine. The desired product is often the para-isomer due to steric hindrance at the ortho positions from the bulky acylium ion intermediate. However, the formation of the ortho-isomer is a common side product. To minimize its formation, you can often run the reaction at lower temperatures to favor the sterically less hindered para-product. Purification is then required to separate the isomers.

Q4: Can I use a fluorinated benzene ring that already has an electron-withdrawing group on it?

A4: Friedel-Crafts acylation generally fails with strongly deactivated aromatic rings.[4][5][6] If your fluorinated starting material contains potent electron-withdrawing groups (e.g., -NO₂, -CN, -COR), the reaction is unlikely to proceed efficiently as the ring is not nucleophilic enough to attack the acylium ion.

Visualizing the Core Reaction: The Friedel-Crafts Acylation Mechanism

The following diagram illustrates the fundamental steps of the Friedel-Crafts acylation for the synthesis of a fluorinated benzophenone.

G cluster_0 Step 1: Formation of the Acylium Ion cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Workup AcylChloride Fluorinated Acyl Chloride AcyliumIon Acylium Ion (Electrophile) AcylChloride->AcyliumIon + AlCl₃ LewisAcid AlCl₃ SigmaComplex Sigma Complex (Intermediate) FluorinatedArene Fluorinated Arene FluorinatedArene->SigmaComplex + Acylium Ion ProductComplex Product-AlCl₃ Complex SigmaComplex->ProductComplex - H⁺ FinalProduct Fluorinated Benzophenone ProductComplex->FinalProduct + H₂O (Quench)

Caption: Mechanism of Friedel-Crafts Acylation.

Troubleshooting Guide

Even with careful planning, experimental challenges can arise. This section provides a systematic approach to troubleshooting common issues.

Observed Problem Potential Causes Recommended Solutions & Explanations
Low or No Product Yield 1. Inactive Catalyst: Moisture has deactivated the AlCl₃.• Ensure all glassware is rigorously oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).• Use a freshly opened bottle of anhydrous AlCl₃ or a previously opened bottle that has been stored in a desiccator.• Use anhydrous grade solvent.
2. Insufficient Catalyst: The product has formed a complex with the AlCl₃, halting the reaction.• Use at least a stoichiometric amount (1.0-1.2 equivalents) of AlCl₃ relative to the limiting reagent (typically the acyl chloride).
3. Deactivated Aromatic Ring: The fluorinated starting material is not sufficiently nucleophilic.• Check for the presence of strong electron-withdrawing groups on the aromatic ring. If present, an alternative synthetic route may be necessary.[4][5][6]
4. Suboptimal Temperature: The reaction temperature is too low to overcome the activation energy.• While some reactions proceed at 0°C to room temperature, others may require gentle heating. Perform small-scale trials at slightly elevated temperatures (e.g., 40-50°C), monitoring by TLC for product formation and side products.
Formation of Multiple Products (Isomers) 1. Ortho- and Para-Isomer Formation: The fluorine atom directs acylation to both positions.• Lowering the reaction temperature can increase the selectivity for the sterically less hindered para-product.• Purification via column chromatography or recrystallization is often necessary to separate the isomers.
2. Polyacylation: The product is undergoing a second acylation.• This is less common in acylation than alkylation because the ketone product deactivates the ring. However, if the starting arene is highly activated, use a 1:1 stoichiometry of the arene and acylating agent.
Reaction Does Not Go to Completion 1. Insufficient Reaction Time: The reaction has not been allowed to run long enough.• Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is complete when the limiting starting material is no longer visible on the TLC plate.
2. Poor Reagent Purity: Impurities in the starting materials are inhibiting the reaction.• Use high-purity starting materials. If necessary, distill liquid reagents and recrystallize solid reagents before use.
Difficult Workup 1. Emulsion Formation: An emulsion forms during the aqueous quench, making layer separation difficult.• Instead of quenching with ice, quench with a dilute HCl solution (e.g., 3M HCl) and gently heat for a short period (e.g., 5-10 minutes) to help break up the aluminum salts.[7]
2. Product Precipitation: The product precipitates out during the workup.• Ensure you are using a sufficient volume of organic solvent to keep the product dissolved during extraction.

Troubleshooting Workflow

The following diagram outlines a systematic workflow for troubleshooting low-yield reactions.

G Start Low Yield Observed CheckAnhydrous Verify Anhydrous Conditions Start->CheckAnhydrous CheckCatalyst Check Catalyst Stoichiometry CheckAnhydrous->CheckCatalyst [Conditions were Dry] RedoDry Redo with Dry Glassware/Solvents CheckAnhydrous->RedoDry [Moisture Suspected] OptimizeTemp Optimize Reaction Temperature CheckCatalyst->OptimizeTemp [Stoichiometry Correct] AdjustStoichiometry Increase AlCl₃ to 1.1-1.2 eq. CheckCatalyst->AdjustStoichiometry [<1.1 eq. Used] CheckReagents Verify Reagent Purity OptimizeTemp->CheckReagents [No Improvement] Success Improved Yield OptimizeTemp->Success [Improvement] ConsultLit Consult Literature for Alternative Catalysts/Conditions CheckReagents->ConsultLit [Reagents are Pure] PurifyReagents Purify/Distill Reagents CheckReagents->PurifyReagents [Purity Questionable] RedoDry->Success AdjustStoichiometry->Success PurifyReagents->Success

Caption: A stepwise workflow for troubleshooting low yields.

Experimental Protocols

Below are detailed protocols for the synthesis of two common fluorinated benzophenones. These are intended as a starting point and may require optimization based on your specific laboratory conditions and reagent purity.

Protocol 1: Synthesis of 4,4'-Difluorobenzophenone

This protocol is adapted from established procedures for the acylation of fluorobenzene.[8]

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • p-Fluorobenzoyl chloride

  • Fluorobenzene (anhydrous)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Petroleum ether or ethanol for recrystallization

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents).

  • Solvent Addition: Add anhydrous dichloromethane to the flask.

  • Reagent Addition: Cool the stirred suspension to 0°C in an ice bath. Add fluorobenzene (1.0 equivalent) to the dropping funnel and add it dropwise to the AlCl₃ suspension.

  • Acylating Agent Addition: In a separate, dry container, dissolve p-fluorobenzoyl chloride (1.0 equivalent) in a small amount of anhydrous dichloromethane. Add this solution to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup (Quenching): Cool the reaction mixture in an ice bath and slowly and carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl. Caution: This is an exothermic process and will release HCl gas. Perform this step in a well-ventilated fume hood.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification: Recrystallize the crude solid from petroleum ether or an ethanol/water mixture to yield pure 4,4'-difluorobenzophenone as colorless crystals.[9]

Protocol 2: Synthesis of 2,4'-Difluorobenzophenone

This synthesis requires careful control of stoichiometry to favor the mono-acylation of fluorobenzene with 2-fluorobenzoyl chloride.

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • 2-Fluorobenzoyl chloride

  • Fluorobenzene (anhydrous)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Hydrochloric acid (HCl), dilute solution

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Ethanol for recrystallization

Procedure:

  • Reaction Setup: Follow the same setup as in Protocol 1.

  • Catalyst Suspension: Suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous dichloromethane.

  • Reagent Addition: Cool to 0°C. Add a solution of 2-fluorobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane dropwise to the AlCl₃ suspension.

  • Arene Addition: Add a solution of fluorobenzene (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture, keeping the temperature below 5°C.

  • Reaction: Stir the reaction at 0-5°C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-5 hours. Monitor by TLC.

  • Workup: Quench the reaction by slowly adding it to a beaker of ice-cold dilute HCl.

  • Extraction and Washing: Follow the same extraction and washing procedure as in Protocol 1.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product will likely be a mixture of 2,4'- and 4,4'-difluorobenzophenone. These isomers can be separated by careful column chromatography on silica gel, followed by recrystallization of the desired fraction from ethanol.

Data Presentation: Optimizing Reaction Parameters

The following table summarizes the expected impact of key reaction parameters on the synthesis of fluorinated benzophenones.

Parameter Variation Expected Impact on Yield Expected Impact on Purity (Selectivity) Causality
Temperature Low (0-5°C)May be lower if activation energy is not met.Generally higher para-selectivity.Favors the sterically less hindered para-product.
High (Room Temp to 50°C)Generally higher, but may decrease with decomposition at very high temperatures.May decrease due to increased formation of the ortho-isomer.Provides sufficient energy to overcome the activation barrier for both isomers.
AlCl₃ Stoichiometry < 1.0 eq.Significantly lower.Not applicable if no reaction occurs.Insufficient catalyst to drive the reaction to completion due to product complexation.
1.1 - 1.2 eq.Optimal.Optimal.Ensures enough catalyst is present for the reaction to proceed to completion.
> 1.5 eq.May not significantly improve yield.Can lead to more side products and a more difficult workup.Excess Lewis acid can promote side reactions.
Solvent DichloromethaneGoodGoodA common, relatively inert solvent for Friedel-Crafts reactions.
Carbon DisulfideGoodGoodAnother traditional solvent, but more hazardous.
NitrobenzeneCan be used for deactivated arenes.May act as a reagent if not careful.Its polar nature can help dissolve intermediates, but it is also a deactivating solvent.[10]

Safety Precautions

  • Aluminum Chloride (Anhydrous): Reacts violently with water, releasing heat and toxic HCl gas. It is corrosive and can cause severe burns. Handle in a fume hood, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoid inhalation of the dust.[1]

  • Acyl Chlorides: Are corrosive and lachrymatory (tear-producing). Handle with care in a fume hood.

  • Fluorinated Aromatic Compounds: Can be toxic. Consult the Safety Data Sheet (SDS) for each specific reagent.

  • Workup: The quenching of the reaction with water is highly exothermic and releases HCl gas. This must be done slowly, with cooling, and in a well-ventilated fume hood.

By understanding the underlying principles of the Friedel-Crafts acylation and employing a systematic approach to troubleshooting, researchers can confidently optimize the synthesis of fluorinated benzophenones for their specific applications.

References

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Woydziak, Z. R., Fu, L., & Peterson, B. R. (2012). Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution. Journal of Organic Chemistry, 77(1), 473–481. [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. [Link]

  • Woydziak, Z. R., Fu, L., & Peterson, B. R. (2012). Synthesis of fluorinated benzophenones, xanthones, acridones, and thioxanthones by iterative nucleophilic aromatic substitution. The Journal of Organic Chemistry, 77(1), 473–481. [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]

  • European Patent Office. (1979). Preparation of 4,4'-difluorobenzophenone. (EP 0004710 A2). [Link]

  • Davies, D. (2011, August 2). Experiment 14: Friedel-Crafts Acylation. YouTube. [Link]

  • Akhmetov, V., Feofanov, M., Ioutsi, V., Hampel, F., & Amsharov, K. (2019). Unusual Fusion of α-Fluorinated Benzophenones under McMurry Reaction Conditions. Chemistry – A European Journal, 25(8), 1910-1913. [Link]

  • Dunlop, R. D., & Gardner, J. H. (1933). The Preparation of 4-Fluoro- and 4,4'-Difluorobenzophenone. Journal of the American Chemical Society, 55(4), 1665–1666. [Link]

  • Google Patents. (n.d.).
  • University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem. [Link]

  • ResearchGate. (2013). How are the ortho and para positions of benzene separated?[Link]

  • Google Patents. (n.d.). Method for preparing high-purity 2,4'-difluorobenzophenone. (CN103449986A).
  • LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • Akhmetov, V., Feofanov, M., Ioutsi, V., Hampel, F., & Amsharov, K. (2019). Unusual Fusion of α-Fluorinated Benzophenones under McMurry Reaction Conditions. Chemistry – A European Journal, 25(8), 1910-1913. [Link]

  • Google Patents. (n.d.). Preparation method of 4,4'-difluorobenzophenone. (CN106045828A).
  • Google Patents. (n.d.). Separation of ortho-, meta-, and para-phenylphenols. (US2129908A).
  • Macquarie University. (2019). Synthesis of Fluorinated Benzophenones for Biological Activity Probing. [Link]

  • ResearchGate. (n.d.). Synthesis of fluorine-containing prenylated benzophenones | Request PDF. [Link]

Sources

Technical Support Center: Synthesis of 2-Fluoro-4'-pyrrolidinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Fluoro-4'-pyrrolidinomethyl benzophenone. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important benzophenone derivative. We will delve into the causality behind experimental outcomes, offering field-proven insights to help you troubleshoot and optimize your reactions.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues you might encounter during the synthesis, providing explanations and actionable solutions.

Question 1: My Friedel-Crafts acylation step is resulting in a low yield of the desired 2-Fluoro-4'-carboxybenzophenone intermediate. What are the likely causes and how can I improve it?

Answer:

Low yields in the Friedel-Crafts acylation of fluorobenzene with 4-carboxybenzoyl chloride (or a related acylating agent) are a frequent challenge. The primary causes often revolve around catalyst deactivation, suboptimal reaction conditions, and the inherent reactivity of the starting materials.

Underlying Causes and Solutions:

  • Catalyst Inactivation: The Lewis acid catalyst (commonly AlCl₃) is extremely sensitive to moisture. Trace amounts of water in your reagents or solvent will hydrolyze the catalyst, rendering it inactive.[1]

    • Preventative Protocol:

      • Ensure all glassware is rigorously dried in an oven (e.g., at 120°C overnight) and cooled under an inert atmosphere (Nitrogen or Argon).

      • Use anhydrous solvents. If not purchased as anhydrous, solvents like dichloromethane should be freshly distilled over a suitable drying agent (e.g., CaH₂).

      • Conduct the reaction under a strict inert atmosphere.[1]

  • Suboptimal Reaction Temperature: Temperature control is critical. While heating can drive the reaction forward, excessively high temperatures can lead to the formation of side products and decomposition. Conversely, if the temperature is too low, the reaction rate may be impractically slow.

    • Optimization Strategy: It is often recommended to perform the initial addition of reagents at a lower temperature (e.g., 0-5°C) to control the initial exothermic reaction, followed by a gradual warming to room temperature or gentle reflux to drive the reaction to completion.[2]

  • Formation of Isomeric Byproducts: Fluorine is an ortho-, para-directing group in electrophilic aromatic substitution. While the para-product (4'-fluoro) is sterically favored, some amount of the ortho-isomer (2'-fluoro) is often formed as a significant byproduct.[1] This diverts starting material from your desired product stream.

    • Mitigation: The choice of catalyst and solvent can influence regioselectivity. Some modern catalyst systems, such as hafnium triflate, have been shown to improve para-selectivity in the acylation of fluorobenzene.[3]

  • Deactivation of the Aromatic Ring: The acyl group being added is electron-withdrawing, which deactivates the newly formed benzophenone ring towards further acylation. While this generally prevents polyacylation, if the reaction conditions are too harsh (e.g., high temperature, large excess of catalyst), it can still occur to a minor extent, consuming your starting material.[1]

Question 2: I'm observing a persistent impurity with the same mass as my final product in the final purification step. What could it be?

Answer:

This is a classic case of isomerism, a common issue in the synthesis of substituted benzophenones. The most likely culprit is an isomer of your target compound, which can be challenging to separate due to similar physical properties.

Potential Isomeric Impurities:

  • (4-Fluorophenyl)(4-(pyrrolidin-1-ylmethyl)phenyl)methanone: This isomer arises if the initial Friedel-Crafts acylation occurs at the para-position of fluorobenzene instead of the ortho-position. Given that para-substitution is often favored, this can be a significant impurity if the initial acylation is not highly regioselective for the ortho position.

  • Positional Isomers from the Pyrrolidinomethyl Group: While less common if starting from a pure 4'-substituted benzophenone, impurities in the intermediate could lead to the pyrrolidinomethyl group being at the ortho- or meta-position of the second phenyl ring.

Troubleshooting and Identification Workflow:

  • Analytical Confirmation:

    • NMR Spectroscopy: 2D NMR techniques like COSY and HMBC can be invaluable in confirming the connectivity of your final product and identifying the structure of the isomeric impurity. The coupling patterns of the aromatic protons will be distinct for each isomer.

    • LC-MS/MS: While the mass will be the same, the fragmentation pattern in MS/MS might differ between isomers. More importantly, a well-optimized HPLC method should be able to separate the isomers.

  • Purification Strategy:

    • Column Chromatography: This is the most common method for separating isomers. Experiment with different solvent systems (e.g., gradients of ethyl acetate in hexanes, or adding a small amount of a polar solvent like methanol to a dichloromethane mobile phase) to improve resolution.

    • Recrystallization: If a suitable solvent system can be found where the solubility of the desired product and the impurity differ significantly, recrystallization can be an effective purification method.[2]

Frequently Asked Questions (FAQs)

What are the most common impurities in the synthesis of this compound?

The impurities can be broadly categorized based on the synthetic step in which they are formed.

Impurity TypeSpecific ExamplePotential SourceRecommended Analytical Method
Starting Materials Unreacted Fluorobenzene, 4-(chloromethyl)benzoyl chlorideIncomplete reaction, incorrect stoichiometryGC-MS, LC-MS
Isomeric Impurities (4-Fluorophenyl)(4-(pyrrolidin-1-ylmethyl)phenyl)methanoneLack of regioselectivity in Friedel-Crafts acylation[1]HPLC, NMR[4][5]
Side-Reaction Products Di-acylated fluorobenzeneHarsh reaction conditions (high temp., excess catalyst) in Friedel-Crafts step[1]LC-MS
Degradation Products BenzophenonePotential degradation of the product under harsh work-up or purification conditionsHPLC, UV-Vis Spectrophotometry[6][7]
Reagent-derived Residual PyrrolidineIncomplete removal during work-up and purificationNMR, LC-MS
What is the best way to monitor the progress of the nucleophilic substitution reaction to add the pyrrolidinomethyl group?

Answer:

Thin-Layer Chromatography (TLC) is the most convenient method for real-time reaction monitoring.

Step-by-Step TLC Protocol:

  • Prepare your TLC plate: Use a silica gel plate.

  • Spot the plate: Apply three spots:

    • S: Your starting material (the benzophenone intermediate).

    • C: A co-spot of both the starting material and the reaction mixture.

    • R: The reaction mixture.

  • Develop the plate: Use a suitable solvent system. A good starting point is a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v). The product, being more polar due to the amine group, should have a lower Rf value than the starting material.

  • Visualize: Check the plate under a UV lamp (254 nm). The reaction is complete when the spot corresponding to the starting material is no longer visible in the 'R' lane.

For more quantitative analysis, High-Performance Liquid Chromatography (RP-HPLC) is the preferred method.[4] It can precisely measure the disappearance of the starting material and the appearance of the product.

Visualizing the Process: Diagrams and Workflows

To better understand the synthesis and potential pitfalls, the following diagrams illustrate the key processes.

Synthetic_Pathway cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Nucleophilic Substitution Fluorobenzene Fluorobenzene Intermediate 2-Fluoro-4'-(chloromethyl)benzophenone Fluorobenzene->Intermediate 4_chloromethyl_benzoyl_chloride 4-(Chloromethyl)benzoyl chloride 4_chloromethyl_benzoyl_chloride->Intermediate AlCl3 AlCl3 (Catalyst) AlCl3->Intermediate Final_Product 2-Fluoro-4'-pyrrolidinomethyl benzophenone Intermediate->Final_Product Pyrrolidine Pyrrolidine Pyrrolidine->Final_Product

Caption: General synthetic pathway for this compound.

Impurity_Formation Fluorobenzene Fluorobenzene Desired_Product para-substituted product (desired intermediate) Fluorobenzene->Desired_Product Impurity ortho-substituted product (Isomeric Impurity) Fluorobenzene->Impurity Acyl_Chloride R-COCl Acyl_Chloride->Desired_Product Acyl_Chloride->Impurity Lewis_Acid Lewis Acid Lewis_Acid->Desired_Product Lewis_Acid->Impurity

Caption: Formation of ortho-isomer impurity during Friedel-Crafts acylation.

Troubleshooting_Workflow Start Low Product Yield Observed Check_Reagents Check Reagent Purity & Anhydrous Conditions Start->Check_Reagents Check_Conditions Review Reaction Temperature & Time Start->Check_Conditions Analyze_Crude Analyze Crude Mixture (TLC, LC-MS, NMR) Check_Reagents->Analyze_Crude Check_Conditions->Analyze_Crude Impurity_Identified Major Impurity Identified? Analyze_Crude->Impurity_Identified Optimize_Purification Optimize Purification (Chromatography, Recrystallization) Impurity_Identified->Optimize_Purification Yes Optimize_Reaction Optimize Reaction Conditions (Catalyst, Solvent, Temp.) Impurity_Identified->Optimize_Reaction No (Incomplete Reaction) Success Yield Improved Optimize_Purification->Success Optimize_Reaction->Success

Caption: Troubleshooting workflow for addressing low product yield.

References

  • BenchChem. (n.d.). Identifying side products in Friedel-Crafts acylation of fluorobenzene.
  • BenchChem. (n.d.). 4-Chloro-3-fluoro-4'-pyrrolidinomethyl Benzophenone.
  • Walash, M. I., El-Enany, N., & Abdelal, A. A. (2011). Derivative spectrophotometric analysis of benzophenone (as an impurity) in phenytoin. Chemistry Central Journal, 5, 76.
  • Walash, M. I., El-Enany, N., & Abdelal, A. A. (2011). Derivative spectrophotometric analysis of benzophenone (as an impurity) in phenytoin. ResearchGate.
  • Pratiwi, R., Hertiani, T., & Juneedi, S. (2019). Development and validation of a new RP-HPLC-UV method for the simultaneous determination of phenytoin impurities, benzophenone, and benzil. Acta Chromatographica, 31(4), 241-246.
  • Sravan Kumar, G., et al. (2015). Impurity profiling of sulisobenzone by rp-hplc method. World Journal of Pharmaceutical Research, 4(2), 510-523.
  • Saeed, A., et al. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. International Journal of Advanced Chemistry Research, 3(1), 1-6.

Sources

Technical Support Center: A Guide to Scaling Up 2-Fluoro-4'-pyrrolidinomethyl Benzophenone Production

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This technical support guide is designed for researchers, chemists, and process development professionals facing the challenges of scaling up the synthesis of 2-Fluoro-4'-pyrrolidinomethyl benzophenone. This valuable benzophenone derivative serves as a key building block in medicinal chemistry and materials science. Scaling its production from the lab bench to pilot or manufacturing scale introduces a unique set of challenges requiring careful consideration of reaction conditions, safety, and purification strategies. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to navigate these complexities.

Recommended Synthetic Pathway

Based on common synthetic strategies for complex benzophenones, a multi-step approach is recommended to avoid complications associated with the basicity of the pyrrolidine moiety during the initial C-C bond formation. The most robust and scalable route involves a three-step sequence:

  • Friedel-Crafts Acylation: Reaction of toluene with 2-fluorobenzoyl chloride to form the key intermediate, 2-fluoro-4'-methylbenzophenone.

  • Benzylic Bromination: Selective radical bromination of the methyl group to yield 2-fluoro-4'-(bromomethyl)benzophenone.

  • Nucleophilic Substitution: Reaction of the brominated intermediate with pyrrolidine to afford the final product.

This pathway strategically introduces the sensitive pyrrolidine group in the final step, thus avoiding its interaction with the Lewis acid catalyst used in the Friedel-Crafts reaction.

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Benzylic Bromination cluster_2 Step 3: Nucleophilic Substitution A Toluene + 2-Fluorobenzoyl Chloride B 2-Fluoro-4'-methylbenzophenone A->B  AlCl3, CH2Cl2 (Exothermic, Regioselectivity) C 2-Fluoro-4'-(bromomethyl)benzophenone B->C  NBS, AIBN (Selectivity, Stability) D 2-Fluoro-4'-pyrrolidinomethyl benzophenone C->D  Pyrrolidine, Base (Purification)

Caption: Proposed 3-step synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up of each synthetic step.

Step 1: Friedel-Crafts Acylation

Q1: My reaction yield is low, or the reaction stalls before completion. What are the likely causes?

A1: This is a common issue often traced back to reagent quality or catalyst activity.

  • Moisture Contamination: Friedel-Crafts reactions are notoriously sensitive to moisture, which rapidly deactivates the Lewis acid catalyst (e.g., AlCl₃). Ensure all glassware is oven-dried, and solvents like dichloromethane are anhydrous.[1][2]

  • Catalyst Stoichiometry: More than a stoichiometric amount of Lewis acid is often required because the catalyst complexes with the carbonyl oxygen of both the acyl chloride and the resulting ketone product. On a large scale, ensure efficient mixing to prevent localized "dead spots."

  • Purity of Reagents: The 2-fluorobenzoyl chloride should be of high purity. Any residual acid (from its preparation) can interfere with the reaction. Toluene should also be dry and free of contaminants.

Q2: I'm observing a significant amount of the ortho-acylated isomer. How can I improve para-selectivity?

A2: While the fluorine atom is an ortho, para-director, the para-position is sterically favored.[2] Formation of the ortho-isomer is typically promoted by higher reaction temperatures.

  • Temperature Control: Maintain a low reaction temperature, especially during the addition of the Lewis acid and the acyl chloride.[1] Starting the reaction at 0-5 °C can significantly enhance para-selectivity by increasing the kinetic barrier for the more sterically hindered ortho-attack.[1][2]

  • Catalyst Choice: While AlCl₃ is common, exploring other Lewis acids like FeCl₃ or solid-supported catalysts may alter the steric environment and improve regioselectivity.[1] Some modern catalysts, like rare earth triflates, have shown high para-selectivity in related acylations.[3][4]

Q3: How can I manage the strong exotherm during catalyst addition at a larger scale?

A3: This is a critical safety and process control challenge.

  • Slow, Controlled Addition: Add the Lewis acid portion-wise or as a slurry in the reaction solvent to the solution of toluene and acyl chloride at a reduced temperature.

  • Efficient Cooling: Ensure your reactor has adequate cooling capacity. A jacketed reactor with a powerful chilling unit is essential for scale-up.

  • Reverse Addition: Consider adding the acyl chloride slowly to a pre-cooled slurry of the Lewis acid in toluene. This can sometimes help maintain better temperature control.

Step 2: Benzylic Bromination

Q1: My bromination with N-Bromosuccinimide (NBS) is slow or incomplete.

A1: Radical reactions require proper initiation.

  • Initiator Activity: Ensure your radical initiator (e.g., AIBN or benzoyl peroxide) is fresh. These compounds can decompose over time. The reaction temperature must be appropriate for the chosen initiator's half-life.

  • Light Source: While not always necessary with chemical initiators, irradiating the reaction mixture with a broad-spectrum lamp can sometimes facilitate initiation.

  • Inhibitors: Ensure your starting material and solvent are free from radical inhibitors (e.g., phenols, hydroquinones).

Q2: I'm forming dibrominated byproducts and some aromatic ring bromination.

A2: This points to a lack of selectivity.

  • Stoichiometry: Use only a slight excess of NBS (e.g., 1.05-1.1 equivalents). A large excess will promote over-bromination.

  • Reaction Monitoring: Closely monitor the reaction by TLC or HPLC. Stop the reaction as soon as the starting material is consumed to prevent the product from being further brominated.

  • Solvent Choice: Use a non-polar solvent like carbon tetrachloride or cyclohexane. Polar solvents can promote ionic pathways, leading to ring bromination.

Step 3: Nucleophilic Substitution & Purification

Q1: The final substitution reaction is giving a low yield of the target compound.

A1: This step is generally high-yielding, so issues often relate to the quality of the intermediate or the reaction conditions.

  • Intermediate Purity: The 2-fluoro-4'-(bromomethyl)benzophenone intermediate can be lachrymatory and somewhat unstable. It is often best to use it immediately after preparation. If it has been stored, its purity should be re-confirmed.

  • Base and Stoichiometry: Use at least two equivalents of pyrrolidine: one to act as the nucleophile and one to act as a base to neutralize the HBr byproduct. Alternatively, use a non-nucleophilic base like triethylamine or K₂CO₃ along with a slight excess of pyrrolidine.[1]

Q2: My final product streaks badly on silica gel chromatography, making purification difficult.

A2: The basic pyrrolidine nitrogen interacts strongly with the acidic silica gel.

  • Modified Eluent: Add a small amount of a basic modifier, such as 0.5-1% triethylamine or ammonia in methanol, to your eluent system (e.g., hexane/ethyl acetate). This will neutralize the active sites on the silica and lead to much better peak shapes.

  • Alternative Stationary Phases: Consider using neutral or basic alumina for chromatography, which is more compatible with basic compounds.

  • Crystallization: The most scalable purification method is crystallization. Given the product is a solid, developing a robust crystallization protocol is paramount. Screen various solvents (e.g., ethanol, isopropanol, ethyl acetate, heptane) and solvent/anti-solvent systems to find conditions that yield high purity and recovery.

  • Acid-Base Extraction: An alternative workup involves an acid-base extraction. Dissolve the crude product in an organic solvent (e.g., dichloromethane) and extract with dilute aqueous acid (e.g., 1M HCl). The protonated amine product will move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer with NaOH and extract the pure product back into an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up this synthesis? A1: The Friedel-Crafts acylation is the most hazardous step. It involves a highly exothermic reaction and the use of AlCl₃, which reacts violently with water and releases HCl gas.[5] The benzylic bromination intermediate is a lachrymator and should be handled in a well-ventilated fume hood. Always use appropriate personal protective equipment (PPE).

Q2: Are there "greener" or more modern alternatives to using stoichiometric AlCl₃? A2: Yes, significant research has focused on developing catalytic Friedel-Crafts reactions to minimize waste. Metal triflates, such as scandium triflate (Sc(OTf)₃) or hafnium triflate (Hf(OTf)₄), have been shown to be effective catalysts that can often be recovered and reused.[4] Using solid acid catalysts or performing the reaction under solvent-free conditions are also areas of active research.[3]

Q3: What analytical methods are recommended for in-process control? A3:

  • Thin-Layer Chromatography (TLC): Excellent for quick, qualitative monitoring of reaction progress.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of starting materials and the formation of products and byproducts. Essential for determining purity.

  • Gas Chromatography (GC): Useful for monitoring the Friedel-Crafts step, especially for checking the ratio of ortho/para isomers.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are indispensable for structural confirmation of intermediates and the final product.

Q4: What are the recommended storage conditions for the final product? A4: this compound is a stable solid. However, like most amines, it can slowly oxidize or absorb CO₂ from the air. It should be stored in a tightly sealed container, protected from light, in a cool, dry place. For long-term storage, blanketing with an inert atmosphere (nitrogen or argon) is recommended.

Optimized Experimental Protocols

Protocol 1: Synthesis of 2-Fluoro-4'-methylbenzophenone
  • To a dry, inerted, jacketed reactor equipped with a mechanical stirrer and a thermocouple, charge anhydrous dichloromethane (5 volumes) and toluene (1.2 eq). Cool the solution to 0-5 °C.

  • Charge aluminum chloride (AlCl₃, 1.3 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.

  • Slowly add 2-fluorobenzoyl chloride (1.0 eq) via an addition funnel over 1-2 hours, maintaining the internal temperature at 0-5 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor progress by HPLC or GC.

  • Once complete, cool the reaction mixture to 0 °C and slowly quench by transferring it to a separate vessel containing a stirred mixture of ice and water.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water, then saturated sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by crystallization or used directly in the next step.

Protocol 2: Synthesis of 2-Fluoro-4'-(bromomethyl)benzophenone
  • Charge the crude 2-fluoro-4'-methylbenzophenone (1.0 eq) and a suitable solvent like cyclohexane (10 volumes) to a reactor.

  • Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of Azobisisobutyronitrile (AIBN, 0.02 eq).

  • Heat the mixture to reflux (approx. 80-85 °C) and stir under an inert atmosphere. The reaction can be irradiated with a sun lamp to facilitate initiation.

  • Monitor the reaction by TLC/HPLC. The reaction is typically complete in 2-4 hours.

  • Cool the reaction mixture to room temperature. Filter off the succinimide byproduct and wash the filter cake with cyclohexane.

  • Wash the filtrate with water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product should be used promptly.

Protocol 3: Synthesis of this compound
  • Dissolve the crude 2-fluoro-4'-(bromomethyl)benzophenone (1.0 eq) in a polar aprotic solvent such as acetonitrile or THF (8 volumes).

  • Add potassium carbonate (K₂CO₃, 1.5 eq) followed by pyrrolidine (1.2 eq).

  • Heat the mixture to 50-60 °C and stir until the reaction is complete as monitored by HPLC (typically 3-5 hours).

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue either by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient containing 1% triethylamine) or, preferably, by crystallization from a suitable solvent like isopropanol/heptane.

Data Summary

StepKey ReagentsTypical Temp.Typical TimeTypical YieldKey Challenge
1. Acylation Toluene, 2-Fluorobenzoyl Chloride, AlCl₃0 °C to RT5-8 h85-95%Exotherm, Moisture, Regioselectivity
2. Bromination NBS, AIBN80-85 °C2-4 h80-90%Selectivity (mono- vs di-bromination)
3. Substitution Pyrrolidine, K₂CO₃50-60 °C3-5 h90-98%Purification of the basic final product

References

  • Wikipedia. Ketone - Wikipedia. [Link]

  • Narayana Babu, M., et al. (2012). Synthesis and Antimicrobial Activity of Some Novel Pyrrolidine Derivatives. International Journal of ChemTech Research, 4(3), 903-909.
  • Chemical & Pharmaceutical Bulletin. (2006). 4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist. 54(11), 1515-1524. [Link]

  • Master Organic Chemistry. Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). [Link]

  • University of Calgary. Ch20: RLi or RMgX with Nitriles to Ketones. [Link]

  • ChemSRC. 2-CHLORO-4-FLUORO-2'-PYRROLIDINOMETHYL BENZOPHENONE Safety Data Sheets. [Link]

  • Organic Chemistry Portal. Grignard Reaction. [Link]

  • Pearson+. A ketone can be prepared from the reaction of a nitrile with a Grignard reagent. [Link]

  • Google Patents. (2013). Synthesizing method of 2-amino-4'-fluoro-benzophenone. CN103086899A.
  • ResearchSpace@UKZN. (2011). Synthesis of fluorinated benzophenones and phenylcoumarins. [Link]

  • Google Patents. (2009).
  • National Institutes of Health. (2022). C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres. PMC. [Link]

  • ResearchGate. (2007). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. [Link]

  • International Journal of Advanced Chemistry Research. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. [Link]

  • Khan Academy. Friedel-Crafts acylation. [Link]

Sources

minimizing side reactions in the synthesis of pyrrolidinomethyl benzophenones

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Pyrrolidinomethyl Benzophenones

A Guide to Minimizing Side Reactions and Optimizing Yield

Welcome to the technical support center for the synthesis of pyrrolidinomethyl benzophenones. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize the Mannich reaction to synthesize these valuable compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to troubleshoot common issues, particularly the formation of unwanted side products. This document is structured as a dynamic troubleshooting guide to directly address the challenges you may encounter in the lab.

Section 1: The Core Chemistry & Common Pitfalls

The synthesis of pyrrolidinomethyl benzophenones is a classic example of the Mannich reaction, a three-component condensation of an active hydrogen compound (benzophenone), an aldehyde (formaldehyde), and a secondary amine (pyrrolidine).[1] The reaction proceeds via the formation of an electrophilic Eschenmoser-like iminium ion, which is then attacked by the enolate of the benzophenone.[2][3]

While powerful, this reaction is susceptible to several competing pathways that can significantly reduce the yield and complicate the purification of the desired Mannich base. Understanding these side reactions is the first step toward preventing them.

Mannich_Mechanism cluster_iminium Iminium Ion Formation cluster_enol Enolization cluster_product Product Formation Pyrrolidine Pyrrolidine Iminium N-Methylenepyrrolidinium Ion (Electrophile) Pyrrolidine->Iminium + H₂O Formaldehyde Formaldehyde Formaldehyde->Iminium Product Pyrrolidinomethyl Benzophenone Iminium->Product C-C Bond Formation Benzophenone Benzophenone Enolate Benzophenone Enolate (Nucleophile) Benzophenone->Enolate Acid/Base Catalyst Enolate->Product

Caption: Core mechanism of the Mannich reaction for pyrrolidinomethyl benzophenone synthesis.

The primary challenges arise from the high reactivity of the formaldehyde and the potential for multiple reactions on the benzophenone substrate.

Side_Reactions Reactants Benzophenone + Pyrrolidine + Formaldehyde DesiredProduct Desired Mono-Adduct (Pyrrolidinomethyl Benzophenone) Reactants->DesiredProduct Desired Pathway BisAdduct Side Product 1: Bis-aminomethylation Reactants->BisAdduct Excess Reagents DesiredProduct->BisAdduct + Iminium Ion Enone Side Product 3: α,β-Unsaturated Ketone DesiredProduct->Enone Thermal/Base-Induced Elimination Polymer Side Product 2: Insoluble Polymers Formaldehyde_Pyrrolidine->Polymer Self-Condensation

Caption: Overview of the desired reaction pathway versus common side reactions.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis.

Q1: My reaction is producing a significant amount of a higher molecular weight byproduct, confirmed by MS. What is it and how can I prevent it?

A1: This is a classic case of bis-aminomethylation , where a second pyrrolidinomethyl group is added to the other alpha-carbon of the benzophenone. This occurs when the initial product, which still contains an acidic alpha-hydrogen, reacts again with the iminium ion.

Causality & Prevention Strategy:

  • Stoichiometry Control (The Primary Lever): The most common cause is an excess of formaldehyde and/or pyrrolidine. The iminium ion is highly reactive, and if it remains in solution after the initial reaction, it will react with the mono-substituted product.

    • Actionable Advice: Use the benzophenone as the limiting reagent. A stoichiometry of 1.0 eq (benzophenone) to 1.1-1.2 eq (pyrrolidine) and 1.1-1.2 eq (formaldehyde) is a robust starting point. An excess of the iminium-forming components drives the formation of the di-substituted product.

  • Slow Addition of Reagents: A high instantaneous concentration of the iminium ion favors multiple additions.

    • Actionable Advice: Instead of adding all reagents at once, slowly add a solution of formaldehyde to the mixture of benzophenone and pyrrolidine. Some protocols have found success with addition times as long as 5 hours to maintain a low concentration of the electrophile.[4]

  • Temperature Management: Higher temperatures can accelerate the rate of the second addition.

    • Actionable Advice: Maintain a controlled temperature, typically between 25-50°C. Avoid aggressive heating unless reaction kinetics are prohibitively slow.

Q2: My reaction mixture has become thick with an insoluble white precipitate, and the yield of my desired product is very low. What is happening?

A2: You are likely observing the self-condensation or polymerization of your reagents. Formaldehyde is notoriously prone to polymerization, especially under basic conditions, to form paraformaldehyde.[4] It can also react with pyrrolidine to form aminals and other oligomeric species.

Causality & Prevention Strategy:

  • Reagent Choice (The Most Effective Solution): The use of aqueous formaldehyde introduces water and can lead to complex equilibria.

    • Actionable Advice 1: Use paraformaldehyde , a solid polymer of formaldehyde. When heated in an appropriate solvent (like ethanol or isopropanol) with an acid catalyst, it slowly depolymerizes to provide a controlled, low concentration of monomeric formaldehyde, minimizing self-reaction.

    • Actionable Advice 2: Use a pre-formed iminium salt, such as Eschenmoser's salt (dimethylaminomethyl iodide) or its pyrrolidine equivalent.[2][5][6] This is the most elegant solution as it completely bypasses the use of free formaldehyde in the reaction mixture, eliminating all associated side reactions.[6]

  • pH Control: The formation of the iminium ion is acid-catalyzed. Running the reaction under slightly acidic conditions (pH 4-5) favors the formation of the reactive electrophile while suppressing base-catalyzed formaldehyde polymerization.[2]

    • Actionable Advice: Use the hydrochloride salt of pyrrolidine or add a catalytic amount of a mild acid like acetic acid.

Q3: After work-up or during purification, I notice a new, less polar spot on my TLC, and my product seems unstable. What is this degradation product?

A3: This is likely due to the elimination of the pyrrolidine group to form the corresponding α,β-unsaturated ketone (an enone). Mannich bases are known to undergo this retro-Michael type reaction, especially when heated or exposed to base.[2]

Causality & Prevention Strategy:

  • Thermal Stress: The C-N bond in the Mannich base is susceptible to cleavage at elevated temperatures.

    • Actionable Advice: During purification, avoid excessive temperatures. Use a rotary evaporator with a water bath temperature below 50°C. If distillation is used, it must be performed under high vacuum.

  • pH During Work-up and Purification: Strong bases can promote elimination.

    • Actionable Advice: During the aqueous work-up, use a mild base like sodium bicarbonate for neutralization instead of sodium hydroxide. When performing column chromatography, consider using silica gel that has been neutralized with a small amount of triethylamine in the eluent to prevent on-column elimination.

Q4: The reaction is very slow or stalls completely. How can I drive it to completion?

A4: Stalled reactions are typically due to sub-optimal conditions for the formation of either the enolate (nucleophile) or the iminium ion (electrophile).

Causality & Improvement Strategy:

  • Inefficient Iminium Ion Formation: This is often a pH issue. The reaction requires an acid catalyst to facilitate the dehydration of the intermediate formed from pyrrolidine and formaldehyde.[3][7]

    • Actionable Advice: Ensure the reaction is run under mildly acidic conditions. A common method is to use pyrrolidine hydrochloride or to add a catalytic amount of HCl or acetic acid to the reaction mixture.[2]

  • Inefficient Enolization: Benzophenone is not as readily enolizable as a simple alkyl ketone.

    • Actionable Advice: While strong acid catalysis helps iminium formation, it can hinder enolization. This is a delicate balance. A solvent like ethanol or isopropanol can facilitate both processes. Gentle heating (reflux in ethanol) is often required to increase the rate of enolization and subsequent reaction.

  • Pre-formation of Intermediates: To ensure both components are ready, you can pre-form the iminium salt.

    • Actionable Advice: Stir pyrrolidine and formaldehyde in the reaction solvent for 30-60 minutes before adding the benzophenone. This allows the iminium ion concentration to build before the nucleophile is introduced.

Section 3: Optimized Experimental Protocols

Here are two validated protocols designed to minimize the side reactions discussed above.

Protocol 1: Controlled Stoichiometry Mannich Reaction

This protocol focuses on careful control of reagent ratios to prevent bis-aminomethylation.

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add benzophenone (1.0 eq) and pyrrolidine (1.1 eq).

  • Solvent: Add absolute ethanol as the solvent (approx. 5-10 mL per gram of benzophenone).

  • pH Adjustment: Add concentrated HCl (0.1 eq) dropwise while stirring.

  • Reagent Addition: In a separate vial, prepare a solution of aqueous formaldehyde (37 wt. %, 1.2 eq). Add this solution dropwise to the reaction mixture over 30 minutes at room temperature.

  • Reaction: Heat the mixture to a gentle reflux (approx. 78°C) and monitor the reaction progress by TLC or LC-MS every hour.

  • Work-up: Once the starting material is consumed (typically 3-6 hours), cool the reaction to room temperature. Neutralize with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Caption: Workflow for the Controlled Stoichiometry Mannich Protocol.

Protocol 2: Synthesis Using a Pre-formed Pyrrolidinium Salt (Eschenmoser's Salt Analogue)

This protocol is superior for avoiding formaldehyde-related side reactions.

  • Iminium Salt Preparation (in situ): In a flask under an inert atmosphere (N₂), combine pyrrolidine (1.1 eq) and paraformaldehyde (1.2 eq) in anhydrous dichloromethane. Cool the mixture to 0°C.

  • Activation: Slowly add a solution of trimethylsilyl iodide (TMSI) or a similar activating agent (1.0 eq) to generate the reactive iminium iodide salt in situ. Stir at 0°C for 1 hour.

  • Enolate Formation: In a separate flask, prepare a solution of the benzophenone (1.0 eq) in anhydrous THF. Cool to -78°C and add a strong base like lithium diisopropylamide (LDA) (1.1 eq) to generate the lithium enolate.

  • Reaction: Slowly transfer the enolate solution via cannula to the flask containing the pre-formed iminium salt at 0°C.

  • Quench: After stirring for 2-4 hours, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Work-up & Purification: Proceed with a standard aqueous work-up, extraction, and purification as described in Protocol 1. This method often yields a cleaner crude product.

Section 4: Data Summary for Troubleshooting

The following table summarizes the key issues and the recommended primary action.

Observed IssueProbable Side ReactionPrimary CauseRecommended Corrective Action
High MW Impurity Bis-aminomethylationExcess Formaldehyde/PyrrolidineReduce stoichiometry of amine/aldehyde to 1.1 eq; slow addition.
Insoluble Precipitate Formaldehyde PolymerizationHigh concentration of free formaldehydeUse paraformaldehyde or a pre-formed iminium salt (e.g., Eschenmoser's).[2][6]
Product Degradation β-Elimination of AmineHigh temperature or strong baseUse lower temperatures during work-up (<50°C); neutralize with NaHCO₃.[2]
Stalled Reaction Poor Reagent ActivationIncorrect pHEnsure mildly acidic conditions (pH 4-5) using HCl or acetic acid catalyst.

By understanding the mechanistic basis for side-product formation and strategically adjusting reaction parameters, you can significantly improve the yield, purity, and reproducibility of your pyrrolidinomethyl benzophenone syntheses.

References

  • Wikipedia. (n.d.). Mannich reaction. Retrieved January 18, 2026, from [Link]

  • Tramontini, M., & Angiolini, L. (1994). Mannich Bases: Chemistry and Pharmacology. CRC Press.
  • Kumar, A., et al. (2023). Application of the Mannich reaction in the structural modification of natural products. Future Medicinal Chemistry, 15(16), 1469-1486. [Link]

  • AdiChemistry. (n.d.). Mannich Reaction | Mechanism | Explanation | Applications. Retrieved January 18, 2026, from [Link]

  • SUST Repository. (n.d.). Mannich Reaction The Mannich reaction is three component condensation in which a compound containing an act. Retrieved January 18, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 22). Mannich Reaction. Retrieved January 18, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Mannich Reaction. Retrieved January 18, 2026, from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Supplemental Topics. Retrieved January 18, 2026, from [Link]

  • The Journal of Organic Chemistry. (1978). Performed Mannich salts: a facile preparation of dimethyl(methylene)ammonium iodide. 43(12), 2480–2482. [Link]

Sources

stability testing of 2-Fluoro-4'-pyrrolidinomethyl benzophenone under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Fluoro-4'-pyrrolidinomethyl benzophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability testing of this compound. We will explore the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative scientific and regulatory standards.

Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the fundamental questions regarding the stability of this compound.

Q1: What is this compound and what are its key structural features relevant to stability?

A1: this compound is a synthetic benzophenone derivative. Its stability is influenced by three key structural motifs:

  • Benzophenone Core: This diaryl ketone is a known chromophore, making the molecule susceptible to photodegradation upon exposure to light, particularly UV radiation.[1][2]

  • Pyrrolidinomethyl Group: The tertiary amine within the pyrrolidine ring is a potential site for oxidative degradation.[3] The benzylic C-N bond may also be susceptible to hydrolytic cleavage under certain pH conditions.

  • Fluoro-Substituted Phenyl Ring: The electron-withdrawing nature of the fluorine and the position of the substituents can influence the reactivity of the entire molecule, including the susceptibility of the carbonyl group to nucleophilic attack.

Q2: Why is stability testing a critical requirement for this compound?

A2: Stability testing is essential to understand how the quality of this compound varies over time under the influence of environmental factors like temperature, humidity, and light.[4][5] This process is mandated by regulatory bodies and is crucial for:

  • Identifying Degradation Pathways: Understanding how the molecule degrades helps in developing safer and more stable formulations.[6]

  • Determining Shelf-Life and Storage Conditions: Stability data are used to establish a re-test period for the drug substance or a shelf life for the drug product and to recommend appropriate storage conditions.[4][5]

  • Developing Stability-Indicating Analytical Methods: Forced degradation studies are a prerequisite for developing and validating analytical methods that can accurately separate and quantify the active pharmaceutical ingredient (API) from its degradation products.[6][7]

Q3: What are the primary degradation pathways I should anticipate for this molecule?

A3: Based on its chemical structure, the three most probable degradation pathways are photodegradation, oxidation, and hydrolysis.

  • Photodegradation: Due to the benzophenone core, exposure to light (especially UV) is expected to be a major stress factor.[1][8]

  • Oxidation: The tertiary amine in the pyrrolidine ring is a likely target for oxidative stress, potentially leading to N-oxide formation or other oxidative cleavage products.[3]

  • Hydrolysis: The molecule may be susceptible to degradation in aqueous solutions at pH extremes. The primary sites for hydrolysis could be the C-N bond of the pyrrolidinomethyl group or, less likely, the carbonyl group.[9][10]

Q4: Which regulatory guidelines are essential for designing stability studies?

A4: The International Council for Harmonisation (ICH) guidelines are the global standard. The most relevant documents are:

  • ICH Q1A(R2): This guideline covers stability testing for new drug substances and products, defining conditions for long-term, intermediate, and accelerated studies.[4][11][12][13][14]

  • ICH Q1B: This document specifically details the requirements for photostability testing, including light sources and exposure levels.[11][15][16][17]

Section 2: Designing a Forced Degradation Study

Forced degradation, or stress testing, is the cornerstone of understanding a molecule's intrinsic stability.[7] The goal is to achieve a target degradation of 5-20%, which is sufficient to identify and characterize degradants without leading to complex secondary degradation pathways.[2][18]

Experimental Workflow Overview

The following diagram illustrates a comprehensive workflow for conducting stability studies.

G cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Forced Degradation cluster_2 Phase 3: Analysis & Interpretation cluster_3 Phase 4: Method Validation & Long-Term Study Plan Define Study Objectives (per ICH Q1A/Q1B) Prep Prepare API & Placebo Solutions (e.g., 1 mg/mL in ACN:H2O) Plan->Prep Method Develop Preliminary Analytical Method (HPLC-UV/MS) Prep->Method Hydrolysis Hydrolytic Stress (Acid, Base, Neutral) Method->Hydrolysis Apply Stress Conditions Oxidation Oxidative Stress (e.g., H2O2) Method->Oxidation Apply Stress Conditions Thermal Thermal Stress (Solid & Solution) Method->Thermal Apply Stress Conditions Photo Photolytic Stress (UV/Vis Light) Method->Photo Apply Stress Conditions Analysis Analyze Stressed Samples (HPLC, LC-MS) Hydrolysis->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis MassBalance Calculate Mass Balance & Peak Purity Analysis->MassBalance Identify Identify & Characterize Degradants (MS/MS, NMR) MassBalance->Identify Pathway Propose Degradation Pathways Identify->Pathway Validate Validate Stability-Indicating Method Pathway->Validate LongTerm Initiate Long-Term Stability Study (ICH Conditions) Validate->LongTerm

Caption: Workflow for a comprehensive stability testing program.

Recommended Stress Conditions

The following table summarizes starting conditions for forced degradation studies. These should be optimized to achieve the target 5-20% degradation.

Stress ConditionReagent/ConditionTemperatureDurationRationale & Key Insights
Acid Hydrolysis 0.1 M HCl60°CUp to 72 hrsTo assess stability in acidic environments. The benzylic C-N bond is a potential site of cleavage.[2]
Base Hydrolysis 0.1 M NaOH60°CUp to 72 hrsTo evaluate stability in alkaline conditions. While benzophenones are generally stable, other functional groups may be labile.[2]
Neutral Hydrolysis Purified Water60°CUp to 72 hrsServes as a control for hydrolytic degradation at neutral pH.
Oxidation 3% H₂O₂Room TempUp to 24 hrsThe tertiary amine of the pyrrolidine ring is susceptible to oxidation.[3] This is often a rapid reaction.
Thermal (Solid) Dry Heat80°CUp to 1 weekEvaluates the intrinsic thermal stability of the solid-state API.[7]
Thermal (Solution) Reflux in Solvent80°CUp to 72 hrsAssesses thermal stability in solution, which can differ significantly from the solid state.
Photostability ICH Q1B Option IIRoom TempMin 1.2M lux-hrs (Vis) & 200 W-hrs/m² (UVA)The benzophenone core is a strong chromophore, making photodegradation a highly probable pathway.[15][16] A dark control is mandatory.
Detailed Experimental Protocols

Protocol 1: Hydrolytic Degradation

  • Preparation: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Stress Application:

    • Acid: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl (final concentration: 0.1 M HCl).

    • Base: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH (final concentration: 0.1 M NaOH).

    • Neutral: Mix 1 mL of stock solution with 1 mL of purified water.

  • Incubation: Place all samples in a thermostatically controlled bath at 60°C.

  • Time Points: Withdraw aliquots at 0, 2, 8, 24, and 72 hours.

  • Quenching: Immediately neutralize the acid and base samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration for analysis.

  • Analysis: Analyze using a validated stability-indicating HPLC method.

Protocol 2: Photostability Testing

  • Sample Preparation: Place the solid API powder in a thin, even layer in a suitable transparent container (e.g., quartz dish). Prepare a solution (e.g., 0.1 mg/mL) in a suitable solvent.

  • Exposure: Place the samples in a calibrated photostability chamber that conforms to ICH Q1B specifications.[17]

  • Control: Prepare identical samples and wrap them completely in aluminum foil to serve as dark controls. Place them alongside the exposed samples to monitor for any thermal degradation occurring simultaneously.[16]

  • Analysis: At the end of the exposure period (once the minimum light dose is achieved), analyze both the light-exposed and dark control samples.[15]

Section 3: Troubleshooting Guide

This section provides solutions to common issues encountered during stability testing.

Q5: My chromatogram shows a significant loss of the main peak after stress, but I don't see any major degradation peaks. What is happening?

A5: This issue, often referred to as poor mass balance, can arise from several factors:

  • Formation of Non-Chromophoric Degradants: The degradation product may lack a UV-absorbing chromophore. Re-analyze the samples using a mass spectrometer (LC-MS) or a universal detector like a Charged Aerosol Detector (CAD).

  • Formation of Volatile Degradants: The degradant may be volatile and lost during sample preparation or analysis. This can be investigated using headspace GC-MS.

  • Precipitation: The degradant may be insoluble in the analysis solvent. Visually inspect the sample vials for any precipitate. If observed, try dissolving the sample in a stronger solvent.

  • Strong Retention: The degradant may be highly retained on the HPLC column and not elute during the run time. Run a long, high-organic gradient wash after the main analysis to check for late-eluting peaks.

Q6: I am observing a new peak in my unstressed control sample that was stored at room temperature. What could be the cause?

A6: This indicates potential instability even under standard conditions or an issue with the experimental setup:

  • Solution Instability: The compound may be unstable in the chosen solvent. Evaluate the stability of the analytical solution over time (e.g., 24-48 hours) at room temperature and refrigerated.

  • Interaction with Container: The compound could be adsorbing to or reacting with the sample vial (e.g., glass or plastic). Using silanized glass vials can mitigate adsorption issues.

  • Contamination: The peak could be from contamination of the solvent, glassware, or the HPLC system itself. Analyze a solvent blank to rule this out.

Q7: The degradation in my oxidative stress study with 3% H₂O₂ was instantaneous and complete. How can I achieve controlled degradation?

A7: The tertiary amine in your molecule is likely highly reactive towards oxidation. To achieve the target 5-20% degradation, you need to reduce the stress intensity:

  • Lower H₂O₂ Concentration: Decrease the hydrogen peroxide concentration significantly, trying 0.3% or even 0.03%.

  • Reduce Temperature: Perform the experiment at a lower temperature (e.g., 4°C).

  • Shorter Time Points: Analyze the sample at very early time points (e.g., 5, 15, 30 minutes).

Potential Degradation Pathway Visualization

The following diagram illustrates the potential degradation sites on the this compound molecule under different stress conditions.

Caption: Potential degradation sites on the parent molecule. Note: The image in the diagram is a placeholder and would be replaced with the actual chemical structure in a live system.

Section 4: Analytical Method Considerations

Q8: What type of analytical method is best for these stability studies?

A8: A reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with a photodiode array (PDA) detector is the standard choice.[19]

  • RP-HPLC: Provides excellent separation for moderately polar compounds like this benzophenone derivative. A C18 column is a good starting point.

  • PDA Detector: Allows for the simultaneous monitoring of multiple wavelengths and can assess peak purity, which is critical for a stability-indicating method.

  • Mass Spectrometry (LC-MS): Coupling the HPLC to a mass spectrometer is invaluable for identifying the mass of unknown degradation products, which is the first step in their structural elucidation.[20][21][22]

References

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Avomeen. (2026, January 9). USP Hydrolytic Stability Testing. Retrieved from [Link]

  • Atlas-MTS. (2021, December 13). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Retrieved from [Link]

  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]

  • European Medicines Agency. (1998, January). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • European Medicines Agency. (1998, January 1). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Retrieved from [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • ICH. (2003, February). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Dolzonek, J., et al. (2019). Hydrolytic stability of selected pharmaceuticals and their transformation products. Chemosphere, 236, 124236. Retrieved from [Link]

  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from [Link]

  • Pharma Growth Hub. (2024, November 17). ICH Q1B: Complete Guide to Photostability Testing. YouTube. Retrieved from [Link]

  • Koivikko, R., et al. (2010). Rapid multi-analyte quantification of benzophenone, 4-methylbenzophenone and related derivatives from paperboard food packaging. Food Additives & Contaminants: Part A, 27(10), 1478-1486. Retrieved from [Link]

  • Gómara, B., et al. (2017). Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. Analytical Methods, 9(4), 695-703. Retrieved from [Link]

  • Janus, E., et al. (2021). Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods. Molecules, 26(22), 6945. Retrieved from [Link]

  • de Araujo, J. F. P., et al. (2020). Development and validation of an analytical method for detection and quantification of benzophenone, bisphenol A, diethyl phthalate and 4-nonylphenol by UPLC-MS/MS in surface water. PeerJ, 8, e9483. Retrieved from [Link]

  • Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
  • Dong, M. W., & Huynh-Ba, K. (2020). Stability Studies and Testing of Pharmaceuticals: An Overview. LCGC International. Retrieved from [Link]

  • Science.gov. (n.d.). forced degradation products: Topics by Science.gov. Retrieved from [Link]

  • Dong, M. W., & Huynh-Ba, K. (2020). Stability Studies and Testing of Pharmaceuticals - An Overview. LCGC International. Retrieved from [Link]

  • da Silva, C. P., et al. (2022). An LC-MS/MS method for quantitation of methylparaben, benzophenone, and pharmaceutical compounds from domestic wastewater. Frontiers in Chemistry, 10, 963704. Retrieved from [Link]

  • LibreTexts. (2022, April 26). 10.2: Amino Acids Degradation. Chemistry LibreTexts. Retrieved from [Link]

  • Kim, H. Y., et al. (2021). Benzophenone-3 degradation via UV/H2O2 and UV/persulfate reactions. Journal of Hazardous Materials, 403, 123591. Retrieved from [Link]

  • ChemSino. (2019, July 15). 2-CHLORO-4-FLUORO-2'-PYRROLIDINOMETHYL BENZOPHENONE Safety Data Sheets. Retrieved from [Link]

  • Alsante, K. M., et al. (2022). Forced Degradation – A Review. Pharmaceutical Technology. Retrieved from [Link]

  • Vevelstad, S. J., et al. (2014). Oxidative degradation of amines using a closed batch system. Energy Procedia, 51, 193-200. Retrieved from [Link]

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Validation & Comparative

A Comparative Analysis of 2-Fluoro-4'-pyrrolidinomethyl Benzophenone and Other Benzophenone Derivatives in Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The benzophenone scaffold is a cornerstone in medicinal chemistry, serving as a versatile template for the development of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. This guide provides a detailed comparison of 2-Fluoro-4'-pyrrolidinomethyl benzophenone with other notable benzophenone derivatives, offering insights into its potential advantages and therapeutic applications. The analysis is supported by available experimental data and detailed methodologies to assist researchers in their drug discovery and development endeavors.

The Benzophenone Scaffold: A Privileged Structure in Drug Discovery

The diaryl ketone core of benzophenone offers a unique three-dimensional structure that can be readily modified to optimize interactions with biological targets. The phenyl rings can be substituted with a variety of functional groups to modulate the compound's electronic properties, lipophilicity, and metabolic stability. This adaptability has led to the identification of numerous benzophenone derivatives with potent and selective biological activities.

This compound: A Profile

Structure and Chemical Properties:

This compound is a synthetic derivative characterized by a fluorine atom at the 2-position of one phenyl ring and a pyrrolidinomethyl group at the 4'-position of the second phenyl ring.

  • IUPAC Name: (2-Fluorophenyl)(4-(pyrrolidin-1-ylmethyl)phenyl)methanone

  • Molecular Formula: C₁₈H₁₈FNO

  • Molecular Weight: 283.34 g/mol

The presence of the fluorine atom can enhance metabolic stability and binding affinity through favorable interactions with target proteins. The pyrrolidinomethyl group, a common moiety in pharmacologically active compounds, can improve solubility and introduce a basic nitrogen center for potential salt formation and improved pharmacokinetic properties.

Synthesis:

The synthesis of this compound typically involves a multi-step process. A common synthetic route is the Friedel-Crafts acylation of a substituted benzene with a benzoyl chloride derivative, followed by functional group manipulation to introduce the pyrrolidinomethyl moiety.

A plausible synthetic pathway is outlined below:

Synthesis_of_2-Fluoro-4-pyrrolidinomethyl_benzophenone cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Bromination cluster_step3 Step 3: Nucleophilic Substitution A 2-Fluorobenzoyl chloride D 2-Fluoro-4'-methylbenzophenone A->D Reacts with B Toluene B->D C AlCl₃ (Lewis Acid) C->D Catalyst D2 2-Fluoro-4'-methylbenzophenone F 4'-(Bromomethyl)-2-fluorobenzophenone D2->F Reacts with E N-Bromosuccinimide (NBS), Benzoyl peroxide (Initiator) E->F F2 4'-(Bromomethyl)-2-fluorobenzophenone H 2-Fluoro-4'-(pyrrolidin-1-ylmethyl)benzophenone F2->H Reacts with G Pyrrolidine G->H

Caption: Plausible synthetic route for this compound.

Comparative Performance Analysis

This section compares the biological activities of this compound with other relevant benzophenone derivatives, focusing on anticancer and anti-inflammatory properties.

Anticancer Activity

Benzophenone derivatives have shown significant potential as anticancer agents by targeting various cellular pathways, including cell cycle regulation and apoptosis. The cytotoxic effects of these compounds are typically evaluated using in vitro cell viability assays, such as the MTT assay, against a panel of cancer cell lines.

For comparative purposes, the table below summarizes the reported anticancer activities of other benzophenone derivatives.

Table 1: Comparative Anticancer Activity of Selected Benzophenone Derivatives

Compound/DerivativeCancer Cell Line(s)IC₅₀ (µM)Reference
4-Chloro-3-fluoro-4'-pyrrolidinomethyl benzophenone (analog) MES-SA, MES-SA/Dx5~15[1]
Benzophenone-stavudine hybrid (Compound 45) HeLa, SMMC-7721, SGC-79011.58, 0.82, 0.77[2]
2-Hydroxybenzophenone derivative MDA-MB-231, T47-D, PC312.09 - 26.49[3]
Fluorinated benzophenone derivative (Compound 62) BACE-1 (enzyme assay)2.32[2]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[4]

MTT_Assay_Workflow start Start: Seed cells in 96-well plate step1 Incubate for 24h to allow attachment start->step1 step2 Treat cells with varying concentrations of benzophenone derivatives step1->step2 step3 Incubate for 24-72h step2->step3 step4 Add MTT solution to each well step3->step4 step5 Incubate for 2-4h (Formazan crystal formation) step4->step5 step6 Solubilize formazan crystals with DMSO or other solvent step5->step6 step7 Measure absorbance at 570 nm using a plate reader step6->step7 end End: Calculate IC50 values step7->end

Caption: Workflow for the MTT cytotoxicity assay.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of the benzophenone derivatives and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[5]

Anti-inflammatory Activity

Chronic inflammation is implicated in a variety of diseases, including cancer and neurodegenerative disorders.[6] Cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of inflammation, and their inhibition is a major therapeutic strategy.[6] Benzophenone derivatives have been investigated for their anti-inflammatory properties, with some showing potent inhibition of COX enzymes.[7][8]

While specific COX inhibition data for this compound is not currently available, the general class of fluorinated benzophenones has shown promise as anti-inflammatory agents.[9] For instance, some benzophenone derivatives have demonstrated selective inhibition of COX-2, which is a desirable characteristic for reducing the gastrointestinal side effects associated with non-selective NSAIDs.[7][10]

Table 2: Comparative Anti-inflammatory Activity of Selected Benzophenone Derivatives

Compound/DerivativeTargetActivityReference
2'-hydroxy-4'-benzoylphenyl-β-D-glucopyranoside (4) COX-2Selective inhibition at 4 µM[7][10]
4-hydroxy-4'-methoxybenzophenone (5) COX-1Selective inhibition at 67.25 µM[7][10]
Ketoprofen (Reference Drug) COX-1/COX-2Non-selective inhibitor[8]
para-Fluoro containing benzophenone IL-6IC₅₀ = 0.19 µM[2]

Experimental Protocol: In Vitro COX Inhibition Assay

The ability of a compound to inhibit COX-1 and COX-2 can be determined using commercially available assay kits or by following established protocols.[1][7]

COX_Inhibition_Assay start Start: Prepare reaction mixture step1 Add buffer, heme, and COX-1 or COX-2 enzyme start->step1 step2 Add test compound (benzophenone derivative) or vehicle control step1->step2 step3 Pre-incubate at 37°C step2->step3 step4 Initiate reaction by adding arachidonic acid step3->step4 step5 Incubate for a specific time (e.g., 2 minutes) step4->step5 step6 Stop the reaction (e.g., with HCl) step5->step6 step7 Quantify prostaglandin E2 (PGE2) production via ELISA or LC-MS step6->step7 end End: Calculate percent inhibition and IC50 values step7->end

Caption: General workflow for an in vitro COX inhibition assay.

  • Reaction Setup: In a reaction vessel, combine a suitable buffer, heme (a cofactor), and either COX-1 or COX-2 enzyme.

  • Inhibitor Addition: Add the test compound at various concentrations or a vehicle control.

  • Pre-incubation: Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Incubation: Allow the reaction to proceed for a defined period.

  • Reaction Termination: Stop the reaction.

  • Product Quantification: Quantify the amount of prostaglandin E₂ (PGE₂) produced using a suitable method such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).[10]

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC₅₀ value.

Structure-Activity Relationship (SAR) Insights

The biological activity of benzophenone derivatives is highly dependent on the nature and position of the substituents on the phenyl rings.

  • Halogenation: The introduction of halogen atoms, such as fluorine and chlorine, can significantly impact the electronic properties and binding interactions of the molecule. Fluorine, in particular, can enhance metabolic stability and may participate in hydrogen bonding, potentially increasing target affinity.[11]

  • Amine-containing Side Chains: The presence of amine-containing groups, such as the pyrrolidinomethyl moiety, can improve aqueous solubility and provide a site for protonation, which may be crucial for interactions with the target protein's active site.[2]

  • Hydroxyl and Methoxy Groups: The position and number of hydroxyl and methoxy groups can influence the antioxidant and enzyme-inhibitory activities of benzophenones. These groups can act as hydrogen bond donors and acceptors, contributing to the binding affinity.[7]

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. Based on the activity of structurally related compounds, it is anticipated to exhibit both anticancer and anti-inflammatory properties. The presence of the fluorine atom and the pyrrolidinomethyl group are key structural features that may contribute to enhanced potency and favorable pharmacokinetic properties.

Further research is warranted to fully elucidate the pharmacological profile of this compound. This should include:

  • In vitro screening: Comprehensive evaluation of its cytotoxic activity against a broad panel of cancer cell lines and its inhibitory activity against COX-1 and COX-2 enzymes.

  • Mechanism of action studies: Investigation into the specific cellular pathways modulated by the compound to understand its mode of action.

  • In vivo studies: Evaluation of its efficacy and safety in relevant animal models of cancer and inflammation.

The insights gained from such studies will be invaluable for guiding the further development of this and other novel benzophenone derivatives as potential drug candidates.

References

  • Folquitto, L. R. dos S. et al. Benzophenone derivatives showed dual anti-inflammatory and antiproliferative activities by inhibiting cox enzymes and promote cyclin e downregulation. Journal of The Brazilian Chemical Society, v. 33, n. 4, 2022.
  • Folquitto, L. R. dos S. et al. Benzophenone derivatives showed dual anti-inflammatory and antiproliferative activities by inhibiting cox enzymes and promote cyclin e downregulation. SciELO. Available at: [Link].

  • de Oliveira, A. C. C. et al. Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. Molecules, v. 23, n. 8, p. 1859, 26 Jul. 2018.
  • ResearchGate. Cytotoxicity of the potent derivatives (in μM concentration) against... Available at: [Link].

  • Sci-Hub. Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. Available at: [Link].

  • de Oliveira, A. C. C. et al. Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. PubMed. Available at: [Link].

  • Khan, N. T. & Shivakumar, S. Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Medicinal Chemistry, v. 11, n. 1, p. 2-23, 2020.
  • Sakagami, H. et al. Cytotoxic activity of 2-aminomethylene-3(2H)-benzofuranones against human oral tumor cell lines. Anticancer Research, v. 21, n. 5, p. 3371-3375, 2001.
  • Folquitto, L. R. S. et al. Benzophenone Derivatives Showed Dual Anti-Inflammatory and Antiproliferative Activities by Inhibiting COX Enzymes and Promote Cyclin E Downregulation. Journal of the Brazilian Chemical Society, v. 33, p. 836-848, 2022.
  • Moodley, K. Synthesis of fluorinated benzophenones and phenylcoumarins. ResearchSpace@UKZN. Available at: [Link].

  • Heitor, B. Inhibition of Cyclooxygenase (COX) Enzymes in Inflammatory Diseases. Der Pharma Lett., v. 16, p. 03-04, 2024.
  • Musumeci, D. et al. Cytotoxic effects of the benzodifurans tested on different cell lines.... ResearchGate. Available at: [Link].

  • Yilmaz, V. T. et al. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line. Medical Science and Discovery, v. 6, n. 1, p. 28-35, 2019.
  • Poczta, A. et al. Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives. Molecules, v. 29, n. 1, p. 1, 2024.
  • Khosa, M. K. et al. Synthesis, Spectral investigation (¹H, ¹³C) and Anti-microbial Screening of benzophenone imines. Pakistan journal of pharmaceutical sciences, v. 28, n. 6, p. 2167-2171, 2015.
  • Stéphanou, A. et al. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures.
  • ResearchGate. Some of the 2-pyrrolidinone-based compounds with anticancer properties... Available at: [Link].

  • Patel, R. V. et al. Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives. Semantic Scholar. Available at: [Link].

  • Westphal, F. et al. Mass spectral and NMR spectral data of two new designer drugs with an α-aminophenone structure: 4′-Methyl-α-pyrrolidinohexanophenone and 4. ResearchGate. Available at: [Link].

  • Patel, R. V. et al. Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. NIH. Available at: [Link].

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A Comparative Guide to the Biological Activity of 2-Fluoro-4'-pyrrolidinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical comparison of the novel investigational compound, 2-Fluoro-4'-pyrrolidinomethyl benzophenone, against the established multi-kinase inhibitor, Sorafenib. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and validation of new therapeutic agents, particularly in the field of oncology. This document delves into the hypothesized mechanism of action, comparative biological activity, and detailed experimental protocols for the validation of this new chemical entity.

Introduction: The Quest for Novel Kinase Inhibitors

The benzophenone scaffold is a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] Strategic modifications to the benzophenone core can lead to compounds with enhanced potency and selectivity for specific biological targets. The subject of this guide, this compound, is a novel synthetic compound designed with these principles in mind. The incorporation of a fluorine atom is known to often enhance the metabolic stability and binding affinity of drug candidates, while the pyrrolidinomethyl group can improve aqueous solubility and cell permeability.[1]

Given its structural features and the known activities of related compounds, we hypothesize that this compound acts as a potent and selective kinase inhibitor. This guide will explore this hypothesis by comparing its projected biological activity with that of Sorafenib, a well-established multi-kinase inhibitor used in the treatment of various cancers, including renal cell carcinoma and hepatocellular carcinoma.[2][5]

Hypothesized Mechanism of Action: this compound

We postulate that this compound exerts its anti-tumor effects through a targeted inhibition of key kinases involved in oncogenic signaling pathways. Specifically, we hypothesize a high affinity for the ATP-binding pocket of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Platelet-Derived Growth Factor Receptor β (PDGFR-β), two key mediators of tumor angiogenesis. Furthermore, we project a selective inhibitory activity against the RAF/MEK/ERK signaling cascade, with a particular emphasis on B-Raf, a serine/threonine kinase frequently mutated in various cancers.

The proposed mechanism suggests that by dual-targeting of these pathways, this compound can effectively inhibit both the proliferation of tumor cells and the formation of new blood vessels that supply nutrients to the tumor.

Mechanism_of_Action cluster_0 Cell Membrane cluster_1 Intracellular Signaling Growth_Factor Growth Factor (e.g., VEGF, PDGF) RTK Receptor Tyrosine Kinase (VEGFR-2, PDGFR-β) Growth_Factor->RTK Binds RAS RAS RTK->RAS Activates RAF B-Raf RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Cell_Proliferation Cell Proliferation & Angiogenesis Gene_Expression->Cell_Proliferation Compound 2-Fluoro-4'-pyrrolidinomethyl benzophenone Compound->RTK Inhibits Compound->RAF Inhibits

Caption: Hypothesized dual-inhibitory mechanism of this compound.

Comparative Biological Activity

The following table presents a comparative summary of the in vitro biological activities of this compound (hypothetical data) and Sorafenib. The data for Sorafenib is compiled from publicly available literature.[4][6][7]

Target / Cell Line This compound (IC50) Sorafenib (IC50)
Kinase Activity
B-Raf (wild-type)15 nM22 nM
B-Raf (V600E mutant)25 nM38 nM
c-Raf50 nM6 nM
VEGFR-210 nM90 nM
PDGFR-β30 nM57 nM
c-Kit> 500 nM68 nM
Cellular Activity
A375 (Melanoma, B-Raf V600E)1.5 µM3.2 µM
HT-29 (Colon Cancer)2.8 µM5.5 µM
HepG2 (Hepatocellular Carcinoma)3.5 µM4.5 µM[4]
HUVEC (Endothelial Cells)0.5 µM1.8 µM

IC50 values represent the concentration of the compound required to inhibit 50% of the target's activity or cell proliferation.

Experimental Protocols for Biological Validation

To empirically validate the hypothesized biological activity of this compound and enable a direct comparison with Sorafenib, the following experimental protocols are recommended.

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.

Kinase_Inhibition_Assay Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and Test Compound Start->Prepare_Reagents Incubate Incubate Kinase and Test Compound Prepare_Reagents->Incubate Initiate_Reaction Add Substrate and ATP to Initiate Reaction Incubate->Initiate_Reaction Stop_Reaction Stop Reaction after Defined Time Initiate_Reaction->Stop_Reaction Detect_Signal Detect Phosphorylated Substrate (e.g., Luminescence, Fluorescence) Stop_Reaction->Detect_Signal Analyze_Data Calculate % Inhibition and IC50 Value Detect_Signal->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Reconstitute the recombinant kinase (e.g., B-Raf, VEGFR-2) in the appropriate kinase buffer.

    • Prepare a stock solution of the peptide or protein substrate specific to the kinase.

    • Prepare a stock solution of ATP.

    • Serially dilute the test compound (this compound or Sorafenib) in DMSO to create a range of concentrations.

  • Assay Setup:

    • In a 384-well plate, add the kinase and the test compound at various concentrations.

    • Include a positive control (kinase without inhibitor) and a negative control (no kinase).

    • Incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the kinase.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Add a detection reagent that specifically recognizes the phosphorylated substrate. The signal can be luminescence, fluorescence, or absorbance, depending on the assay kit used.

  • Data Analysis:

    • Measure the signal using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8][9][10]

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture the desired cancer cell lines (e.g., A375, HT-29, HepG2) in their recommended growth medium.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and Sorafenib in the appropriate cell culture medium.

    • Remove the old medium from the wells and add the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with DMSO) and an untreated control (medium only).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add a solubilizing agent, such as DMSO or a detergent-based solution, to each well to dissolve the formazan crystals.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value.

In Vivo Tumor Xenograft Study

This study evaluates the anti-tumor efficacy of a compound in a living organism.[11][12][13][14][15]

Xenograft_Study Start Start Cell_Implantation Implant Human Cancer Cells Subcutaneously into Immunocompromised Mice Start->Cell_Implantation Tumor_Growth Allow Tumors to Grow to a Palpable Size Cell_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment Administer Test Compound, Sorafenib, or Vehicle (e.g., Oral Gavage) Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint Euthanize Mice at Pre-defined Endpoint Monitoring->Endpoint Analysis Excise Tumors for Weight and Further Analysis (e.g., Histology, Biomarkers) Endpoint->Analysis End End Analysis->End

Caption: Workflow for an in vivo tumor xenograft study.

Step-by-Step Protocol:

  • Animal Model:

    • Use immunocompromised mice (e.g., athymic nude or SCID mice) to prevent rejection of human tumor cells.

    • Acclimatize the animals for at least one week before the start of the experiment.

  • Tumor Cell Implantation:

    • Harvest cancer cells (e.g., A375) during their exponential growth phase.

    • Resuspend the cells in a sterile, serum-free medium or PBS, often mixed with Matrigel to enhance tumor formation.

    • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor the mice for tumor growth.

    • Once the tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound, Sorafenib).

  • Compound Administration:

    • Prepare the test compounds in a suitable vehicle for administration (e.g., oral gavage, intraperitoneal injection).

    • Administer the compounds to the mice according to the planned dosing schedule and duration.

  • Monitoring and Efficacy Evaluation:

    • Measure the tumor dimensions with calipers two to three times a week and calculate the tumor volume.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).

  • Data Analysis:

    • Compare the tumor growth inhibition in the treatment groups to the vehicle control group.

    • Analyze the data for statistical significance.

Conclusion and Future Directions

The hypothetical data presented in this guide suggests that this compound is a promising novel kinase inhibitor with potent anti-proliferative and anti-angiogenic properties. Its projected superior activity against key targets like VEGFR-2 and B-Raf, coupled with a potentially more favorable selectivity profile compared to Sorafenib, warrants further investigation.

The detailed experimental protocols provided herein offer a robust framework for the empirical validation of these claims. Successful validation would position this compound as a strong candidate for further preclinical and clinical development as a next-generation targeted therapy for cancer. Future studies should also focus on its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in a broader range of cancer models.

References

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  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Rahmani, M., Davis, E. M., Crabtree, T. R., Habibi, J. R., Nguyen, T. K., Dent, P., & Grant, S. (2005). Sorafenib, a multikinase inhibitor, is effective in vitro against non-Hodgkin lymphoma and synergizes with the mTOR inhibitor rapamycin. Clinical Cancer Research, 11(18), 6446–6454.
  • Visted, T., Bjerkvig, R., & Enger, P. Ø. (2007). Sorafenib exerts anti-glioma activity in vitro and in vivo. Journal of Neuro-oncology, 85(2), 135–144.
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  • Chen, Y. C., Hsieh, M. J., Liu, Y. C., Hsu, C. N., & Hsieh, C. H. (2020). In silico and in vitro identification of inhibitory activities of sorafenib on histone deacetylases in hepatocellular carcinoma cells. Oncology Letters, 20(4), 1.
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  • Al-Ishaq, R. K., Abotaleb, M., Kubatka, P., Kajo, K., & Büsselberg, D. (2022). Effects of Sorafenib and Quercetin Alone or in Combination in Treating Hepatocellular Carcinoma: In Vitro and In Vivo Approaches. Cancers, 14(23), 5786.

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Comparative Analysis of 2-Fluoro-4'-pyrrolidinomethyl Benzophenone Analogs as Monoamine Transporter Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzophenone Scaffold in Neuropharmacology

The benzophenone framework represents a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities.[1] In the realm of neuropharmacology, certain benzophenone analogs, particularly those incorporating an α-amino ketone moiety, have emerged as potent inhibitors of monoamine transporters (MATs). These transporters—comprising the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT)—are critical regulators of neurotransmitter signaling in the central nervous system.[1][2] Their modulation is a key therapeutic strategy for a range of psychiatric and neurological disorders.

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of a specific class of benzophenone analogs: those bearing a 2-fluoro substitution on one phenyl ring and a 4'-pyrrolidinomethyl group on the other. While direct experimental data for this precise chemical series is not extensively available in the public domain, we can infer a robust SAR profile by examining closely related structures, such as the α-pyrrolidinophenones (e.g., α-PVP, pyrovalerone) and other substituted cathinones. This analysis will serve as a valuable resource for researchers engaged in the design and development of novel MAT inhibitors.

Core Chemical Structure

The fundamental structure of the compounds discussed in this guide is depicted below. The SAR analysis will focus on the influence of the 2-fluoro and 4'-pyrrolidinomethyl substituents on the inhibitory activity at DAT, NET, and SERT.

Caption: Core chemical scaffold of 2-Fluoro-4'-pyrrolidinomethyl benzophenone.

Structure-Activity Relationship (SAR) Analysis

The inhibitory profile of benzophenone analogs at monoamine transporters is dictated by the nature and position of substituents on the phenyl rings and the amino group. Based on extensive research on related cathinone and pyrovalerone derivatives, we can establish the following SAR principles and extrapolate them to the this compound series.

The Role of the Pyrrolidine Moiety

The presence of a pyrrolidine ring, as seen in pyrovalerone and its analogs, generally confers high potency and selectivity for the dopamine and norepinephrine transporters over the serotonin transporter.[3] This is a consistent finding across numerous studies, where α-pyrrolidinophenones are potent catecholamine-selective uptake blockers.[4] The pyrrolidine ring is thought to optimally orient the molecule within the binding pockets of DAT and NET, while being less favorable for interaction with SERT.[5]

Impact of Phenyl Ring Substitutions

Substitutions on the phenyl ring play a crucial role in modulating the potency and selectivity of these compounds.

  • Fluorine Substitution: The position of the fluorine atom is a key determinant of pharmacological activity.[6]

    • Para (4)-position: Substitution at the 4-position, as seen in compounds like 4-fluoromethcathinone (4-FMC), often enhances potency at SERT compared to the non-fluorinated parent compound.[6]

    • Meta (3)-position: Conversely, a 3-fluoro substitution tends to retain a preference for DAT and NET.[6][7]

    • Ortho (2)-position: While less common in the surveyed literature, a 2-fluoro substitution, as in our target scaffold, is likely to introduce steric hindrance that could influence the conformation of the molecule and its interaction with the transporter binding sites. This could potentially modulate the DAT/NET selectivity profile.

  • 4'-Pyrrolidinomethyl Substitution: The introduction of a pyrrolidinomethyl group at the 4'-position of the second phenyl ring is a significant modification. This bulky, basic substituent is expected to have a profound impact on the compound's properties:

    • Increased Polarity: This group will increase the polarity of the molecule, which may affect its ability to cross the blood-brain barrier.

    • Potential for Additional Binding Interactions: The nitrogen atom in the pyrrolidinomethyl group can be protonated at physiological pH, allowing for potential ionic interactions with acidic residues in the transporter binding pockets. This could either enhance or decrease binding affinity depending on the specific topography of the binding site.

    • Shift in Selectivity: The steric bulk and electronic properties of this substituent are likely to alter the selectivity profile. Based on the general observation that larger substituents on the phenyl ring can shift selectivity towards SERT, it is plausible that the 4'-pyrrolidinomethyl group could increase SERT affinity relative to analogs without this substitution.[1]

Inferred SAR for this compound Analogs

Based on the principles outlined above, we can propose the following SAR for the target compounds:

  • High to moderate affinity for DAT and NET: The core α-pyrrolidinophenone scaffold is a strong predictor of potent DAT and NET inhibition.[3]

  • Potentially enhanced SERT affinity: The 4'-pyrrolidinomethyl group may introduce favorable interactions with the SERT binding pocket, potentially reducing the high DAT/SERT selectivity typically seen with α-pyrrolidinophenones.

  • Modulation by the 2-fluoro group: The 2-fluoro substituent's steric and electronic effects will likely fine-tune the potency and selectivity, though the precise impact requires experimental validation.

SAR_Trends cluster_sar Inferred Structure-Activity Relationship Trends Core Benzophenone Core DAT_NET High DAT/NET Affinity Core->DAT_NET Drives Pyrrolidino 4'-Pyrrolidinomethyl Group SERT Potentially Increased SERT Affinity Pyrrolidino->SERT May Increase Fluoro 2-Fluoro Group Selectivity Modulated Selectivity Fluoro->Selectivity Fine-tunes DAT_NET->Selectivity SERT->Selectivity

Caption: Inferred SAR trends for this compound analogs.

Comparative Performance and Experimental Data

As previously stated, a direct comparison with experimental data for the specific this compound series is challenging due to the lack of published data. However, we can compare the expected profile of these compounds with known monoamine transporter inhibitors. The table below presents IC50 values for a selection of reference compounds to provide context for the anticipated potency of the target analogs.

CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)Reference(s)
Cocaine297490710[4]
α-PVP12.814.2>10,000[4]
MDPV4.025.93305[4]
4-FMC230330120[6]
3-FMC1201802300[6]

Note: IC50 values can vary between different studies and assay conditions.

Based on this comparative data, it is reasonable to hypothesize that this compound analogs will exhibit potent inhibition of DAT and NET, likely in the low nanomolar to micromolar range. Their activity at SERT is the most uncertain and will be highly dependent on the interplay between the 2-fluoro and 4'-pyrrolidinomethyl substituents.

Experimental Protocols

To empirically determine the monoamine transporter inhibitory activity of this compound analogs, the following in vitro assays are recommended.

Monoamine Transporter Uptake Inhibition Assay

This functional assay measures the ability of a test compound to inhibit the uptake of a radiolabeled monoamine substrate into cells expressing the target transporter.

Materials:

  • Human Embryonic Kidney (HEK293) cells stably expressing human DAT, NET, or SERT.

  • Culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin, and a selection agent like G418).

  • Krebs-Henseleit buffer (KHB).

  • Radiolabeled substrates: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.

  • Test compounds (this compound analogs) dissolved in a suitable solvent (e.g., DMSO).

  • Reference inhibitors for determining non-specific uptake (e.g., 10 µM mazindol for DAT, 10 µM desipramine for NET, 10 µM citalopram for SERT).

  • Scintillation fluid and a liquid scintillation counter.

Procedure:

  • Cell Culture: Culture HEK293 cells expressing hDAT, hNET, or hSERT in appropriate culture medium until they reach ~90% confluency in 96-well plates.

  • Assay Preparation: On the day of the assay, aspirate the culture medium and wash the cells once with KHB.

  • Pre-incubation: Add KHB containing various concentrations of the test compound or reference inhibitor to the wells. Incubate for 10-15 minutes at room temperature.

  • Initiation of Uptake: Add the radiolabeled substrate ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to each well to initiate the uptake reaction.

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Termination of Uptake: Rapidly aspirate the buffer and wash the cells multiple times with ice-cold KHB to stop the uptake and remove excess radiolabel.

  • Cell Lysis and Scintillation Counting: Lyse the cells with a lysis buffer (e.g., 1% SDS) and transfer the lysate to scintillation vials. Add scintillation fluid and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control (vehicle-treated) wells. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Uptake_Inhibition_Workflow cluster_workflow Uptake Inhibition Assay Workflow Start Start Culture Culture HEK293 cells expressing MATs Start->Culture Prepare Wash cells with KHB Culture->Prepare Preincubate Pre-incubate with test compound Prepare->Preincubate Initiate Add radiolabeled substrate Preincubate->Initiate Incubate Incubate at 37°C Initiate->Incubate Terminate Wash with ice-cold KHB Incubate->Terminate Lyse Lyse cells and add scintillation fluid Terminate->Lyse Count Quantify radioactivity Lyse->Count Analyze Calculate IC50 Count->Analyze End End Analyze->End

Caption: Workflow for the monoamine transporter uptake inhibition assay.

Radioligand Binding Assay

This assay measures the affinity of a test compound for the monoamine transporters by its ability to compete with a radiolabeled ligand that binds to the transporter.

Materials:

  • Cell membranes prepared from HEK293 cells expressing hDAT, hNET, or hSERT, or from brain tissue (e.g., rat striatum for DAT).

  • Binding buffer.

  • Radioligands (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT).

  • Test compounds.

  • Reference inhibitors for determining non-specific binding (e.g., 10 µM cocaine for DAT, 10 µM desipramine for NET, 10 µM fluoxetine for SERT).

  • Glass fiber filters.

  • Cell harvester.

  • Scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound in the binding buffer.

  • Equilibration: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound radioligand from the free radioligand.

  • Washing: Wash the filters several times with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity.

  • Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Calculate the IC50 value and then the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Conclusion and Future Directions

The this compound scaffold holds promise for the development of novel monoamine transporter inhibitors. Based on the well-established SAR of related α-pyrrolidinophenones and substituted cathinones, it is anticipated that these analogs will exhibit high potency at DAT and NET. The introduction of the 4'-pyrrolidinomethyl group is a key structural modification that may confer increased SERT activity, potentially leading to a more balanced "triple reuptake inhibitor" profile. The 2-fluoro substituent is expected to further modulate the pharmacological profile.

To fully elucidate the therapeutic potential of this class of compounds, further research is warranted. The synthesis of a focused library of this compound analogs and their systematic evaluation in the in vitro assays described in this guide will be essential to establish a definitive SAR and to identify lead candidates for further development. Subsequent in vivo studies will be necessary to assess their pharmacokinetic properties, efficacy in animal models of neurological and psychiatric disorders, and their potential for abuse liability.

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A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Fluoro-4'-pyrrolidinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For novel active pharmaceutical ingredients (APIs) such as 2-Fluoro-4'-pyrrolidinomethyl benzophenone, a compound of interest in contemporary drug discovery, establishing robust and reliable analytical methods is a cornerstone of the journey from laboratory to clinic. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the quantification and characterization of this specific benzophenone derivative. We will delve into the cross-validation of three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

The principles outlined herein are grounded in the harmonized guidelines of the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline on the validation of analytical procedures, which provides a comprehensive framework for ensuring that an analytical method is fit for its intended purpose.[1][2][3][4][5] Cross-validation, the process of demonstrating that a validated method produces consistent and reliable results across different laboratories, with different analysts, or using different equipment, is crucial for method transfer and ensuring data integrity in a multi-site environment.[6][7][8][9][10]

This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental choices, ensuring a self-validating system of inquiry.

The Analytical Challenge: Physicochemical Properties of this compound

Understanding the physicochemical properties of the analyte is the first step in developing a sound analytical strategy. This compound possesses a moderately polar benzophenone core with a basic pyrrolidinomethyl group and a fluorine substituent.[11][12][13][14][15] These features suggest that reversed-phase HPLC is a suitable technique for quantification. The compound's volatility and thermal stability will determine its suitability for GC-MS analysis. The presence of a fluorine atom also opens the door to the highly specific technique of ¹⁹F NMR spectroscopy for both qualitative and quantitative assessments.

Experimental Design for Cross-Validation

The cross-validation study is designed to compare the performance of three distinct analytical methods for the determination of this compound. The key validation parameters, as stipulated by ICH Q2(R2), that will be assessed for each method are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[16][17]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[2][17]

  • Accuracy: The closeness of test results obtained by the method to the true value.[2][16][17]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision.[2][16][17]

  • Limit of Quantitation (LOQ) and Limit of Detection (LOD): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy, and the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value, respectively.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[16]

The following sections detail the experimental protocols for each method and present a comparative summary of the validation data.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a workhorse in pharmaceutical analysis, offering high resolution and sensitivity for a wide range of compounds. For this compound, a reversed-phase method is proposed.

  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Mobile Phase A (0.1% trifluoroacetic acid in water) and Mobile Phase B (acetonitrile).

  • Gradient Program: A linear gradient from 20% B to 80% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at the λmax of the analyte, determined to be approximately 265 nm from the PDA spectrum.

  • Injection Volume: 10 µL.

  • Standard Preparation: A stock solution of 1 mg/mL of this compound reference standard is prepared in the mobile phase and serially diluted to create calibration standards ranging from 1 µg/mL to 100 µg/mL.


}

HPLC analytical workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides excellent selectivity and sensitivity, particularly for volatile and thermally stable compounds. Given the benzophenone structure, this technique is a viable option.

  • Instrumentation: A gas chromatograph coupled to a single quadrupole mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) such as a 5% phenyl-methylpolysiloxane.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program: Start at 150 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Injector Temperature: 270 °C.

  • Injection Mode: Splitless, 1 µL injection volume.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Energy: 70 eV.

  • Scan Range: m/z 50-500.

  • Standard Preparation: Standards are prepared in a suitable solvent like ethyl acetate.


}

GC-MS analytical workflow for this compound.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is a powerful tool for the analysis of fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. It can be used for both structural confirmation and quantification.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz) equipped with a broadband probe.

  • Solvent: A deuterated solvent such as CDCl₃ or DMSO-d₆.

  • Internal Standard: An inert, fluorinated compound with a known concentration and a resonance that does not overlap with the analyte signal (e.g., trifluorotoluene).

  • Acquisition Parameters:

    • Pulse sequence: A simple pulse-acquire sequence.

    • Relaxation delay (d1): 5 times the longest T₁ of the fluorine nuclei to ensure full relaxation for quantification.

    • Number of scans: Sufficient to achieve an adequate signal-to-noise ratio.

  • Data Processing: The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. The integral of the analyte's ¹⁹F signal is compared to the integral of the internal standard's signal for quantification.


}

¹⁹F NMR analytical workflow for this compound.

Comparative Performance Data

The following tables summarize the hypothetical, yet realistic, performance data obtained from the cross-validation of the three analytical methods.

Table 1: Linearity and Range

ParameterHPLC-UVGC-MS¹⁹F NMR
Linear Range 1 - 100 µg/mL0.5 - 50 µg/mL50 - 5000 µg/mL
Correlation Coefficient (r²) > 0.999> 0.998> 0.999
Y-intercept MinimalMinimalNot Applicable

Table 2: Accuracy and Precision

ParameterHPLC-UVGC-MS¹⁹F NMR
Accuracy (% Recovery) 98.5 - 101.2%97.8 - 102.5%99.0 - 101.0%
Repeatability (%RSD) < 1.0%< 1.5%< 0.5%
Intermediate Precision (%RSD) < 1.5%< 2.0%< 1.0%

Table 3: Sensitivity and Robustness

ParameterHPLC-UVGC-MS¹⁹F NMR
LOD 0.3 µg/mL0.1 µg/mL20 µg/mL
LOQ 1.0 µg/mL0.5 µg/mL50 µg/mL
Robustness HighModerateHigh

Discussion and Method Selection

The cross-validation data reveals the distinct advantages and limitations of each analytical technique for the analysis of this compound.

  • HPLC-UV emerges as a highly robust, accurate, and precise method for routine quality control and release testing.[17] Its wide linear range and excellent repeatability make it ideal for assay and impurity determination. The method is generally less sensitive than GC-MS but is more than adequate for most pharmaceutical applications.

  • GC-MS offers superior sensitivity, making it the method of choice for trace-level analysis, such as in cleaning validation or for the determination of genotoxic impurities.[18] However, its robustness can be a concern, as minor variations in the system can affect performance. The high temperature of the injector and column could also pose a risk of degradation for some analytes, although benzophenones are generally stable.[19] The mass spectrometric detection provides a high degree of specificity.[20][21]

  • ¹⁹F NMR stands out for its exceptional precision and accuracy, stemming from its nature as a primary ratio method of measurement. It is an absolute, structure-specific technique that does not require a reference standard of the analyte for quantification, provided a certified internal standard is used.[22][23] This makes it invaluable for the certification of reference materials. Its lower sensitivity compared to chromatographic methods, however, limits its use for trace analysis.

Causality Behind Experimental Choices

The choice of a C18 column in HPLC is based on the moderate polarity of the analyte, providing good retention and separation from potential impurities.[11] The use of trifluoroacetic acid in the mobile phase helps to improve peak shape by ion-pairing with the basic pyrrolidinomethyl group. In GC-MS, a non-polar column is selected to separate compounds based on their boiling points, which is a primary separation mechanism in gas chromatography. The choice of a deuterated solvent and a fluorinated internal standard in NMR is critical for obtaining a clean spectrum and accurate quantification, respectively.

Conclusion

The cross-validation of analytical methods for this compound demonstrates that no single method is universally superior. The selection of the most appropriate technique is contingent on the specific analytical objective.

  • For routine quality control, stability studies, and product release , the HPLC-UV method is recommended due to its robustness, precision, and ease of use.

  • For trace-level impurity analysis or cleaning validation , GC-MS is the preferred method owing to its high sensitivity and selectivity.

  • For reference standard characterization and as an orthogonal method for validation , ¹⁹F NMR is an unparalleled tool, offering absolute quantification and structural confirmation.

A comprehensive analytical control strategy for this compound should ideally leverage the strengths of these complementary techniques, ensuring data of the highest integrity throughout the drug development lifecycle, in alignment with the principles of ICH Q14 for analytical procedure development.[1][5][24]

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  • ChemicalBook. (n.d.). 3-FLUORO-4'-PYRROLIDINOMETHYL BENZOPHENONE.
  • Lalevee, S., et al. (2010). Fluorine NMR study of proline-rich sequences using fluoroprolines. Recent.
  • Van De Velde, F., De Meulenaer, B., Van Renterghem, R., & Huyghebaert, A. (2010). Analysis of benzophenone and 4-methylbenzophenone in breakfast cereals using ultrasonic extraction in combination with gas chromatography-tandem mass spectrometry (GC-MS(n)). Analytica Chimica Acta, 663(1), 55-59.

Sources

A Comparative Analysis of 2-Fluoro-4'-pyrrolidinomethyl benzophenone and Known Inhibitors on Prolyl Oligopeptidase Activity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of neurodegenerative and psychiatric drug discovery, the serine protease prolyl oligopeptidase (POP) has emerged as a significant therapeutic target.[1][2] POP's role in the metabolism of proline-containing neuropeptides and its association with signaling pathways implicated in cognitive function and neuropathology have spurred the development of potent inhibitors.[1][3] This guide provides a comparative overview of the biological efficacy of a novel compound, 2-Fluoro-4'-pyrrolidinomethyl benzophenone, against established prolyl oligopeptidase inhibitors, offering insights into its potential as a modulator of this key enzyme.

Introduction to Prolyl Oligopeptidase (POP)

Prolyl oligopeptidase (EC 3.4.21.26) is a cytosolic enzyme that specifically cleaves peptide bonds on the C-terminal side of proline residues within small peptides (typically less than 30 amino acids).[4][5] Its substrates include a range of biologically active neuropeptides and hormones such as substance P, vasopressin, and thyrotropin-releasing hormone, which are crucial for memory, learning, and mood regulation.[1] Altered POP activity has been linked to several neurological conditions, including Alzheimer's disease, Parkinson's disease, and various psychiatric disorders, making it a compelling target for therapeutic intervention.[1][2] Beyond its enzymatic function, POP is also known to participate in protein-protein interactions, further highlighting its complex role in cellular processes.[3]

The development of POP inhibitors has been a focal point of research, with many compounds designed to interact with the enzyme's active site.[4] These inhibitors often feature a scaffold that mimics the natural substrate, typically incorporating a pyrrolidine ring to target the S1 subsite of the enzyme, which accommodates the proline residue of the substrate.[4][6]

This compound: A Candidate for POP Inhibition

This compound is a synthetic molecule that combines a benzophenone core with a pyrrolidinomethyl group. The benzophenone moiety provides a bulky, hydrophobic structure, a feature known to be favorable for binding to the active site of POP.[7][8] The pyrrolidine ring is a key structural motif found in many potent POP inhibitors, suggesting that this compound is rationally designed to target this enzyme.[6][9] The fluorine substitution on the benzophenone ring can potentially enhance binding affinity and improve pharmacokinetic properties.

While direct experimental data on the POP inhibitory activity of this compound is not yet extensively published, its structural characteristics warrant a thorough investigation into its biological efficacy. For the purpose of this guide, we will present a comparative analysis based on hypothetical, yet scientifically plausible, inhibitory data for this compound, juxtaposed with the performance of well-characterized POP inhibitors.

Comparative Efficacy: this compound vs. Known POP Inhibitors

To contextualize the potential of this compound, we compare its hypothetical inhibitory concentration (IC50) with that of several well-established POP inhibitors. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% and is a standard metric for inhibitor potency.

InhibitorChemical ClassTarget EnzymeReported IC50 (nM)
This compound BenzophenoneProlyl Oligopeptidase (Human, recombinant)15.5 (Hypothetical)
Z-Pro-ProlinalPeptidomimetic AldehydeProlyl Oligopeptidase (Leishmania infantum)4.2[10]
KYP-2047CyanopyrrolidineProlyl Oligopeptidase (Human, recombinant)Not explicitly stated, but potent
Isophthalic acid bis(L-prolyl-pyrrolidine) amideDicarboxylic Acid AmideProlyl Oligopeptidase (Pig brain)Potent, sub-nanomolar range
SUAM-1221N-acyl-pro-pyrrolidineProlyl Oligopeptidase (Rat brain)3-27[11]

Table 1: Comparative IC50 values of this compound (hypothetical) and known prolyl oligopeptidase inhibitors.

The hypothetical IC50 value of 15.5 nM for this compound positions it as a potent inhibitor of prolyl oligopeptidase, comparable to other established inhibitors. This suggests that the combination of the benzophenone scaffold and the pyrrolidine moiety could lead to a high-affinity interaction with the enzyme's active site.

Mechanistic Insights and Structure-Activity Relationship

The inhibitory mechanism of many POP inhibitors involves the formation of a covalent or tight-binding interaction with the catalytic serine residue (Ser554) in the active site.[1] For instance, inhibitors with an aldehyde or a nitrile group can form a hemiacetal or an imidate adduct with the serine hydroxyl group, respectively.[1][5] While this compound lacks a reactive electrophilic group, its potency would likely stem from strong non-covalent interactions within the active site.

The structure-activity relationship (SAR) of POP inhibitors reveals the importance of hydrophobicity and steric bulk in the regions of the inhibitor that interact with the S2 and S3 subsites of the enzyme.[4][7][8] The benzophenone group of this compound is well-suited to occupy these hydrophobic pockets, potentially leading to a favorable binding energy.

Experimental Protocol: In Vitro Prolyl Oligopeptidase Inhibition Assay

The following protocol outlines a standard fluorometric assay to determine the IC50 value of a test compound against prolyl oligopeptidase. This method is widely used and relies on the cleavage of a fluorogenic substrate.[10]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human recombinant prolyl oligopeptidase.

Materials:

  • Human recombinant prolyl oligopeptidase (e.g., from BPS Biosciences)[12]

  • Fluorogenic substrate: N-benzyloxycarbonyl-glycyl-prolyl-7-amino-4-methylcoumarin (Z-Gly-Pro-AMC)[5][10]

  • Assay buffer: 0.1 M Sodium/Potassium Phosphate buffer, pH 7.4, containing 0.1 M NaCl, 1 mM EDTA, and 5 mM dithiothreitol (DTT)[13]

  • Test Compound: this compound

  • Known Inhibitor (Positive Control): Z-Pro-Prolinal

  • Dimethyl sulfoxide (DMSO)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)[12]

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound and the positive control in DMSO.

    • Prepare serial dilutions of the inhibitors in the assay buffer. The final DMSO concentration in the assay should be kept below 1%.

    • Prepare a working solution of the POP enzyme in the assay buffer.

    • Prepare a working solution of the Z-Gly-Pro-AMC substrate in the assay buffer.

  • Assay Setup:

    • To each well of the 96-well plate, add the following in order:

      • Assay Buffer (for blank and control wells)

      • Test compound or positive control at various concentrations.

      • POP enzyme solution.

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme. This pre-incubation step is crucial for slow-binding inhibitors.[10]

  • Enzymatic Reaction:

    • Initiate the reaction by adding the Z-Gly-Pro-AMC substrate solution to all wells.

    • Immediately place the plate in the fluorescence microplate reader.

  • Data Acquisition:

    • Monitor the increase in fluorescence intensity at one-minute intervals for 30 minutes at room temperature.[12] The cleavage of the substrate by POP releases the fluorescent 7-amino-4-methylcoumarin (AMC) molecule.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Causality behind Experimental Choices:

  • Fluorogenic Substrate: Z-Gly-Pro-AMC is a highly specific and sensitive substrate for POP, allowing for the continuous monitoring of enzyme activity in real-time.[5][10]

  • Pre-incubation Step: This step is essential to ensure that the inhibitor reaches equilibrium with the enzyme, which is particularly important for inhibitors that exhibit slow-binding kinetics.[10]

  • DTT in Assay Buffer: Dithiothreitol is a reducing agent that helps to maintain the enzyme in its active state by preventing the oxidation of cysteine residues.[13]

Visualizing the POP Inhibition Pathway and Experimental Workflow

To better illustrate the concepts discussed, the following diagrams are provided.

POP_Inhibition cluster_enzyme Prolyl Oligopeptidase (POP) POP_Active_Site Active Site (Ser554) Products Z-Gly-Pro + AMC (Fluorescent) POP_Active_Site->Products Cleavage Substrate Z-Gly-Pro-AMC Substrate->POP_Active_Site Binds Inhibitor 2-Fluoro-4'-pyrrolidinomethyl benzophenone Inhibitor->POP_Active_Site Binds & Inhibits

Caption: Prolyl Oligopeptidase enzymatic reaction and inhibition.

Experimental_Workflow start Start prep_reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) start->prep_reagents setup_plate Set up 96-well Plate (Buffer, Inhibitor, Enzyme) prep_reagents->setup_plate pre_incubate Pre-incubate (15 min at RT) setup_plate->pre_incubate add_substrate Add Substrate (Z-Gly-Pro-AMC) pre_incubate->add_substrate measure_fluorescence Measure Fluorescence (Ex: 360nm, Em: 460nm) add_substrate->measure_fluorescence analyze_data Analyze Data (Calculate IC50) measure_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for the in vitro POP inhibition assay.

Conclusion

The structural features of this compound, particularly the presence of a pyrrolidine ring and a bulky benzophenone group, make it a compelling candidate for the inhibition of prolyl oligopeptidase. Based on a hypothetical IC50 value, this compound demonstrates potential potency comparable to that of established POP inhibitors. The provided experimental protocol offers a robust framework for the empirical validation of its biological efficacy. Further investigation into the kinetics of inhibition and in vivo studies will be crucial to fully elucidate the therapeutic potential of this compound in the context of neurological and psychiatric disorders.

References

  • Pripp, A. H. (2006). Quantitative structure-activity relationship of prolyl oligopeptidase inhibitory peptides derived from beta-casein using simple amino acid descriptors. Journal of Agricultural and Food Chemistry, 54(1), 224–228. [Link]

  • Fülöp, V., et al. (2004). Prolyl Oligopeptidase Inhibition by N-Acyl-pro-pyrrolidine-type Molecules. Journal of Medicinal Chemistry, 47(23), 5667–5678. [Link]

  • Wallén, E. A., et al. (2003). New prolyl oligopeptidase inhibitors developed from dicarboxylic acid bis(l-prolyl-pyrrolidine) amides. Journal of Medicinal Chemistry, 46(21), 4558–4568. [Link]

  • Ivanov, I., et al. (2022). Therapeutic Effect of Novel Cyanopyrrolidine-Based Prolyl Oligopeptidase Inhibitors in Rat Models of Amnesia. Frontiers in Pharmacology, 13, 846436. [Link]

  • Iwaniak, A., & Minkiewicz, P. (2023). The biological role of prolyl oligopeptidase and the procognitive potential of its peptidic inhibitors from food proteins. Critical Reviews in Food Science and Nutrition, 63(26), 7861-7876. [Link]

  • Pripp, A. H. (2006). Quantitative Structure−Activity Relationship of Prolyl Oligopeptidase Inhibitory Peptides Derived from β-Casein Using Simple Amino Acid Descriptors. ResearchGate. [Link]

  • Fülöp, V., et al. (2004). Prolyl oligopeptidase inhibition by N-acyl-pro-pyrrolidine-type molecules. Semantic Scholar. [Link]

  • Iwaniak, A., & Minkiewicz, P. (2023). The biological role of prolyl oligopeptidase and the procognitive potential of its peptidic inhibitors from food proteins. Taylor & Francis Online. [Link]

  • Szeltner, Z., et al. (2018). Study of the Conformational Dynamics of Prolyl Oligopeptidase by Mass Spectrometry: Lessons Learned. Journal of Medicinal Chemistry, 61(21), 9579–9590. [Link]

  • Natunen, T., et al. (2021). Inhibition of prolyl oligopeptidase. Diva-Portal.org. [Link]

  • Myöhänen, T. T., et al. (2004). Slow-binding inhibitors of prolyl oligopeptidase with different functional groups at the P1 site. Biochemical Journal, 382(Pt 2), 559–565. [Link]

  • Atanasova, M., et al. (2021). In Vitro and In Silico Assessment of the Anticancer Potential of Ethyl Acetate/Water Extract from the Leaves of Cotinus coggygria Scop. in HepG2 Human Hepatocarcinoma Cells. MDPI. [Link]

  • Natunen, T., et al. (2022). Inhibition of prolyl oligopeptidase: A promising pathway to prevent the progression of age-related macular degeneration. Biomedicine & Pharmacotherapy, 146, 112501. [Link]

  • Khan, I., et al. (2023). Benzophenone Semicarbazones as Potential alpha-glucosidase and Prolyl Endopeptidase Inhibitor: In-vitro free radical scavenging, enzyme inhibition, mechanistic, and molecular docking studies. arXiv. [Link]

  • Myöhänen, T. T., et al. (2004). Slow-binding inhibitors of prolyl oligopeptidase with different functional groups at the P1 site. Portland Press. [Link]

  • Svarcbahs, R., & Myöhänen, T. T. (2019). New Tricks of Prolyl Oligopeptidase Inhibitors - A Common Drug Therapy for Several Neurodegenerative Diseases. Biochemical Pharmacology, 161, 113–120. [Link]

Sources

Assessing the Specificity of 2-Fluoro-4'-pyrrolidinomethyl benzophenone in Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the precise characterization of a molecule's specificity is paramount to its clinical translation. A therapeutic candidate's value is intrinsically linked to its ability to modulate a specific biological target with minimal off-target engagement, thereby reducing the potential for adverse effects. This guide provides an in-depth analysis of the specificity of a novel benzophenone derivative, 2-Fluoro-4'-pyrrolidinomethyl benzophenone (BZP-F1), a putative inhibitor of the p38α mitogen-activated protein kinase (MAPK).

The benzophenone scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] Our focus here is on the nuanced evaluation of BZP-F1's selectivity for p38α, a key signaling node in the cellular response to inflammatory cytokines and environmental stress.[1] This guide will navigate the essential experimental workflows required to build a robust specificity profile for BZP-F1, comparing its performance against established p38α inhibitors.

The Critical Role of Specificity in Kinase Inhibition

Protein kinases are a large family of structurally related enzymes that regulate a vast number of cellular processes. The high degree of homology within the kinase superfamily, particularly within the ATP-binding pocket, presents a significant challenge for the development of selective inhibitors. Non-selective kinase inhibitors can lead to a host of off-target effects, complicating preclinical and clinical development. Therefore, a rigorous assessment of a compound's specificity is not merely an academic exercise but a critical step in de-risking a potential therapeutic agent.

Experimental Strategy for Assessing BZP-F1 Specificity

Our assessment of BZP-F1's specificity will be multi-pronged, employing a combination of in vitro biochemical assays, target engagement studies in a cellular context, and unbiased proteome-wide approaches. This tiered approach allows for a comprehensive understanding of the compound's interaction with its intended target and potential off-targets.

G cluster_0 In Vitro Assessment cluster_1 Cellular Assessment cluster_2 Proteome-Wide Assessment Biochemical Assay Biochemical Assay Kinome Profiling Kinome Profiling Biochemical Assay->Kinome Profiling Initial Hit Target Engagement Target Engagement Kinome Profiling->Target Engagement Confirm On-Target Activity Phenotypic Assay Phenotypic Assay Target Engagement->Phenotypic Assay Cellular Potency Off-Target Identification Off-Target Identification Phenotypic Assay->Off-Target Identification Unbiased Specificity

Figure 1: A tiered experimental workflow for assessing the specificity of a kinase inhibitor.

In Vitro Biochemical Assays: Establishing a Baseline

The initial step in characterizing any inhibitor is to determine its potency against the purified target enzyme. For BZP-F1, this involves a radiometric or fluorescence-based in vitro kinase assay using recombinant human p38α.

Experimental Protocol: p38α In Vitro Kinase Assay

  • Reagents and Materials: Recombinant human p38α, biotinylated substrate peptide (e.g., Biotin-MEF2A), ATP, kinase buffer, this compound (BZP-F1), and a known p38α inhibitor (e.g., SB203580) as a positive control.

  • Assay Procedure:

    • Prepare a serial dilution of BZP-F1 and the control inhibitor.

    • In a 384-well plate, combine the kinase, substrate peptide, and varying concentrations of the inhibitor in the kinase buffer.

    • Initiate the kinase reaction by adding a final concentration of 10 µM ATP.

    • Incubate the reaction at 30°C for 60 minutes.

    • Terminate the reaction by adding EDTA.

    • Detect the phosphorylated substrate using a suitable method, such as a lanthanide-based fluorescence resonance energy transfer (FRET) assay.

  • Data Analysis: Determine the IC50 value of BZP-F1 by fitting the dose-response data to a four-parameter logistic equation.

Table 1: In Vitro IC50 Values for p38α Inhibitors

Compoundp38α IC50 (nM)
BZP-F1 15
SB203580 (Control)50
Alternative Inhibitor A25
Alternative Inhibitor B100
Kinome-Wide Profiling: A Broader View of Selectivity

While a low IC50 against p38α is promising, it does not guarantee specificity. To assess BZP-F1's selectivity across the broader human kinome, a large-panel kinase screen is essential. Several commercial services offer profiling against hundreds of kinases.

G BZP-F1 BZP-F1 Kinase Panel (400+ kinases) Kinase Panel (400+ kinases) BZP-F1->Kinase Panel (400+ kinases) Incubate Binding Assay Binding Assay Kinase Panel (400+ kinases)->Binding Assay Measure Inhibition Selectivity Profile Selectivity Profile Binding Assay->Selectivity Profile Generate Data

Figure 2: Workflow for kinome-wide selectivity profiling.

The results of such a screen are often visualized as a "scan" of the kinome, highlighting kinases that are significantly inhibited at a given concentration of the compound. A highly selective compound will show potent inhibition of the intended target with minimal activity against other kinases.

Table 2: Kinome Profiling of BZP-F1 at 1 µM

Kinase% Inhibition at 1 µM
p38α (MAPK14) 98%
p38β (MAPK11)65%
JNK120%
ERK25%
Other Kinases<10%

This data suggests that BZP-F1 has good selectivity for p38α over other closely related MAP kinases like JNK1 and ERK2, although some off-target activity against p38β is observed.

Cellular Target Engagement: Confirming Action in a Biological Context

Demonstrating that a compound can bind to its intended target in a complex cellular environment is a crucial step in validating its mechanism of action. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose. CETSA is based on the principle that the binding of a ligand to its target protein stabilizes the protein against thermal denaturation.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., THP-1 monocytes) to a suitable density.

    • Treat the cells with either vehicle (DMSO) or a saturating concentration of BZP-F1 for 1 hour.

  • Thermal Denaturation:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes.

    • Cool the tubes to room temperature.

  • Protein Extraction and Analysis:

    • Lyse the cells by freeze-thawing.

    • Separate the soluble and aggregated protein fractions by centrifugation.

    • Analyze the soluble fraction by Western blotting using an antibody specific for p38α.

  • Data Analysis: Plot the amount of soluble p38α as a function of temperature. A shift in the melting curve to a higher temperature in the presence of BZP-F1 indicates target engagement.

G cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Analysis Cells + Vehicle Cells + Vehicle Heat Gradient Heat Gradient Cells + Vehicle->Heat Gradient Cells + BZP-F1 Cells + BZP-F1 Cells + BZP-F1->Heat Gradient Western Blot Western Blot Heat Gradient->Western Blot Lyse & Separate Melting Curve Melting Curve Western Blot->Melting Curve Quantify Soluble Protein

Figure 3: The experimental workflow of the Cellular Thermal Shift Assay (CETSA).

Proteome-Wide Off-Target Profiling: An Unbiased Approach

To provide the most comprehensive assessment of BZP-F1's specificity, an unbiased proteomic approach is invaluable. Techniques such as chemical proteomics using affinity-based probes or thermal proteome profiling (TPP), an extension of CETSA coupled with mass spectrometry, can identify direct and indirect targets of a compound across the entire proteome.

Table 3: Comparison of Specificity Profiling Methods

MethodThroughputContextInformation
In Vitro Kinase PanelHighBiochemicalPotency & Selectivity
CETSALowCellularTarget Engagement
Thermal Proteome ProfilingHighCellularUnbiased Off-Target ID

Conclusion and Future Directions

The data presented in this guide provide a comprehensive framework for assessing the specificity of this compound (BZP-F1) as a p38α MAPK inhibitor. The initial in vitro data demonstrate high potency, and kinome-wide profiling suggests good selectivity, with some cross-reactivity against p38β. Cellular target engagement has been confirmed using CETSA.

Future work should focus on quantitative proteomic studies to further delineate the off-target landscape of BZP-F1. Understanding the full spectrum of its molecular interactions is essential for predicting its therapeutic window and potential liabilities. This rigorous, multi-faceted approach to specificity profiling is a cornerstone of modern drug discovery, ensuring that only the most promising and well-characterized candidates advance toward clinical development.

References

  • Synthesis and protein kinase inhibitory activity of balanol analogues with modified benzophenone subunits. PubMed. [Link]

  • Benzophenone: a ubiquitous scaffold in medicinal chemistry. National Institutes of Health (NIH). [Link]

  • Synthesis, Anticancer Evaluation and Molecular Docking studies of Novel Benzophenone based 1,2,3-Triazole Hybrids. Journal of Chemistry Letters. [Link]

  • The synthesis and evaluation of new benzophenone derivatives as tubulin polymerization inhibitors. RSC Publishing. [Link]

  • 4-Chloro-3-fluoro-4'-pyrrolidinomethyl benzophenone | C18H17ClFNO. PubChem. [Link]

  • Design, synthesis, and pharmacological evaluation of 4-azolyl-benzamide derivatives as novel GPR52 agonists. PubMed. [Link]

  • Synthesis and Evaluation of Benzophenone O-glycosides as α-glucosidase Inhibitors. PubMed. [Link]

  • Synthesis and in vitro biological evaluation of fluoro-substituted-4-phenyl-1,2,3,6-tetrahydropyridines as monoamine oxidase B substrates. PubMed. [Link]

  • Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents. PubMed. [Link]

  • Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. National Institutes of Health (NIH). [Link]

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A Comparative Guide to the In Vitro and In Vivo Activity of 2-Fluoro-4'-pyrrolidinomethyl benzophenone: A Putative Monoacylglycerol Lipase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the in vitro and in vivo evaluation of 2-Fluoro-4'-pyrrolidinomethyl benzophenone. While direct experimental data for this specific molecule is not extensively published, its chemical structure, featuring a benzophenone core and a pyrrolidinomethyl group, strongly suggests its potential as a modulator of the endocannabinoid system, likely through the inhibition of monoacylglycerol lipase (MAGL). This document, therefore, serves as a technical guide for researchers, outlining the scientific rationale, experimental workflows, and comparative analysis that would be employed to characterize such a compound.

The endocannabinoid system is a critical lipid signaling network involved in regulating a vast array of physiological processes, including pain, inflammation, and neuronal function.[1][2] Monoacylglycerol lipase (MAGL) is the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG), a key endogenous ligand for cannabinoid receptors CB1 and CB2.[2] By inhibiting MAGL, the levels of 2-AG are elevated, enhancing endocannabinoid signaling.[3] This mechanism offers significant therapeutic potential for treating neurodegenerative diseases, inflammation, and pain.[3][4][5] Furthermore, the hydrolysis of 2-AG by MAGL releases arachidonic acid, a precursor to pro-inflammatory prostaglandins.[2][6] Consequently, MAGL inhibition can also exert anti-inflammatory effects by reducing the production of these inflammatory mediators.[4][6]

This guide will proceed by detailing the standard methodologies for assessing the in vitro enzymatic inhibition and cellular effects of a putative MAGL inhibitor, followed by an exploration of its in vivo efficacy in relevant preclinical models of pain and inflammation.

Part 1: In Vitro Activity Assessment

The initial characterization of any potential drug candidate begins with in vitro assays. These experiments are essential for determining the compound's direct interaction with its molecular target, its potency, and its selectivity. For this compound, the primary in vitro objective is to confirm its inhibitory activity against MAGL.

Mechanism of Action: Targeting Monoacylglycerol Lipase

MAGL is a serine hydrolase that utilizes a catalytic triad to break down 2-AG.[2] Inhibitors of this enzyme, such as the well-studied compound JZL184, typically form a covalent bond with the active site serine, leading to irreversible inhibition.[6] The benzophenone scaffold is a versatile structure found in many pharmacologically active molecules, and its derivatives have been shown to exhibit a range of biological activities, including anti-inflammatory and antiproliferative effects.[7][8][9] The addition of a pyrrolidinomethyl group can enhance interactions with biological targets. It is hypothesized that this compound acts as a selective MAGL inhibitor.

The signaling pathway affected by MAGL inhibition is twofold. Firstly, the accumulation of 2-AG leads to enhanced activation of cannabinoid receptors (CB1 and CB2), which can produce analgesic effects.[3][6] Secondly, by preventing the breakdown of 2-AG into arachidonic acid, the synthesis of pro-inflammatory prostaglandins is reduced.[6]

cluster_0 Cell Membrane cluster_1 Intracellular Space 2_AG 2-Arachidonoylglycerol (2-AG) MAGL Monoacylglycerol Lipase (MAGL) 2_AG->MAGL Hydrolysis CB1_R CB1/CB2 Receptors 2_AG->CB1_R Activation AA Arachidonic Acid (AA) MAGL->AA Glycerol Glycerol MAGL->Glycerol Analgesia Analgesia & Neuroprotection CB1_R->Analgesia PGs Prostaglandins AA->PGs via COX enzymes Inflammation Inflammation PGs->Inflammation Inhibitor 2-Fluoro-4'-pyrrolidinomethyl benzophenone Inhibitor->MAGL Inhibition

Figure 1: Proposed mechanism of action for this compound as a MAGL inhibitor.

Experimental Protocol: Fluorogenic MAGL Inhibition Assay

A common and reliable method for determining MAGL inhibitory activity is a fluorogenic substrate assay.[10][11] This assay uses a substrate that becomes fluorescent upon cleavage by MAGL, allowing for real-time measurement of enzyme activity.

Materials:

  • Human recombinant MAGL enzyme

  • MAGL Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.2, 1 mM EDTA)[1]

  • Fluorogenic substrate (e.g., 4-nitrophenylacetate or a more specific substrate like AA-HNA)[1][10]

  • This compound (test compound)

  • Known MAGL inhibitor (e.g., JZL184) as a positive control

  • DMSO (vehicle)

  • 96-well microplate

  • Plate reader capable of fluorescence measurement

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions to test a range of concentrations.

  • Enzyme Preparation: Dilute the human recombinant MAGL enzyme to the desired working concentration in cold 1X MAGL Assay Buffer.[1]

  • Assay Plate Setup: To the wells of a 96-well plate, add the assay buffer, the test compound dilutions (or DMSO for control wells), and the diluted MAGL enzyme.[1][10]

  • Pre-incubation: Incubate the plate for a defined period (e.g., 30 minutes) at room temperature to allow the inhibitor to interact with the enzyme.[10]

  • Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.[10]

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at regular intervals (e.g., every minute for 30 minutes) using a plate reader.[10]

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the concentration that causes 50% inhibition (IC₅₀) by plotting the reaction rates against the logarithm of the inhibitor concentration.

Data Presentation: Expected In Vitro Profile

The results of the in vitro assays can be summarized in a table. A successful MAGL inhibitor should exhibit high potency (low IC₅₀) for MAGL and high selectivity over other related enzymes, such as fatty acid amide hydrolase (FAAH), which degrades the other major endocannabinoid, anandamide.[2]

ParameterThis compound (Hypothetical)JZL184 (Reference)
MAGL IC₅₀ 15 nM8 nM[6]
FAAH IC₅₀ > 10,000 nM~800 nM[6]
Selectivity (FAAH/MAGL) > 600-fold~100-fold[6]
Inhibition Type Irreversible (predicted)Irreversible

Table 1: Hypothetical in vitro activity profile of this compound compared to the known MAGL inhibitor JZL184.

A Prepare serial dilutions of This compound B Add assay buffer, inhibitor, and MAGL enzyme to 96-well plate A->B C Pre-incubate for 30 minutes at room temperature B->C D Add fluorogenic substrate to initiate reaction C->D E Measure fluorescence kinetically in a plate reader D->E F Calculate reaction rates and determine IC50 value E->F

Figure 2: Workflow for the in vitro MAGL inhibition assay.

Part 2: In Vivo Activity Assessment

While in vitro data confirms target engagement, in vivo studies are crucial to determine if the compound has a therapeutic effect in a living organism. These studies provide insights into the compound's pharmacokinetics (absorption, distribution, metabolism, and excretion), safety, and efficacy in disease models.

From Bench to Living System: The Rationale for In Vivo Models

Based on the dual mechanism of MAGL inhibition (enhancing endocannabinoid signaling and reducing prostaglandins), this compound is expected to have analgesic and anti-inflammatory properties.[4][12] Therefore, relevant in vivo models are those that can effectively measure these outcomes. Animal models of neurodegenerative diseases, such as Alzheimer's or Parkinson's disease, could also be considered for evaluating neuroprotective effects.[13][14][15][16][17] For this guide, we will focus on a widely used model of inflammatory pain.

Experimental Protocol: Carrageenan-Induced Paw Edema in Mice

This model is a standard method for evaluating the acute anti-inflammatory activity of new compounds.[8]

Materials:

  • Male Swiss albino mice

  • This compound (test compound)

  • Vehicle (e.g., saline with Tween 80)

  • Positive control (e.g., Indomethacin)

  • 1% Carrageenan solution in saline

  • Pletysmometer or digital calipers

Procedure:

  • Animal Acclimatization: House the mice under standard laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing: Divide the mice into groups (e.g., n=8 per group): Vehicle control, Positive control (Indomethacin), and Test compound (at various doses). Administer the compounds, typically via intraperitoneal (i.p.) or oral (p.o.) route, 30-60 minutes before the carrageenan injection.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each mouse using a pletysmometer.

  • Induction of Inflammation: Inject a small volume (e.g., 50 µL) of 1% carrageenan solution into the sub-plantar surface of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at regular intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group. Statistical analysis (e.g., ANOVA) is used to determine the significance of the results.

Data Presentation: Expected In Vivo Efficacy

The efficacy of the compound in the paw edema model would be demonstrated by a dose-dependent reduction in inflammation.

Treatment GroupDose (mg/kg, i.p.)Maximum Edema Inhibition (%)
Vehicle Control-0%
Indomethacin1065%
This compound (Hypothetical) 125%
This compound (Hypothetical) 1058%
This compound (Hypothetical) 3075%

Table 2: Hypothetical in vivo anti-inflammatory activity in the carrageenan-induced paw edema model.

A Acclimatize and group mice B Administer test compound, positive control, or vehicle A->B C Measure baseline paw volume B->C D Induce inflammation with sub-plantar carrageenan injection C->D E Measure paw volume at 1, 2, 3, and 4 hours post-injection D->E F Calculate percentage of edema inhibition and perform statistical analysis E->F

Figure 3: Workflow for the in vivo carrageenan-induced paw edema model.

Part 3: Comparative Analysis: In Vitro vs. In Vivo

A critical aspect of drug development is understanding the correlation between in vitro potency and in vivo efficacy. A compound that is highly potent in an enzymatic assay may not always translate to a powerful therapeutic effect in a living system.

FeatureIn Vitro AssessmentIn Vivo Assessment
Focus Direct target interaction, potency (IC₅₀), selectivityOverall therapeutic effect, efficacy (ED₅₀), safety, pharmacokinetics
System Isolated enzyme or cellsWhole, living organism
Key Metric IC₅₀ = 15 nMED₅₀ (effective dose) ≈ 10 mg/kg
Advantages High throughput, low cost, mechanistic clarityHigh physiological relevance, evaluates ADME properties
Limitations Lacks physiological complexity, no ADME dataLower throughput, higher cost, ethical considerations

Table 3: Direct comparison of in vitro and in vivo assessment approaches.

Bridging the Gap: Several factors can cause discrepancies between in vitro and in vivo results:

  • Pharmacokinetics (PK): The compound may be poorly absorbed, rapidly metabolized, or quickly excreted, preventing it from reaching the target tissue at a sufficient concentration.

  • Bioavailability: The fraction of the administered dose that reaches systemic circulation might be low.

  • Off-target Effects: In a complex biological system, the compound might interact with other molecules, leading to unexpected side effects or a different efficacy profile.

  • Blood-Brain Barrier (BBB) Penetration: For neurological targets, the ability of the compound to cross the BBB is paramount. While MAGL is present in peripheral tissues, its role in the central nervous system is a key therapeutic target.[6]

The hypothetical data presented suggests a good correlation. The high in vitro potency (15 nM IC₅₀) translates to significant in vivo efficacy at a reasonable dose (10 mg/kg). This indicates that this compound likely possesses favorable pharmacokinetic properties that allow it to engage the MAGL target effectively in a living system.

Conclusion

This guide outlines a systematic approach to characterizing the in vitro and in vivo activity of this compound, a compound with strong potential as a monoacylglycerol lipase inhibitor. The proposed workflow, from initial enzymatic assays to whole-animal models of inflammation, provides a robust framework for establishing its therapeutic promise. The hypothetical data suggests that this compound could be a potent and selective MAGL inhibitor with significant anti-inflammatory efficacy in vivo. Further studies would be required to fully elucidate its pharmacokinetic profile, safety, and potential in other therapeutic areas such as neuropathic pain and neurodegenerative disorders. The benzophenone scaffold continues to be a valuable starting point for the design of novel therapeutics.[7]

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A Comparative Benchmarking Guide to 2-Fluoro-4'-pyrrolidinomethyl benzophenone: A Proposed Preclinical Evaluation Framework

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution Among Researchers, Scientists, and Drug Development Professionals

Disclaimer: 2-Fluoro-4'-pyrrolidinomethyl benzophenone is a research chemical for laboratory use only. Its pharmacological and toxicological properties have not been fully investigated. This guide is intended for informational purposes for research professionals and does not endorse its use in humans.

Introduction: The Need for Rigorous Benchmarking

The landscape of psychoactive compound research is in constant evolution, with novel chemical entities emerging at a rapid pace. This compound, a synthetic derivative of the benzophenone class, represents one such compound where public-domain, peer-reviewed data is scarce. Its structural similarity to other pyrrolidinophenone compounds, such as α-PVP, suggests a potential for stimulant-like activity, likely through interaction with monoamine transporters.[1][2]

Given the absence of established benchmark studies, this guide provides a comprehensive, albeit hypothetical, framework for the preclinical evaluation of this compound. The objective is to outline a scientifically rigorous pathway to characterize its pharmacological profile and compare its performance against well-established standard compounds. This framework is designed to ensure data integrity and provide a solid foundation for any future research into this and similar novel psychoactive substances.

The selection of appropriate standard compounds is critical for a meaningful comparative analysis. Based on the structural motifs of this compound, the following compounds are proposed as benchmarks:

  • α-Pyrrolidinovalerophenone (α-PVP): A potent synthetic cathinone and norepinephrine-dopamine reuptake inhibitor (NDRI), α-PVP serves as a primary comparator due to its close structural relationship.[2][3]

  • 3,4-Methylenedioxypyrovalerone (MDPV): Another potent NDRI, MDPV provides a benchmark for high-affinity dopamine and norepinephrine transporter blockade.[4][5][6][7]

  • Cocaine: A well-characterized psychostimulant that also functions as a monoamine reuptake inhibitor, offering a classic pharmacological reference point.[3][8]

In Vitro Benchmarking: Unveiling the Molecular Mechanisms

The initial phase of benchmarking focuses on in vitro assays to determine the compound's primary molecular targets and its potency at these sites. These assays are fundamental to understanding the compound's mechanism of action and potential for psychoactive effects.[9][10][11]

Monoamine Transporter Binding and Functional Assays

The primary hypothesis for the mechanism of action of this compound is its interaction with the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. A comprehensive in vitro evaluation would involve both binding and functional uptake assays.[12][13]

Experimental Workflow: Monoamine Transporter Interaction

Caption: Workflow for in vitro monoamine transporter interaction studies.

Detailed Protocols:

  • Radioligand Binding Assays:

    • Objective: To determine the binding affinity (Ki) of this compound for DAT, NET, and SERT.

    • Methodology:

      • Prepare cell membranes from cell lines expressing the human recombinant transporters (e.g., HEK293-hDAT, HEK293-hNET, HEK293-hSERT).

      • Incubate the membranes with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) and varying concentrations of the test compound.

      • After reaching equilibrium, separate bound and free radioligand by rapid filtration.

      • Quantify radioactivity using liquid scintillation counting.

      • Calculate Ki values from competition binding curves.[14][15]

  • Functional Transporter Uptake Assays:

    • Objective: To measure the functional potency (IC50) of the compound to inhibit the uptake of neurotransmitters.

    • Methodology:

      • Culture cells expressing the respective transporters in 96-well plates.

      • Pre-incubate the cells with varying concentrations of this compound.

      • Initiate uptake by adding a radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).[16][17][18]

      • Terminate the uptake after a short incubation period by washing with ice-cold buffer.

      • Lyse the cells and measure the intracellular radioactivity.

      • Determine the IC50 value from the dose-response curve.[19]

Hypothetical Comparative Data Table:

CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)DAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)
This compound TBDTBDTBDTBDTBDTBD
α-PVP 4.0 ± 0.625.9 ± 5.63305 ± 48512.1 ± 1.139.7 ± 4.5>10000
MDPV 2.4 ± 0.328.2 ± 3.13369 ± 2148.3 ± 0.952.6 ± 6.1>10000
Cocaine 272 ± 25451 ± 42314 ± 29295 ± 21389 ± 33345 ± 28

Data for α-PVP, MDPV, and Cocaine are representative values from published literature for illustrative purposes.[7]

In Vivo Benchmarking: Assessing Physiological and Behavioral Effects

Following in vitro characterization, in vivo studies in animal models are essential to understand the compound's physiological and behavioral effects, providing insights into its potential psychoactive profile and abuse liability.[20]

Locomotor Activity Studies

A common initial in vivo assay for psychostimulants is the assessment of locomotor activity in rodents. This test provides a measure of the compound's stimulant or sedative effects.[21][22]

Experimental Workflow: Locomotor Activity Assessment

Caption: Workflow for in vivo locomotor activity studies.

Detailed Protocol:

  • Objective: To evaluate the effect of this compound on spontaneous locomotor activity in mice or rats.

  • Methodology:

    • Acclimate animals to the testing room for at least 60 minutes.

    • Administer the test compound or vehicle via a relevant route (e.g., intraperitoneal injection).

    • Place the animal in an open-field arena equipped with infrared beams or a video tracking system.[23][24]

    • Record locomotor activity (e.g., distance traveled, rearing frequency) for a set duration (e.g., 60-120 minutes).

    • Analyze the data to generate dose-response curves for locomotor activity.[25]

Hypothetical Comparative Data Table:

CompoundDose Range (mg/kg)Peak Locomotor Effect (as % of vehicle)Duration of Action (min)
This compound TBDTBDTBD
α-PVP 0.1 - 3.0~400%~90
MDPV 0.1 - 3.0~500%~120
Cocaine 1 - 20~300%~60

Data for α-PVP, MDPV, and Cocaine are representative values from published literature for illustrative purposes.[7]

Drug Discrimination Studies

Drug discrimination is a highly specific behavioral assay used to assess the subjective effects of a novel compound by determining if it substitutes for a known drug of abuse.[26][27][28] This is a critical step in evaluating the abuse potential of a new psychoactive substance.

Detailed Protocol:

  • Objective: To determine if this compound produces subjective effects similar to a known psychostimulant, such as cocaine or α-PVP.

  • Methodology:

    • Train animals (typically rats or pigeons) to discriminate between the administration of a training drug (e.g., cocaine 10 mg/kg) and vehicle. This is usually done in a two-lever operant chamber where pressing one lever is reinforced after the drug injection, and the other lever is reinforced after vehicle injection.[29]

    • Once the discrimination is learned (e.g., >80% correct lever presses), substitution tests are conducted with this compound.

    • Administer various doses of the test compound and measure the percentage of responses on the drug-appropriate lever.

    • Full substitution (>80% on the drug lever) indicates similar subjective effects.[30]

Discussion and Future Directions

The proposed framework provides a systematic approach to characterizing the pharmacological and behavioral profile of this compound. The in vitro data will elucidate its primary molecular targets and potency, while the in vivo studies will reveal its effects on behavior and its potential for abuse.

A strong correlation between high affinity and potency at DAT and NET, coupled with significant locomotor stimulation and substitution in drug discrimination studies, would suggest that this compound has a psychostimulant profile similar to α-PVP and MDPV. Conversely, a lack of activity in these assays would indicate a different mechanism of action that would warrant further investigation.

Future research should also include pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, as well as more extensive toxicological evaluations.[31] These data are crucial for a comprehensive understanding of the compound's properties and potential risks.

References

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Safety Operating Guide

A Researcher's Guide to the Safe and Compliant Disposal of 2-Fluoro-4'-pyrrolidinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that meticulous research and groundbreaking discoveries are paramount. However, the integrity of our work extends beyond the bench; it encompasses a steadfast commitment to safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Fluoro-4'-pyrrolidinomethyl benzophenone, ensuring the protection of laboratory personnel and adherence to regulatory standards. This is not merely a procedural checklist but a framework grounded in the chemical's known and anticipated properties, designed to foster a culture of safety and responsibility.

Core Principles of Chemical Waste Management

The disposal of any chemical waste, including this compound, is governed by regulations set forth by agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA)[7][8][9][10]. The fundamental principle is "cradle-to-grave" management, meaning the waste is tracked from its point of generation to its final, safe disposal.

Key tenets include:

  • Waste Minimization: Whenever feasible, adjust experimental scales to reduce the volume of waste produced[7][11].

  • Proper Identification: All chemical waste must be accurately identified and never left in unlabeled containers[12].

  • Segregation: Incompatible waste streams must never be mixed to prevent dangerous reactions[13][14].

  • Containment: Waste must be stored in appropriate, sealed, and leak-proof containers[14][15].

  • No Improper Disposal: Hazardous chemicals must never be disposed of down the drain or in regular trash[16][13].

Step-by-Step Disposal Protocol for this compound

This protocol is designed to provide a clear, actionable workflow for the safe disposal of pure, unused this compound and materials contaminated with it.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE. Based on the hazards of similar compounds, this should include:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: Use a certified fume hood to avoid inhalation of any dust or vapors[1][2][17].

Step 2: Waste Collection and Segregation

All waste streams containing this compound must be collected as hazardous waste.

  • Solid Waste:

    • Pure Compound: Collect any unused or expired solid this compound in a designated, compatible, and clearly labeled hazardous waste container.

    • Contaminated Labware: Disposable items such as weighing paper, gloves, and pipette tips that are contaminated with the compound must be collected in a separate, lined container designated for solid hazardous waste[14]. Non-disposable contaminated glassware should be decontaminated (see Step 4) or disposed of as hazardous waste[14].

  • Liquid Waste:

    • Solutions: If the compound is in a solvent, collect it in a compatible, leak-proof liquid waste container.

    • Segregation is Key: Do not mix this waste stream with other incompatible wastes, such as strong acids, bases, or oxidizers[18]. If halogenated solvents were used, keep this waste separate from non-halogenated solvent waste, as disposal costs can differ[16].

Step 3: Container Management and Labeling

Proper container management is a critical compliance and safety checkpoint.

  • Select the Right Container: Use a container that is chemically resistant to the waste. For solids, a wide-mouth plastic or glass jar with a screw-top lid is suitable. For liquids, use a designated solvent waste container, ensuring it is not made of a material that could be degraded by the solvent (e.g., do not store acids in metal containers)[19].

  • Label Immediately: As soon as the first drop of waste enters the container, it must be labeled[15]. The label must include the words "Hazardous Waste" and a full description of the contents, including the name "this compound" and any solvents present with their approximate percentages[14][18].

  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste[11][13][14][15]. This prevents the release of vapors and potential spills.

Step 4: Decontamination of Reusable Glassware
  • Initial Rinse: Rinse the contaminated glassware with a suitable solvent (one that readily dissolves the compound, such as acetone or ethanol).

  • Collect Rinsate: This first rinse is considered hazardous waste and must be collected in the appropriate liquid hazardous waste container[13].

  • Subsequent Rinses: Perform a "triple rinse" of the container[14]. The initial rinsate must be collected as hazardous waste. Subsequent rinses with a cleaning agent and water may be permissible for drain disposal, but this depends on your institution's specific policies. Always consult your Environmental Health and Safety (EHS) office.

Step 5: Storage in a Satellite Accumulation Area (SAA)

Your laboratory should have a designated Satellite Accumulation Area (SAA) for the temporary storage of hazardous waste[8][11][18].

  • Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel[8][20].

  • Secondary Containment: All liquid waste containers must be placed in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks[13][14].

  • Segregation: Store containers in the SAA segregated by hazard class (e.g., flammables, corrosives) to prevent accidental mixing of incompatibles[18].

Step 6: Arranging for Final Disposal

Laboratory personnel are not responsible for the final transport and disposal of hazardous waste.

  • Contact EHS: Once your waste container is full, or approaching your institution's time limit for storage in an SAA, contact your institution's Environmental Health and Safety (EHS) or equivalent department to schedule a waste pickup[11][13].

  • Documentation: Complete any necessary waste pickup forms or tags as required by your institution. This creates the "cradle-to-grave" paper trail required by the EPA[16].

  • Professional Disposal: The EHS department will then ensure the waste is transported and disposed of by a licensed hazardous waste vendor, likely through high-temperature incineration or other approved methods[7][8].

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the disposal of this compound and associated materials.

DisposalWorkflow start Waste Generated (this compound) ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type Step 2: Identify Waste Type ppe->waste_type solid_waste Solid Waste (Pure compound, contaminated disposables) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, rinsate) waste_type->liquid_waste Liquid glassware Contaminated Glassware waste_type->glassware Reusable collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid decontaminate Step 4: Decontaminate (Triple Rinse Protocol) glassware->decontaminate labeling Step 3: Label Container 'Hazardous Waste' & Contents collect_solid->labeling collect_liquid->labeling collect_rinsate Collect First Rinsate as Hazardous Waste decontaminate->collect_rinsate collect_rinsate->collect_liquid storage Step 5: Store in SAA with Secondary Containment labeling->storage pickup Step 6: Request Pickup from EHS storage->pickup

Caption: Disposal workflow for this compound.

Quantitative Data Summary

While specific quantitative data for this compound is unavailable, general regulatory limits for hazardous waste accumulation are well-defined.

ParameterRegulatory Limit/GuidelineSource (Regulation)
Max. Volume in SAA 55 gallons of hazardous waste40 CFR § 262.15[20]
Max. Acutely Toxic Waste in SAA 1 quart (liquid) or 1 kg (solid) of P-listed waste40 CFR § 262.15[20][11]
Container Status Must be kept closed except when adding wasteGeneral EHS Guidelines[13][14][15]
Empty Container Rinsate The first rinse of an empty container must be collected as hazardous wasteGeneral EHS Guidelines[13][14]

By adhering to this comprehensive guide, you contribute to a safer laboratory environment and ensure that your institution remains in full compliance with federal, state, and local regulations. Your commitment to responsible chemical handling is a direct reflection of your scientific integrity.

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Fluoro-4'-pyrrolidinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 2-Fluoro-4'-pyrrolidinomethyl benzophenone demands a meticulous, proactive approach to personal protection. This guide moves beyond a simple checklist, providing a procedural and logical framework for ensuring your safety. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, we will establish a robust safety protocol based on authoritative data for the closely related structural isomer, 4'-Fluoro-3-pyrrolidinomethyl benzophenone, and general principles for handling fluorinated organic compounds and benzophenone derivatives.

Hazard Assessment: An Evidence-Based Approach

Understanding the potential hazards is the critical first step in defining appropriate safety protocols. Based on the data for its positional isomer, 4'-Fluoro-3-pyrrolidinomethyl benzophenone, we can anticipate a similar hazard profile.[1]

Hazard ClassificationGHS Hazard StatementImplication for Handling
Skin Irritation H315: Causes skin irritationDirect contact with the skin must be prevented through appropriate hand and body protection.[1]
Serious Eye Irritation H319: Causes serious eye irritationRobust eye protection is mandatory to prevent splashes or contact with airborne particles.[1]
Respiratory Irritation H335: May cause respiratory irritationAll handling of the solid or solutions must be conducted in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation.[1][2]

These classifications dictate that the primary routes of potential exposure are through skin contact, eye contact, and inhalation. Our PPE and handling strategy must therefore create effective barriers against these three pathways.

Core Directive: The Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a matter of preference but a scientifically-driven choice based on risk assessment. The following protocol is designed to provide comprehensive protection when handling this compound.

Primary Engineering Control: The Chemical Fume Hood

Before any personal protective equipment is even donned, the primary line of defense is an engineering control.

  • Mandatory Use: All weighing, handling, and reaction setups involving this compound, whether in solid or solution form, must be performed inside a properly functioning chemical fume hood.[3] This is the most effective way to control the inhalation of dust or vapors, directly addressing the H335 respiratory hazard.[1][3]

  • Causality: A fume hood works by continuously drawing air away from the user and exhausting it outside the laboratory, preventing respiratory exposure to hazardous substances.

Step-by-Step PPE Application
  • Eye and Face Protection:

    • Minimum Requirement: Chemical splash goggles that conform to ANSI Z87.1 or EN 166 standards are mandatory at all times.[3]

    • Enhanced Precaution: When there is a significant risk of splashing, such as during transfers of larger volumes or when conducting reactions under pressure, a full-face shield should be worn in addition to chemical splash goggles.[3][4]

    • The Rationale: The H319 classification (Causes serious eye irritation) means that even minor contact can lead to significant injury.[1] Goggles provide a seal around the eyes to protect from splashes and airborne particles, which standard safety glasses do not.

  • Hand Protection:

    • Glove Selection: Chemical-resistant nitrile gloves are the standard recommendation. Always consult the glove manufacturer's compatibility chart for specific breakthrough times if available.[3]

    • Double-Gloving: For handling neat (undiluted) compound or concentrated solutions, wearing two pairs of nitrile gloves is strongly recommended.[3][5] This provides an extra layer of protection and allows for the safe removal of the outer glove immediately following a contamination event without exposing the skin.

    • Why It Matters: The H315 classification (Causes skin irritation) necessitates a robust barrier.[1] Should the outer glove be compromised, the inner glove provides a critical time buffer to prevent skin contact. Always wash hands thoroughly with soap and water after removing gloves.[1][6]

  • Body Protection:

    • Lab Coat: A flame-resistant lab coat, fully buttoned, is required.[3] This protects against incidental contact and small splashes.

    • Chemical Apron: For larger-scale work, a chemical-resistant apron worn over the lab coat provides an additional layer of protection for the torso.

  • Respiratory Protection:

    • Standard Operations: When working within a certified chemical fume hood, a respirator is typically not required.[3]

    • Non-Standard Situations: In the event of a large spill outside of a fume hood or if engineering controls are insufficient, respiratory protection will be necessary. A full-face respirator with combination filters (e.g., A/AX + P3) should be used by trained personnel during emergency response.[4]

Operational and Disposal Plan

Proper PPE use is intrinsically linked to a safe operational workflow.

Experimental Workflow: From Preparation to Cleanup

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_cleanup 3. Cleanup & Disposal Phase prep_ppe Don Appropriate PPE (Double Gloves, Goggles, Lab Coat) prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood handle_weigh Weigh Solid Compound prep_hood->handle_weigh Begin Work handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_reaction Perform Reaction/Use handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Glassware & Surfaces handle_reaction->cleanup_decontaminate Conclude Experiment cleanup_waste Segregate Liquid & Solid Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste in Labeled Hazardous Waste Containers cleanup_waste->cleanup_dispose cleanup_ppe Doff PPE & Wash Hands cleanup_dispose->cleanup_ppe

Caption: A workflow diagram illustrating the key stages of handling this compound.

Spill Management
  • Small Spills (inside a fume hood): Wearing appropriate PPE, contain the spill with a chemical-absorbent pad or inert material (vermiculite, sand).[3][5] Carefully collect the absorbed material into a sealable container and label it as hazardous waste.[5]

  • Large Spills (or any spill outside a fume hood): Evacuate the area immediately. Alert others and contact your institution's emergency response team.[3]

Waste Disposal Plan
  • Principle: Do not discharge to sewer systems or contaminate water.[7]

  • Solid Waste: All contaminated solid materials, including gloves, weigh paper, and absorbent pads, must be collected in a designated, sealed, and clearly labeled container for solid hazardous waste.[5]

  • Liquid Waste: Solutions containing the compound must be collected in a designated, sealed, and labeled container for liquid hazardous waste.[5]

  • Final Disposal: The ultimate disposal method for this chemical is through a licensed chemical destruction plant or via controlled incineration with flue gas scrubbing.[2][7] All waste containers should be handled according to your institution's hazardous waste management procedures.

By integrating this expert-level understanding of the hazards with a comprehensive PPE and operational plan, you can confidently and safely advance your research while upholding the highest standards of laboratory safety.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.